Product packaging for 5-Nitro-1,2-benzisoxazole(Cat. No.:CAS No. 39835-28-4)

5-Nitro-1,2-benzisoxazole

Cat. No.: B1295443
CAS No.: 39835-28-4
M. Wt: 164.12 g/mol
InChI Key: TWOYWCWKYDYTIP-UHFFFAOYSA-N
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Description

5-Nitro-1,2-benzisoxazole is a useful research compound. Its molecular formula is C7H4N2O3 and its molecular weight is 164.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O3 B1295443 5-Nitro-1,2-benzisoxazole CAS No. 39835-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-9(11)6-1-2-7-5(3-6)4-8-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOYWCWKYDYTIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192898
Record name 5-Nitrobenzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39835-28-4
Record name 5-Nitrobenzisoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039835284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitrobenzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-1,2-benzisoxazole is a heterocyclic aromatic organic compound belonging to the benzisoxazole class of molecules. The benzisoxazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and antimicrobial properties. The introduction of a nitro group at the 5-position is suggested to modulate these activities, potentially enhancing its therapeutic potential. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of this compound and its derivatives, along with detailed experimental protocols for its synthesis and evaluation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for laboratory handling, formulation, and analytical development.

PropertyValueSource
Molecular Formula C₇H₄N₂O₃
Molecular Weight 164.12 g/mol
CAS Number 39835-28-4
Appearance White solid
Melting Point 126-127 °C
Boiling Point (Predicted) 321.7 ± 15.0 °C at 760 mmHg
Density (Predicted) 1.473 ± 0.06 g/cm³
pKa (Predicted) -5.29 ± 0.30
Storage Temperature 2-8°C

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of a 1,2-benzisoxazole precursor. A representative experimental protocol for a similar nitro-substituted benzisoxazole is described below, which can be adapted for the synthesis of the target compound.

General Synthesis Workflow

Synthesis_of_5_Nitro_1_2_benzisoxazole start 1,2-benzisoxazole Precursor nitration Nitration (Nitrating Mixture: conc. H₂SO₄ and conc. HNO₃) start->nitration workup Reaction Quenching and Product Isolation (Pouring onto ice, filtration) nitration->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Nitration of a Benzisoxazole Derivative

This protocol is adapted from the synthesis of 3-methyl-5-acetyl-7-nitro-1,2-benzisoxazole and provides a foundational method.[1]

Materials:

  • 1,2-benzisoxazole precursor

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask maintained in an ice bath, slowly add the 1,2-benzisoxazole precursor to a pre-cooled nitrating mixture of concentrated sulfuric acid and concentrated nitric acid with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration and washed with cold deionized water until the filtrate is neutral.

  • The crude product is then dried and can be further purified by recrystallization from a suitable solvent such as ethanol.

Biological Activities and Mechanism of Action

The benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[2] The introduction of a nitro group, an electron-withdrawing moiety, has been shown to significantly influence the pharmacological profile of these compounds.

Anti-inflammatory Activity

Several studies have indicated that benzisoxazole derivatives bearing electron-withdrawing groups, such as a nitro group, exhibit promising anti-inflammatory activity.[3] While a specific study on this compound is not extensively documented, related compounds have been shown to inhibit key inflammatory mediators.

A potential mechanism of action for the anti-inflammatory effects of some benzoxazole derivatives involves the inhibition of the Myeloid Differentiation Protein 2 (MD2), which is a key adaptor protein for Toll-like receptor 4 (TLR4) in sensing lipopolysaccharides (LPS) and initiating an inflammatory cascade.

Anti_inflammatory_Signaling_Pathway LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds to NF_kB NF-κB Activation TLR4_MD2->NF_kB Activates Benzisoxazole This compound Benzisoxazole->TLR4_MD2 Inhibits Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NF_kB->Cytokines Induces Transcription

A putative anti-inflammatory mechanism of action for benzisoxazole derivatives.
Antimicrobial Activity

Benzisoxazole derivatives have been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[3][4] The presence of a nitro group can enhance the antimicrobial potency of heterocyclic compounds. While specific data for this compound is limited, related nitro-benzisoxazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[3]

Antipsychotic and Neurological Activity

The 1,2-benzisoxazole core is a key feature of several atypical antipsychotic drugs, such as risperidone and paliperidone.[2] Their mechanism of action primarily involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5] The substitution on the benzisoxazole ring plays a crucial role in receptor affinity and selectivity. For instance, it has been noted in related benzisothiazoles that a nitro group can decrease the affinity for D2, D3, 5-HT1A, and 5-HT2A receptors.[6]

Experimental Protocols for Biological Evaluation

In Vitro Anti-inflammatory Assay: MD2 Binding

This protocol describes a competitive binding assay to assess the ability of a test compound to interact with the MD2 protein.

Principle:

The fluorescent probe 1,1'-bis(4-anilino-5,5'-naphthalenesulfonate) (bis-ANS) binds to the hydrophobic pocket of MD2, resulting in a significant increase in fluorescence. A compound that also binds to this pocket will displace bis-ANS, leading to a decrease in fluorescence intensity.

Materials:

  • Recombinant human MD2 protein

  • Bis-ANS

  • Test compound (this compound)

  • Assay buffer (e.g., PBS)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of MD2 protein in the assay buffer.

  • Prepare serial dilutions of the test compound.

  • In the wells of the microplate, add the MD2 protein solution.

  • Add the different concentrations of the test compound to the respective wells.

  • Add the bis-ANS solution to all wells.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the fluorescence intensity using an excitation wavelength of ~390 nm and an emission wavelength of ~490 nm.

  • A decrease in fluorescence intensity in the presence of the test compound indicates binding to MD2. The IC₅₀ value can be calculated by plotting the percentage of inhibition against the compound concentration.

In Vitro Antimicrobial Assay: Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains (e.g., E. coli, S. aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth, which can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This compound represents a molecule of significant interest within the broader class of biologically active benzisoxazoles. The presence of the nitro group is anticipated to confer potent anti-inflammatory and antimicrobial properties. Further research is warranted to fully elucidate its specific mechanisms of action, particularly its interaction with inflammatory signaling pathways and its spectrum of antimicrobial activity. The synthetic and analytical protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this compound.

References

An In-depth Technical Guide to 5-Nitro-1,2-benzisoxazole: Structure, Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-Nitro-1,2-benzisoxazole, a nitroaromatic heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis protocols, spectroscopic characterization, and explores its potential biological mechanisms of action.

Core Compound Information

This compound is an aromatic organic compound featuring a benzene ring fused to an isoxazole ring, with a nitro group substituted at the 5-position.[1] Its chemical structure and key identifiers are presented below.

Chemical Structure:

Table 1: Compound Identification

IdentifierValue
IUPAC Name 5-nitro-1,2-benzoxazole[1]
Synonyms 5-Nitrobenzisoxazole, 5-nitro-1,2-benzoxazole[2]
CAS Number 39835-28-4[1]
Molecular Formula C₇H₄N₂O₃[1]
Molecular Weight 164.12 g/mol [1]
Canonical SMILES C1=CC2=C(C=C1--INVALID-LINK--[O-])C=NO2
InChI Key TWOYWCWKYDYTIP-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile. The available data is summarized in the table below.

Table 2: Physicochemical Data

PropertyValueSource
Physical State White to off-white solid/powder[3]
Melting Point Not Available (May decompose)[4]
Boiling Point 321.7 ± 15.0 °C at 760 mmHg[4]
Density 1.5 ± 0.1 g/cm³[4]
Water Solubility log₁₀WS: -7.43 (Calculated)[5]
LogP (Octanol/Water) 1.736 (Calculated)[5]
Topological Polar Surface Area 71.9 Ų[6]
Storage Temperature 2-8°C[2]

Synthesis and Reactivity

The synthesis of this compound can be achieved through various established methods for forming the 1,2-benzisoxazole core, followed by or incorporating a nitration step. A plausible and commonly employed synthetic route involves the cyclization of an appropriately substituted ortho-hydroxyaryl oxime.

Experimental Protocol: Synthesis from 2-Hydroxy-5-nitrobenzaldehyde

This protocol outlines a representative method for the synthesis of this compound starting from 2-hydroxy-5-nitrobenzaldehyde.

Materials:

  • 2-Hydroxy-5-nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Appropriate solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Oxime Formation:

    • Dissolve 2-hydroxy-5-nitrobenzaldehyde in ethanol in a round-bottom flask.

    • In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

    • Add the hydroxylamine solution to the aldehyde solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product, 2-hydroxy-5-nitrobenzaldehyde oxime, can be isolated by precipitation upon addition of water and subsequent filtration.

  • Cyclization to this compound:

    • The crude 2-hydroxy-5-nitrobenzaldehyde oxime can be cyclized under basic conditions.

    • Suspend the oxime in a suitable solvent and add a base (e.g., potassium carbonate, sodium hydroxide).

    • Heat the reaction mixture under reflux. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize with a suitable acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons are expected to appear as multiplets in the range of δ 7.5-9.0 ppm. The specific chemical shifts and coupling constants will be influenced by the positions of the nitro group and the isoxazole ring.
¹³C NMR Aromatic carbons are expected to resonate in the range of δ 110-165 ppm. The carbon bearing the nitro group will be significantly deshielded. The carbons of the isoxazole ring will also have characteristic chemical shifts.
FTIR (cm⁻¹) - Aromatic C-H stretching: ~3100-3000- Asymmetric and symmetric NO₂ stretching: ~1550-1500 and ~1350-1300 (strong absorptions)- C=N stretching (isoxazole ring): ~1650-1600- C=C aromatic ring stretching: ~1600-1450- N-O stretching: ~1200-1100
Mass Spec. (m/z) - Molecular ion peak (M⁺) at approximately 164.- Characteristic fragmentation pattern for nitroaromatic compounds, including the loss of NO₂ (m/z 46) and NO (m/z 30).[9]

Biological Activity and Mechanism of Action

The 1,2-benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10] The presence of the nitro group in this compound suggests a potential mechanism of action common to many nitroaromatic drugs.

General Mechanism of Nitroaromatic Drugs

Nitroaromatic compounds often function as prodrugs that require bioreductive activation to exert their biological effects.[11][12] This process, typically carried out by nitroreductase enzymes present in target organisms (e.g., bacteria, parasites) or hypoxic tumor cells, involves the reduction of the nitro group to form highly reactive intermediates such as nitroso and hydroxylamine derivatives, as well as reactive nitrogen species (RNS) and reactive oxygen species (ROS).[3] These reactive species can cause cellular damage by reacting with macromolecules like DNA, proteins, and lipids, ultimately leading to cell death.[13]

Potential Signaling Pathway and Molecular Targets

While the specific molecular targets and signaling pathways for this compound have not been fully elucidated, based on studies of other benzisoxazole derivatives and nitroaromatic compounds, a hypothetical mechanism can be proposed. Some benzisoxazoles have been found to inhibit enzymes involved in the biosynthesis of essential metabolites. For instance, there is evidence that certain benzisoxazoles can target enzymes in the 4-hydroxybenzoate (4HB) pathway, which is crucial for the production of ubiquinone in bacteria.[14]

Two potential enzyme targets in this pathway are:

  • Chorismate pyruvate-lyase (UbiC): This enzyme catalyzes the conversion of chorismate to 4-hydroxybenzoate.[14]

  • 4-hydroxybenzoate octaprenyltransferase (UbiA): This enzyme is involved in the subsequent prenylation of 4-hydroxybenzoate.[15]

Inhibition of these enzymes would disrupt the ubiquinone biosynthesis pathway, leading to impaired cellular respiration and ultimately bacterial cell death.

G cluster_drug Drug Action cluster_activation Bioactivation cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects This compound This compound Nitroreductases Nitroreductases This compound->Nitroreductases Enzymes e.g., Chorismate Pyruvate-Lyase, 4-HB Octaprenyltransferase This compound->Enzymes Direct Inhibition? Reactive Intermediates Reactive Nitrogen/Oxygen Species (RNS/ROS) Nitroreductases->Reactive Intermediates Macromolecules DNA, Proteins, Lipids Reactive Intermediates->Macromolecules Cellular_Damage Cellular Damage Macromolecules->Cellular_Damage Pathway_Inhibition Metabolic Pathway Inhibition Enzymes->Pathway_Inhibition Cell_Death Apoptosis/Cell Death Cellular_Damage->Cell_Death Pathway_Inhibition->Cell_Death

Conclusion

This compound is a heterocyclic compound with potential for further investigation in drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be characterized by standard spectroscopic techniques. The presence of the nitro group strongly suggests a mechanism of action involving bioreductive activation, a hallmark of many successful antimicrobial and anticancer agents. Further research is warranted to elucidate its specific molecular targets, signaling pathways, and to fully evaluate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising chemical entity.

References

Physical and chemical properties of 5-Nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Nitro-1,2-benzisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of this compound. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Physical and Chemical Properties

This compound is a nitro-substituted aromatic heterocyclic compound. The presence of the nitro group significantly influences its electronic properties and potential biological activity. A summary of its key physical and chemical data is presented below.

Data Presentation: Physical and Chemical Properties
PropertyValueSource/Notes
Molecular Formula C₇H₄N₂O₃[1]
Molecular Weight 164.12 g/mol [2]
CAS Number 39835-28-4[3][4]
Physical Form Solid, white powder[3]
Melting Point Data not available[1]
Boiling Point 321.7 ± 15.0 °C at 760 mmHg[1]
Density 1.5 ± 0.1 g/cm³[1]
Flash Point 148.4 ± 20.4 °C[1]
pKa -5.29 ± 0.30 (Predicted)[5]
LogP (Octanol/Water) 1.46 (Calculated)[1]
Water Solubility (Log10WS) -7.43 (Calculated, in mol/L)[6]
Storage Temperature 2-8 °C, sealed in dry conditions[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. The following sections provide generalized yet detailed methodologies based on standard organic chemistry practices and procedures for related compounds.

Synthesis of this compound: A Proposed Method

The synthesis of this compound can be approached through the cyclization of a suitably substituted precursor. A plausible route involves the nitration of a benzisoxazole precursor or the cyclization of a pre-nitrated aromatic compound. The following is a proposed synthetic workflow.

G cluster_synthesis Proposed Synthesis Workflow start Starting Material: 2-Hydroxy-5-nitrobenzaldehyde reagent1 Hydroxylamine Hydrochloride Pyridine step1 Step 1: Oxime Formation reagent1->step1 intermediate Intermediate: 2-Hydroxy-5-nitrobenzaldehyde oxime step1->intermediate reagent2 Acetic Anhydride Heat step2 Step 2: Cyclization reagent2->step2 product Product: This compound step2->product purification Purification: Recrystallization or Column Chromatography product->purification

Caption: Proposed synthesis workflow for this compound.

Detailed Protocol:

  • Oxime Formation:

    • To a solution of 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and pyridine (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 2-hydroxy-5-nitrobenzaldehyde oxime.

  • Cyclization to this compound:

    • Suspend the dried oxime in acetic anhydride (5-10 equivalents).

    • Heat the mixture to reflux (approximately 140 °C) for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it slowly into ice-cold water with vigorous stirring to precipitate the crude product.

    • Filter the solid, wash thoroughly with water to remove acetic acid, and dry.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Spectroscopic and Chromatographic Analysis

The following are general protocols for the structural and purity analysis of this compound.

G cluster_analysis Analytical Workflow sample Purified this compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir Infrared (IR) Spectroscopy sample->ir ms Mass Spectrometry (MS) sample->ms hplc HPLC Analysis sample->hplc data Structural Confirmation and Purity Assessment nmr->data ir->data ms->data hplc->data

Caption: General analytical workflow for this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6][7][8][9][10]

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a longer acquisition time.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic protons are expected in the range of δ 7.5-9.0 ppm.Aromatic and heterocyclic carbons are expected in the range of δ 110-165 ppm.
The proton at C3 is anticipated to be the most downfield proton of the benzisoxazole ring system.The carbon bearing the nitro group (C5) and the carbons of the isoxazole ring (C3, C7a) are expected to be significantly deshielded.

2.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretching
~1620-1580C=N and C=C stretching
~1550-1500 and ~1350-1300Asymmetric and symmetric NO₂ stretching
~1200-1000C-O stretching

2.2.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via direct infusion or through a GC-MS or LC-MS system.

  • Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI).

Expected m/z Value:

m/zAssignment
~164.02[M]⁺ (Molecular Ion)

2.2.4. High-Performance Liquid Chromatography (HPLC)

  • Method: A reverse-phase HPLC method would be suitable for purity analysis.

  • Column: A C18 column is recommended.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, possibly with a small amount of formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

Potential Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, the benzisoxazole scaffold is present in a number of pharmacologically active compounds.[11] Derivatives of benzisoxazole are known to exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and antipsychotic effects.[11] The presence of a nitro group, an electron-withdrawing group, is known to modulate the biological activity of heterocyclic compounds, and some nitro-substituted benzisoxazoles have shown good anti-inflammatory activity.[11]

A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many anti-inflammatory agents exert their effects by inhibiting this pathway. Although the direct effect of this compound on the NF-κB pathway has not been reported, it represents a plausible mechanism of action for its potential anti-inflammatory properties.

The Canonical NF-κB Signaling Pathway: A Potential Target

The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).

G cluster_pathway Canonical NF-κB Signaling Pathway stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activation ikb_nfkb IκBα-p50/p65 (Inactive NF-κB) ikk->ikb_nfkb Phosphorylation p_ikb P-IκBα nfkb p50/p65 (Active NF-κB) ikb_nfkb->nfkb Release ub_ikb Ub-IκBα p_ikb->ub_ikb Ubiquitination proteasome Proteasome ub_ikb->proteasome Degradation nucleus Nucleus nfkb->nucleus Translocation transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, IL-6) nucleus->transcription Gene Expression inhibition_point Potential Inhibition by this compound inhibition_point->ikk inhibition_point->nfkb (e.g., preventing nuclear translocation)

Caption: The canonical NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Further research is required to determine if this compound directly modulates this or other inflammatory signaling pathways, such as the MAPK cascade or directly inhibits inflammatory enzymes like COX-2.[12] Such studies would be crucial in elucidating its mechanism of action and potential therapeutic applications.

References

5-Nitro-1,2-benzisoxazole: A Technical Overview of its Physicochemical Properties and Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 5-Nitro-1,2-benzisoxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines its molecular formula and weight, and presents a generalized synthetic and analytical workflow.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₄N₂O₃[1][2][3]
Molecular Weight 164.12 g/mol [1][2]
Monoisotopic Mass 164.02219199 Da[1]
Appearance White solid (predicted)[1]
Storage Temperature 2-8°C[1]

Synthetic and Analytical Workflow

The synthesis of this compound can be approached through the nitration of a 1,2-benzisoxazole precursor. Following synthesis, purification and characterization are essential steps to ensure the identity and purity of the compound. A typical workflow is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start 1,2-Benzisoxazole Precursor nitration Nitration (e.g., HNO₃/H₂SO₄) start->nitration workup Reaction Work-up (Quenching, Extraction) nitration->workup purification Chromatography (e.g., Column Chromatography) workup->purification hplc HPLC-UV Analysis purification->hplc nmr_ms Spectroscopic Characterization (NMR, MS) purification->nmr_ms final_product Pure this compound hplc->final_product nmr_ms->final_product

A generalized workflow for the synthesis and analysis of this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of this compound, adapted from methodologies for structurally related compounds.

Synthesis: Nitration of 1,2-Benzisoxazole (Illustrative Protocol)

This protocol is a general representation of a nitration reaction that could be adapted for the synthesis of this compound.

  • Preparation of Nitrating Mixture: A nitrating mixture is prepared by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

  • Reaction: The 1,2-benzisoxazole precursor is dissolved in a suitable solvent and cooled in an ice bath. The pre-cooled nitrating mixture is then added dropwise to the solution while maintaining a low temperature.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase, such as a mixture of chloroform and methanol.

  • Work-up: Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is then collected by filtration, washed with water until neutral, and dried.

  • Purification: The crude product is purified by column chromatography over silica gel using an appropriate eluent system to yield the pure this compound.

Analysis: High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a general method for the purity assessment and quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% triethylamine adjusted to pH 3.0 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The UV detector is set to a wavelength appropriate for the chromophore of this compound, which can be determined by a UV scan (e.g., 316 nm for similar nitroaromatic compounds).

  • Sample Preparation: A stock solution of the synthesized this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). This stock solution is then diluted to appropriate concentrations for analysis.

  • Analysis: The prepared sample solutions are injected into the HPLC system. The retention time and peak area are recorded. Purity is assessed by the relative peak area of the main component. Quantification can be performed using a calibration curve generated from standards of known concentrations.

References

A Technical Guide to Nitrobenzisoxazoles (C₇H₄N₂O₃) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Isomerism, Physicochemical Properties, Synthesis, and Biological Significance.

The molecular formula C₇H₄N₂O₃, corresponding to a nitrobenzisoxazole, represents a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. The benzisoxazole core is recognized as a "privileged scaffold," capable of interacting with a diverse range of biological targets, thus serving as a foundational structure in the design of novel therapeutics. This technical guide provides a comprehensive overview of the isomers of nitrobenzisoxazole, their physicochemical properties, general synthetic methodologies, and their role in the development of biologically active agents.

Nomenclature and Isomerism of C₇H₄N₂O₃ Nitrobenzisoxazole

The structural diversity of nitrobenzisoxazole arises from two primary factors: the arrangement of the heteroatoms in the isoxazole ring and the position of the nitro group on the benzene ring.

The Benzisoxazole Core: 1,2- vs. 2,1-Isomers

The benzisoxazole ring system consists of a benzene ring fused to an isoxazole ring. There are two constitutional isomers of the parent benzisoxazole, which dictates the nomenclature of its derivatives:

  • 1,2-Benzisoxazole: In this isomer, the nitrogen atom is at position 2 of the heterocyclic ring.

  • 2,1-Benzisoxazole (Anthranil): Here, the nitrogen atom is at position 1. This isomer is also commonly known by its trivial name, anthranil.

The relative positioning of the oxygen and nitrogen atoms in the isoxazole ring significantly influences the electronic properties and stability of the molecule.

Positional Isomerism of the Nitro Group

For each of the two benzisoxazole cores, the nitro group (-NO₂) can be attached to any of the four available positions on the benzene ring (positions 4, 5, 6, or 7). This leads to a number of possible isomers for the molecular formula C₇H₄N₂O₃. The IUPAC names for some of the more commonly cited isomers are:

  • Isomers of 1,2-Benzisoxazole:

    • 3-Nitro-1,2-benzisoxazole[1]

    • 4-Nitro-1,2-benzisoxazole

    • 5-Nitro-1,2-benzisoxazole

    • 6-Nitro-1,2-benzisoxazole[2]

    • 7-Nitro-1,2-benzisoxazole

  • Isomers of 2,1-Benzisoxazole (Anthranil):

    • 4-Nitro-2,1-benzisoxazole

    • 5-Nitro-2,1-benzisoxazole[3]

    • 6-Nitro-2,1-benzisoxazole

    • 7-Nitro-2,1-benzisoxazole

It is important to note that compounds with the same molecular formula, such as 6-nitro-1,3-benzoxazole, exist but belong to the benzoxazole class, which is structurally distinct from benzisoxazoles.

Physicochemical Properties

The physicochemical properties of nitrobenzisoxazole isomers are crucial for their handling, formulation, and pharmacokinetic profiles in drug development. Below is a summary of computed and experimentally available data for three representative isomers.

PropertyThis compound6-Nitro-1,2-benzisoxazole5-Nitro-2,1-benzisoxazole
CAS Number 39835-28-4[4][5][6]39835-08-0[2]4104-36-3[3]
Molecular Weight 164.12 g/mol [4][6]164.12 g/mol [2]164.12 g/mol [3]
Appearance White solid[4]Not specifiedNot specified
Melting Point Not specifiedNot specifiedNot specified
Boiling Point 321.7±15.0 °C at 760 mmHg[5]Not specifiedNot specified
Density 1.5±0.1 g/cm³[5]Not specifiedNot specified
pKa -5.29±0.30 (Predicted)[4]Not specifiedNot specified
LogP (Octanol/Water) 1.736 (Crippen Method)[7]1.5 (Computed)[2]1.3 (Computed)[3]
Storage Temperature 2-8°C[4][6]Not specifiedNot specified

Synthesis of Nitrobenzisoxazoles

The synthesis of the benzisoxazole core can be broadly categorized based on the final bond formation that closes the isoxazole ring. For nitro-substituted benzisoxazoles, the starting materials are typically appropriately substituted nitro-aromatic compounds.

General Synthetic Strategies

Several methodologies have been developed for the synthesis of the 1,2-benzisoxazole and 2,1-benzisoxazole ring systems.

  • For 1,2-Benzisoxazoles: A common approach is the cyclization of ortho-substituted aryl oximes. This can involve either a C-O bond formation from an o-haloaryl oxime or an N-O bond formation from an o-hydroxyaryl oxime. Another method involves the [3+2] cycloaddition of in-situ generated nitrile oxides with arynes.

  • For 2,1-Benzisoxazoles (Anthranils): These are often synthesized via the intramolecular cyclization of ortho-substituted nitroarenes. For instance, the reaction of a nitroarene with a compound containing an acidic benzylic C-H group (like phenylacetonitriles) in the presence of a strong base can lead to the formation of the 2,1-benzisoxazole ring.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 3-substituted nitro-1,2-benzisoxazole, a common structural motif in this class of compounds.

G Generalized Synthetic Workflow for 3-Substituted Nitro-1,2-Benzisoxazoles cluster_0 Starting Materials cluster_1 Oxime Formation cluster_2 Intermediate cluster_3 Cyclization cluster_4 Final Product o-Hydroxy-nitro-acetophenone o-Hydroxy-nitro-acetophenone Reaction_1 Reaction with Hydroxylamine o-Hydroxy-nitro-acetophenone->Reaction_1 Hydroxylamine Hydroxylamine Hydroxylamine->Reaction_1 Oxime_Intermediate o-Hydroxy-nitro-acetophenone Oxime Reaction_1->Oxime_Intermediate Reaction_2 Intramolecular Cyclization (e.g., with Acetic Anhydride) Oxime_Intermediate->Reaction_2 Final_Product 3-Methyl-nitro-1,2-benzisoxazole Reaction_2->Final_Product G Benzisoxazole as a Privileged Scaffold in Drug Discovery Benzisoxazole_Core Benzisoxazole Scaffold (including Nitro-derivatives) Antipsychotic Antipsychotic Activity Benzisoxazole_Core->Antipsychotic Anticonvulsant Anticonvulsant Activity Benzisoxazole_Core->Anticonvulsant Anti_inflammatory Anti-inflammatory Activity Benzisoxazole_Core->Anti_inflammatory Antimicrobial Antimicrobial Activity Benzisoxazole_Core->Antimicrobial Dopamine_Receptors Dopamine D2 Receptors Antipsychotic->Dopamine_Receptors inhibition Serotonin_Receptors Serotonin 5-HT2A Receptors Antipsychotic->Serotonin_Receptors inhibition Ion_Channels Voltage-gated Na+/Ca2+ Channels Anticonvulsant->Ion_Channels modulation COX_LOX COX/LOX Enzymes Anti_inflammatory->COX_LOX inhibition Bacterial_Enzymes Bacterial Enzymes (e.g., DNA Gyrase) Antimicrobial->Bacterial_Enzymes inhibition

References

The 1,2-Benzisoxazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole moiety, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[1][2][3] This versatile core structure is present in a variety of clinically successful drugs and continues to be a focal point for the development of novel therapeutic agents.[2][4] This technical guide provides a comprehensive overview of the 1,2-benzisoxazole scaffold, including its synthesis, key pharmacological activities, and the experimental methodologies used in its evaluation.

Physicochemical Properties and Synthesis

The 1,2-benzisoxazole core consists of a benzene ring fused to an isoxazole ring, conferring upon it a stable aromatic character.[1] Its fundamental physicochemical properties are crucial for its behavior in biological systems and as a scaffold for drug design.

Table 1: Physicochemical Properties of 1,2-Benzisoxazole

PropertyValue
CAS Number 271-95-4
Molecular Formula C₇H₅NO
Molar Mass 119.12 g/mol
Appearance Colorless liquid
Density 1.174 - 1.18 g/cm³ at 25 °C
Boiling Point 90-92 °C at 15 mmHg
Water Solubility 4.1 mg/mL at 25°C
logP 1.6

Source:[1][5]

The synthesis of the 1,2-benzisoxazole ring system is a critical aspect of its utility. Several synthetic strategies have been developed, with the most common approaches involving the formation of either the C-O or N-O bond in the final ring-closing step.[1][6] A prevalent method is the base-promoted cyclization of o-substituted aryl oximes, which offers high yields and straightforward work-up procedures.[1] Another key approach is the synthesis from 2-hydroxybenzoyl derivatives, which involves the nucleophilic substitution at the nitrogen atom by a phenolic hydroxyl group to form the benzisoxazole core.[6]

Pharmacological Applications

The 1,2-benzisoxazole scaffold is a key pharmacophore in a multitude of clinically approved drugs and investigational compounds, exhibiting a broad spectrum of biological activities.[1][2]

Antipsychotic Activity

One of the most significant applications of the 1,2-benzisoxazole scaffold is in the development of atypical antipsychotic drugs for the treatment of schizophrenia and bipolar disorder.[1][4] Derivatives such as risperidone, paliperidone, and iloperidone are prominent examples.[1] Their therapeutic efficacy is primarily attributed to their potent antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.[7][8] This dual receptor blockade is believed to contribute to their improved side-effect profile compared to older antipsychotics.[7]

Table 2: Receptor Binding Affinities of 1,2-Benzisoxazole-Based Antipsychotics

CompoundDopamine D₂ (Kᵢ, nM)Serotonin 5-HT₂A (Kᵢ, nM)
Risperidone3.10.16
Paliperidone4.80.28
Iloperidone6.20.4

Source:[7][8]

Below is a simplified representation of the signaling pathway modulated by these atypical antipsychotics.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D₂ Receptor Dopamine->D2_Receptor Serotonin Serotonin 5HT2A_Receptor 5-HT₂A Receptor Serotonin->5HT2A_Receptor Signaling_Cascade Downstream Signaling D2_Receptor->Signaling_Cascade 5HT2A_Receptor->Signaling_Cascade Therapeutic_Effect Alleviation of Psychotic Symptoms Signaling_Cascade->Therapeutic_Effect Risperidone Risperidone / Paliperidone (1,2-Benzisoxazole derivative) Risperidone->D2_Receptor Antagonism Risperidone->5HT2A_Receptor Antagonism

Mechanism of atypical antipsychotics.
Anticonvulsant Activity

Zonisamide, a well-established antiepileptic drug, features the 1,2-benzisoxazole core and is used in the treatment of partial seizures.[1] The anticonvulsant properties of 1,2-benzisoxazole derivatives are often evaluated using animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[8]

Table 3: Anticonvulsant Activity of 3-(Sulfamoylmethyl)-1,2-benzisoxazole Derivatives in Mice

CompoundMES Test ED₅₀ (mg/kg)Neurotoxicity NTD₅₀ (mg/kg)Protective Index (NTD₅₀/ED₅₀)
3-(Sulfamoylmethyl)-1,2-benzisoxazole (1a)12.550040
5-Chloro-3-(sulfamoylmethyl)-1,2-benzisoxazole6.212520.2
5-Bromo-3-(sulfamoylmethyl)-1,2-benzisoxazole5.811019.0

Source:[9]

The general workflow for screening potential anticonvulsant compounds is depicted below.

A Test Compound Administration (e.g., 1,2-benzisoxazole derivative) B Animal Model (e.g., Mice) A->B C Induction of Seizures (Maximal Electroshock or scPTZ) B->C F Evaluation of Neurotoxicity (e.g., Rotorod Test) B->F D Observation of Seizure Activity (e.g., Tonic Hindlimb Extension) C->D E Data Analysis (Calculation of ED₅₀) D->E G Determination of Protective Index E->G F->G

Workflow for anticonvulsant screening.
Anticancer Activity

Recent research has highlighted the potential of 1,2-benzisoxazole derivatives as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[2][10] The mechanism of action for some of these compounds involves the inhibition of histone deacetylase (HDAC).[1]

Table 4: In Vitro Cytotoxic Activity of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives (IC₅₀ in µM)

CompoundHeLa (Cervical Cancer)HT-29 (Colon Cancer)MCF-7 (Breast Cancer)HepG-2 (Liver Cancer)
5a 1.2 ± 0.112.1 ± 0.141.5 ± 0.122.5 ± 0.15
5d 1.8 ± 0.132.5 ± 0.151.9 ± 0.132.9 ± 0.17
5k 1.5 ± 0.122.3 ± 0.141.7 ± 0.122.7 ± 0.16

Source:[10]

The simplified mechanism of HDAC inhibitors is illustrated in the following diagram.

cluster_nucleus Cell Nucleus HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin (Transcriptionally Inactive) Histones->Chromatin DNA DNA DNA->Chromatin Open_Chromatin Open Chromatin (Transcriptionally Active) Chromatin->Open_Chromatin Acetylation Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Benzisoxazole_Inhibitor 1,2-Benzisoxazole HDAC Inhibitor Benzisoxazole_Inhibitor->HDAC Inhibition

Mechanism of HDAC inhibitors.
Antimicrobial Activity

Derivatives of 1,2-benzisoxazole have also demonstrated promising activity against a range of bacterial and fungal pathogens.[2][11] Structural modifications to the benzisoxazole ring system are crucial in determining the potency and spectrum of their antimicrobial effects.[7]

Table 5: Minimum Inhibitory Concentration (MIC) of 1,2-Benzisoxazole Derivatives (µg/mL)

CompoundEscherichia coliKlebsiella pneumoniaeSalmonella typhiBacillus subtilis
32 12.52512.56.25
38 <6.25<6.25<6.25<6.25
39 <6.25<6.25<6.25<6.25
40 <6.25<6.25<6.25<6.25

Source:[2]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of 1,2-benzisoxazole derivatives.

Receptor Binding Assay (for Antipsychotics)

Objective: To determine the binding affinity (Kᵢ) of a test compound for specific neurotransmitter receptors (e.g., dopamine D₂ and serotonin 5-HT₂A).

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for D₂ receptors, cortex for 5-HT₂A receptors) in a suitable buffer and centrifuge to isolate the cell membranes containing the receptors.

  • Binding Reaction: Incubate the prepared membranes with a specific radioligand (e.g., [³H]spiperone for D₂ receptors, [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of the test compound.

  • Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[7]

Maximal Electroshock (MES) Test (for Anticonvulsants)

Objective: To assess the ability of a compound to prevent seizures induced by an electrical stimulus.

Methodology:

  • Animal Preparation: Administer the test compound to mice, typically via intraperitoneal injection.

  • Electrical Stimulation: At the time of predicted peak effect, deliver a brief electrical stimulus through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

  • Dose-Response: Test a range of doses to determine the ED₅₀ value, the dose that protects 50% of the animals from the tonic hindlimb extension, using a suitable statistical method (e.g., probit analysis).[7]

In Vitro Cytotoxicity Assay (MTT Assay for Anticancer Activity)

Objective: To measure the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.[10]

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Conclusion

The 1,2-benzisoxazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in a range of clinically important drugs underscores its significance.[2][12] The ongoing exploration of novel derivatives and their diverse pharmacological activities suggests that the 1,2-benzisoxazole core will remain a key building block in the discovery of future therapeutic agents.[3] The detailed experimental protocols provided herein offer a foundation for the continued investigation and development of compounds based on this privileged structure.

References

The Benzisoxazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Evolution of Benzisoxazole Derivatives

Introduction: The Emergence of a Versatile Heterocycle

The benzisoxazole scaffold, an aromatic organic compound featuring a fused benzene and isoxazole ring, has cemented its status as a "privileged structure" in medicinal chemistry.[1][2] Its journey from a chemical curiosity to the core of several blockbuster drugs is a testament to its versatile binding properties and the ability of medicinal chemists to harness its potential.[3] This guide provides a technical overview for researchers and drug development professionals, charting the history of benzisoxazole derivatives, from their initial synthesis to their profound impact on pharmacotherapy, particularly in the realm of central nervous system (CNS) disorders. We will delve into the synthetic methodologies that unlocked their potential, the key structure-activity relationships (SAR) that guided their development, and the pharmacological breakthroughs that led to market-approved therapeutics.

The significance of the benzisoxazole moiety is underscored by its presence in a wide array of biologically active compounds, demonstrating efficacy as antipsychotic, anticonvulsant, anti-inflammatory, antimicrobial, and anticancer agents.[1][4] The stability of the aromatic system, combined with the specific spatial arrangement of its heteroatoms, allows for precise interactions with a range of biological targets.[3] This guide will primarily focus on the 1,2-benzisoxazole isomer, the foundation for a class of highly successful atypical antipsychotics.

Part 1: Foundational Chemistry and Synthesis

The accessibility of the benzisoxazole core through various synthetic routes has been a critical factor in its widespread adoption in drug discovery programs. Early methods have been refined and new, more efficient protocols continue to be developed, reflecting the ongoing importance of this scaffold.

Classical and Modern Synthetic Strategies

The construction of the benzisoxazole ring system can be broadly approached through the formation of either the N-O bond or a C-O bond.[5]

A traditional and still widely used method involves the cyclization of ortho-hydroxyaryl oximes.[5] This strategy relies on the conversion of the oxime's hydroxyl group into a good leaving group, facilitating an intramolecular nucleophilic attack by the phenolic oxygen.

A straightforward and cost-effective synthesis of the parent benzisoxazole compound starts from the readily available salicylaldehyde. A base-catalyzed reaction with hydroxylamine-O-sulfonic acid at room temperature yields the benzisoxazole core.[6]

More contemporary methods offer greater flexibility and substrate scope. For instance, a [3+2] cycloaddition reaction between in situ generated arynes and nitrile oxides provides a direct route to functionalized benzisoxazoles under mild conditions.[7] Another innovative approach involves a divergent and regioselective synthesis from ortho-hydroxyaryl N-H ketimines, which can be directed to form either 3-substituted benzisoxazoles or 2-substituted benzoxazoles by altering the reaction conditions.[7]

Experimental Protocol: General Synthesis of 3-Substituted 1,2-Benzisoxazoles from 2-Hydroxybenzonitriles

This protocol outlines a phosphine-mediated Barbier-Grignard-type reaction, which provides an efficient route to various 3-aryl or 3-alkyl substituted 1,2-benzisoxazoles.[7]

Materials:

  • Substituted 2-hydroxybenzonitrile

  • Appropriate aryl or alkyl bromide

  • Triphenylphosphine (PPh3)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Grignard Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of the aryl or alkyl bromide in anhydrous THF dropwise. If the reaction does not initiate, a small crystal of iodine or gentle heating may be applied. Stir the mixture until the magnesium is consumed.

  • Coupling Reaction: In a separate flask, dissolve the 2-hydroxybenzonitrile and triphenylphosphine in anhydrous THF. Cool the solution to 0 °C.

  • To the 2-hydroxybenzonitrile solution, add the freshly prepared Grignard reagent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated by thin-layer chromatography (TLC) monitoring (typically 4-12 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of 1 M HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted 1,2-benzisoxazole.

G cluster_reactants Starting Materials cluster_synthesis Synthesis Pathway cluster_product Product 2_Hydroxybenzonitrile 2-Hydroxybenzonitrile Coupling PPh3-mediated Coupling 2_Hydroxybenzonitrile->Coupling Alkyl_Bromide Alkyl/Aryl Bromide Grignard_Formation Grignard Reagent Formation Alkyl_Bromide->Grignard_Formation Mg Mg Mg->Grignard_Formation Grignard_Formation->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Benzisoxazole 3-Substituted 1,2-Benzisoxazole Cyclization->Benzisoxazole

Part 2: The Rise of Benzisoxazole-Based Atypical Antipsychotics

The history of antipsychotic drug development is marked by a continuous search for agents with improved efficacy and fewer side effects.[8] The "psychopharmacological revolution" of the 1950s introduced the first-generation "typical" antipsychotics, which, while effective against positive symptoms of schizophrenia, were plagued by extrapyramidal symptoms (EPS).[9] The advent of "atypical" antipsychotics in the 1990s, starting with clozapine, offered a new paradigm.[8] It was in this environment that benzisoxazole derivatives emerged as a dominant chemical class.

Risperidone: A Paradigm Shift in Schizophrenia Treatment

Developed by Janssen Pharmaceutica in the 1980s and approved by the FDA in 1993, risperidone was a landmark achievement.[10] It was one of the first second-generation atypical antipsychotics to gain widespread use. The discovery of risperidone was rooted in a unique conceptual framework, including the use of the LSD model of psychopathology to identify compounds with a specific pharmacological profile.[11][12]

Chemically, risperidone is 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[13] Its mechanism of action involves potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[14] This dual-receptor antagonism is a hallmark of many atypical antipsychotics and is believed to contribute to their efficacy against a broader range of schizophrenia symptoms and a lower propensity to cause EPS compared to older drugs.[14][15]

The synthesis of risperidone involves the key step of coupling the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride core with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[13]

Iloperidone and Paliperidone: Second-Generation Successors

Building on the success of risperidone, other benzisoxazole-based antipsychotics were developed. Paliperidone, the active metabolite of risperidone (9-hydroxyrisperidone), was itself developed as a long-acting injectable antipsychotic, offering improved patient compliance.[16]

Iloperidone, another atypical antipsychotic, also features the benzisoxazole core.[17] Its synthesis involves the N-alkylation of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride with 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone.[18][19] Iloperidone also exhibits a multi-receptor binding profile, acting as an antagonist at serotonin 5-HT2A and dopamine D2 receptors.[1]

Structure-Activity Relationship (SAR) and Receptor Binding

The development of these drugs was guided by extensive SAR studies. The general pharmacophore for this class of antipsychotics consists of the benzisoxazole ring connected via a piperidine linker to another cyclic moiety.

CompoundD2 Receptor Affinity (Ki, nM)5-HT2A Receptor Affinity (Ki, nM)Key Structural Features
Risperidone ~3-5~0.2-0.56-fluoro-benzisoxazole, piperidine linker, pyrido[1,2-a]pyrimidine moiety.
Paliperidone ~5~0.39-hydroxy metabolite of risperidone.
Iloperidone ~6-8~0.3-0.66-fluoro-benzisoxazole, piperidine linker, methoxyacetophenone moiety.[1]
Ocaperidone HighHighBenzisoxazol piperidine structure.[20]

Note: Ki values are approximate and can vary between studies.

The high affinity for the 5-HT2A receptor relative to the D2 receptor is a key characteristic believed to contribute to the atypical profile of these drugs, leading to a reduced risk of EPS.[21] Modifications to the benzisoxazole ring, such as the introduction of a fluorine atom at the 6-position, were found to enhance potency.[22] The nature of the substituent at the 3-position of the benzisoxazole ring and the linker chain length are also critical for optimizing receptor affinity and pharmacokinetic properties.[1]

G cluster_drug Benzisoxazole Antipsychotic cluster_receptors Receptor Targets cluster_effects Therapeutic Outcomes Drug {Benzisoxazole Derivative (e.g., Risperidone)|Potent Antagonist} D2 {Dopamine D2 Receptor|Mesolimbic Pathway} Drug->D2 Blockade HT2A {Serotonin 5-HT2A Receptor|Frontal Cortex} Drug->HT2A Blockade Positive Reduction of Positive Symptoms (Hallucinations, Delusions) D2->Positive Leads to Negative Improvement in Negative Symptoms (Apathy, Anhedonia) HT2A->Negative Contributes to EPS Lower Incidence of Extrapyramidal Symptoms (EPS) HT2A->EPS Contributes to

Part 3: Beyond Antipsychotics: The Expanding Therapeutic Landscape

While the treatment of psychosis remains the most prominent application of benzisoxazole derivatives, their therapeutic potential is far broader. The scaffold has been successfully incorporated into drugs for other CNS and non-CNS indications.

Zonisamide: An Anticonvulsant Agent

Zonisamide is a benzisoxazole derivative used in the treatment of epilepsy.[1][5] Its mechanism of action is distinct from the antipsychotics and is thought to involve the blockade of sodium and T-type calcium channels, leading to the stabilization of neuronal membranes and suppression of seizure activity. The synthesis of zonisamide and its derivatives often starts from 3-(bromomethyl)-1,2-benzisoxazole.[22]

Emerging Applications

The benzisoxazole core is a fertile ground for new drug discovery efforts. Research is actively exploring its potential in:

  • Oncology: Certain derivatives have shown promising anticancer activity.[1][4]

  • Infectious Diseases: Novel benzisoxazoles with antibacterial properties are being investigated.[1]

  • Inflammatory Disorders: The anti-inflammatory effects of some benzisoxazole compounds are being explored for various conditions.[4]

  • Neurodegenerative Diseases: The neuroprotective effects of some derivatives are being studied for conditions like spinal cord injury.[3]

Conclusion and Future Outlook

The history of benzisoxazole derivatives is a compelling narrative of how a single chemical scaffold can be systematically optimized to yield a diverse range of life-changing medicines. From the initial breakthroughs in synthesis to the nuanced understanding of their pharmacology, the journey of these compounds highlights the power of medicinal chemistry. The atypical antipsychotics based on the benzisoxazole core have transformed the treatment of schizophrenia, offering patients improved efficacy and a better quality of life.

The future for benzisoxazole derivatives remains bright. As our understanding of disease biology deepens, this versatile scaffold will undoubtedly be employed to design novel, highly selective, and potent therapeutic agents for a wide spectrum of diseases. The continued development of innovative synthetic methodologies will further empower chemists to explore the chemical space around the benzisoxazole core, ensuring its legacy as a truly privileged structure in the annals of drug discovery.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 5-Nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 5-Nitro-1,2-benzisoxazole, a key intermediate in pharmaceutical synthesis. Due to its nitro functional group and heterocyclic core, this compound presents specific hazards that necessitate stringent safety protocols. This document outlines these hazards, provides detailed handling procedures, and offers guidance for emergency situations to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary health risks are associated with its acute toxicity upon ingestion, inhalation, or skin contact. It is also a skin and eye irritant and may cause respiratory irritation.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning

Pictograms:

  • GHS07: Exclamation Mark

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₇H₄N₂O₃[2][3][4]
Molecular Weight 164.12 g/mol [2][3][4]
Appearance White solid[2]
Boiling Point 321.7 ± 15.0 °C at 760 mmHg[3]
Density 1.5 ± 0.1 g/cm³[3]
Flash Point 148.4 ± 20.4 °C[3]
Storage Temperature 2-8°C, sealed in a dry environment[2]

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPESpecificationRationale
Eye Protection Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber, thickness > 0.35 mm) inspected prior to use.Prevents skin contact, which can be harmful and cause irritation.[1]
Skin and Body Protection Lab coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splashing, chemical-resistant aprons or suits are recommended.Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.Prevents inhalation, which can be harmful and cause respiratory tract irritation.[1]
Engineering Controls

Engineering controls are designed to isolate personnel from the hazard.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] This is critical to control exposure to dust and vapors.

  • Safety Showers and Eyewash Stations: Easily accessible and regularly tested safety showers and eyewash stations are mandatory in any area where this compound is handled.[6]

Handling Procedures
  • Avoid all personal contact, including inhalation of dust or fumes.[1]

  • Do not eat, drink, or smoke in areas where the compound is handled or stored.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Keep containers securely sealed when not in use.[1]

  • Avoid the formation of dust and aerosols.[5]

  • Use non-sparking tools to prevent ignition sources.[5]

Storage Procedures

Proper storage is essential to maintain the stability of this compound and prevent hazardous situations.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]

  • Store separately from foodstuffs and other reactive chemicals.[5]

  • The recommended storage temperature is between 2-8°C.[2]

Experimental Workflow: A Generalized Approach

While specific experimental protocols will vary, the following diagram illustrates a generalized workflow for the safe use of this compound in a research setting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh react_add Add to Reaction Vessel prep_weigh->react_add react_monitor Monitor Reaction react_add->react_monitor workup_quench Quench Reaction react_monitor->workup_quench workup_extract Extraction workup_quench->workup_extract workup_purify Purification (e.g., Chromatography) workup_extract->workup_purify cleanup_decontaminate Decontaminate Glassware workup_purify->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Generalized experimental workflow for this compound.

Emergency Procedures

In the event of an emergency, a rapid and informed response is critical.

First Aid Measures

The following diagram outlines the appropriate first aid response to exposure.

G cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention inhalation Inhalation move_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_fresh_air skin Skin Contact wash_skin Wash off with soap and plenty of water. Remove contaminated clothing. skin->wash_skin eye Eye Contact rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses if present. eye->rinse_eyes ingestion Ingestion rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical_attention Seek immediate medical attention and show the SDS to the doctor. move_fresh_air->seek_medical_attention wash_skin->seek_medical_attention rinse_eyes->seek_medical_attention rinse_mouth->seek_medical_attention

Caption: First aid procedures for exposure to this compound.

  • Inhalation: If inhaled, move the victim to fresh air.[5] If breathing is difficult, give oxygen.[5] If not breathing, give artificial respiration and seek immediate medical attention.[5]

  • Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water.[5] Remove contaminated clothing.[5] Consult a doctor if irritation persists.[5]

  • Eye Contact: For eye contact, rinse with pure water for at least 15 minutes.[5] Consult a doctor.[5]

  • Ingestion: If swallowed, rinse your mouth with water.[5] Do not induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Call a doctor or Poison Control Center immediately.[5]

Fire and Explosion Hazards

While not considered a significant fire risk, containers of this compound may burn.[1]

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5] A water spray can be used to cool fire-exposed containers.[1]

  • Hazardous Combustion Products: May emit corrosive fumes and nitrogen oxides (NOx) upon combustion.[1][7]

  • Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate personnel to a safe area.[5]

  • Ventilate: Ensure adequate ventilation.[5]

  • Contain: Prevent further leakage or spillage if it is safe to do so.[5] Do not let the chemical enter drains.[5]

  • Clean-up:

    • Wear appropriate PPE.[1]

    • For dry spills, use dry clean-up procedures and avoid generating dust.[1] Sweep up, shovel up, or vacuum up the material and place it in a suitable, closed, and labeled container for disposal.[1][5]

    • Wash the spill area with large amounts of water.[1]

The following decision tree illustrates the logical flow for responding to a chemical spill.

G decision decision action action stop stop start Spill Occurs is_safe Is the area safe to enter? start->is_safe evacuate Evacuate the area and call for emergency response. is_safe->evacuate No don_ppe Don appropriate PPE is_safe->don_ppe Yes evacuate->stop is_liquid Is the spill liquid or solid? don_ppe->is_liquid contain_liquid Contain with absorbent material. is_liquid->contain_liquid Liquid sweep_solid Sweep or shovel up solid material. is_liquid->sweep_solid Solid collect_waste Collect waste in a labeled, sealed container. contain_liquid->collect_waste sweep_solid->collect_waste decontaminate Decontaminate the spill area and equipment. collect_waste->decontaminate dispose Dispose of waste according to regulations. decontaminate->dispose dispose->stop

Caption: Decision tree for responding to a spill of this compound.

Toxicological Information

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[5] Contaminated packaging should be treated as the product itself.

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

Safeguarding Stability: A Technical Guide to the Storage of 5-Nitro-1,2-benzisoxazole Solid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical integrity of active compounds is paramount. This in-depth technical guide provides a comprehensive overview of the optimal storage conditions for 5-Nitro-1,2-benzisoxazole in its solid form, outlines experimental protocols for stability assessment, and offers a logical workflow for its handling and storage.

Recommended Storage Conditions

Proper storage is crucial to prevent the degradation of this compound, a compound sensitive to environmental factors. The following conditions are recommended to maintain its purity and stability.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)[1][2][3]Minimizes the rate of potential thermal decomposition and other degradation reactions.
Humidity Store in a dry environment[1][4]Prevents hydrolysis and moisture-induced degradation. The use of desiccants is advisable.
Light Protect from lightAlthough specific photostability data is not readily available, nitroaromatic compounds can be light-sensitive. Storage in amber vials or in the dark is a standard precautionary measure.
Atmosphere Sealed container[1][4]Prevents exposure to atmospheric moisture and contaminants. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.
Container Tightly closed, non-reactive containers[4]Prevents contamination and interaction with the container material. Glass or other inert materials are recommended.

Incompatible Materials

To prevent chemical reactions and degradation, this compound should be stored away from the following:

  • Strong Oxidizing Agents: May lead to vigorous and potentially hazardous reactions.

  • Strong Bases: Can catalyze the decomposition of the benzisoxazole ring structure.

Experimental Protocols for Stability Assessment

To generate quantitative data on the stability of this compound, a forced degradation study followed by a long-term stability study under ICH (International Council for Harmonisation) recommended conditions is essential.

Forced Degradation Studies

Forced degradation studies are designed to identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.[1][5][6]

Objective: To generate degradation products to a level of 5-20% to facilitate analytical method validation.[6]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.[5][7]

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.[5][7]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[5]

    • Thermal Degradation (Solid State): Expose the solid compound to dry heat at 70°C for 48 hours.[1]

    • Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. A diode-array detector can be used to assess peak purity.

Long-Term and Accelerated Stability Studies

These studies are performed to establish the re-test period or shelf life and recommended storage conditions for the solid compound.[8][9][10]

Methodology:

  • Sample Packaging: Package the solid this compound in the proposed commercial packaging or in inert, sealed containers.

  • Storage Conditions (as per ICH Q1A(R2)):

    • Long-Term: 5°C ± 3°C (refrigerated).

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH for 6 months.[10]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, the samples should be tested for:

    • Appearance

    • Assay (e.g., by HPLC)

    • Purity and degradation products (e.g., by HPLC)

Logical Workflow for Storage and Handling

The following diagram illustrates a logical workflow for the proper storage and handling of this compound solid to ensure its stability and integrity for research and development purposes.

G cluster_receiving Receiving and Initial Handling cluster_storage Storage cluster_usage Usage cluster_stability Stability Monitoring receive Receive Compound inspect Inspect Container Integrity receive->inspect log Log and Assign Batch Number inspect->log store Store at 2-8°C in a Dry, Dark Location log->store stability_program Enroll in Stability Program log->stability_program check_compat Ensure Segregation from Incompatible Materials store->check_compat retrieve Retrieve from Storage store->retrieve equilibrate Equilibrate to Room Temperature retrieve->equilibrate weigh Weigh Required Amount equilibrate->weigh reseal Immediately Reseal Container weigh->reseal reseal->store Return to Storage test Test According to Protocol stability_program->test evaluate Evaluate Data test->evaluate assign_retest Assign Re-test Date evaluate->assign_retest

References

Spectroscopic and Synthetic Profile of 5-Nitro-1,2-benzisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for 5-Nitro-1,2-benzisoxazole. Due to the limited availability of direct experimental data in publicly accessible databases, this guide consolidates information from related compounds and general chemical principles to offer a predictive but scientifically grounded resource for researchers.

Chemical and Physical Properties

This compound is a nitro-substituted heterocyclic compound. The presence of the nitro group and the benzisoxazole core suggests its potential utility as a building block in medicinal chemistry.

PropertyValue
Molecular Formula C₇H₄N₂O₃[1][2][3][4][5][6]
Molecular Weight 164.12 g/mol [1][3][4][5]
CAS Number 39835-28-4[2][3][4][5][6]
Appearance Expected to be a solid
Storage Recommended storage at 2-8°C[3][6]

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its structural features and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show signals in the aromatic region, with downfield shifts influenced by the electron-withdrawing nitro group and the heterocyclic ring.

Chemical Shift (δ) ppmMultiplicityAssignment
~8.5 - 8.8dH-4
~8.2 - 8.4ddH-6
~7.8 - 8.0dH-7
~9.0 - 9.2sH-3

Note: Predicted chemical shifts are in ppm relative to a standard reference (e.g., TMS) and are based on general values for substituted aromatic and heterocyclic systems.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbons attached to or near the nitro group and the heteroatoms are expected to be the most deshielded.

Chemical Shift (δ) ppmAssignment
~160 - 165C-3
~150 - 155C-7a
~145 - 150C-5
~125 - 130C-3a
~120 - 125C-6
~115 - 120C-4
~110 - 115C-7

Note: These are estimated chemical shift ranges. Actual values can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitro group and the aromatic heterocyclic system.

Wavenumber (cm⁻¹)IntensityAssignment
~1520 - 1560StrongAsymmetric NO₂ stretch
~1340 - 1380StrongSymmetric NO₂ stretch
~1600 - 1620MediumC=N stretching
~1450 - 1580Medium-StrongAromatic C=C stretching[7]
~1000 - 1200Medium-StrongC-O stretching[7]
~3000 - 3100Weak-MediumAromatic C-H stretching[7]
Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

m/zRelative IntensityAssignment
164High[M]⁺ (Molecular Ion)
134Medium[M-NO]⁺
118Medium[M-NO₂]⁺
90MediumFragmentation of the benzisoxazole ring

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is based on the electrophilic nitration of a 1,2-benzisoxazole precursor.

Materials:

  • 1,2-benzisoxazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath.

  • Reaction Setup: Dissolve 1,2-benzisoxazole in a minimal amount of concentrated sulfuric acid in a round-bottom flask, and cool the mixture to 0-5 °C using an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 1,2-benzisoxazole, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto crushed ice with stirring.

  • Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids/oils).

  • Data Acquisition: Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

Visualizations

The following diagrams illustrate the synthesis workflow and the logical process for spectroscopic analysis.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 1,2-Benzisoxazole reaction Nitration at 0-5°C start1->reaction start2 Conc. H₂SO₄ start2->reaction start3 Conc. HNO₃ start3->reaction workup1 Quenching with Ice reaction->workup1 workup2 Neutralization (NaHCO₃) workup1->workup2 workup3 Extraction workup2->workup3 workup4 Drying & Concentration workup3->workup4 purification Recrystallization / Chromatography workup4->purification product This compound purification->product G Logical Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Confirmation synthesis Synthesized Compound nmr ¹H & ¹³C NMR synthesis->nmr ir FT-IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure_elucidation Structural Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment ms->purity_assessment confirmation Verified Structure of This compound structure_elucidation->confirmation purity_assessment->confirmation

References

The Benzisoxazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Biological Activities and Therapeutic Potential

Introduction

The benzisoxazole moiety, a bicyclic heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. This has resulted in the development of several successful drugs and a multitude of promising therapeutic candidates. This technical guide provides a comprehensive overview of the significant biological activities associated with the benzisoxazole core, with a focus on its applications in antipsychotic, anticonvulsant, anticancer, and antimicrobial therapies. Detailed experimental protocols for evaluating these activities are also presented, alongside quantitative data and visual representations of key pathways and workflows.

Antipsychotic Activity

Derivatives of 3-(piperidin-4-yl)-1,2-benzisoxazole are particularly renowned for their use as atypical antipsychotic drugs, primarily for the treatment of schizophrenia and bipolar disorder.[1]

Mechanism of Action

The antipsychotic effects of benzisoxazole derivatives are primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[1][2][3][4][5][6][7][8][9][10][11] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[1][3][4][12] Concurrently, the antagonism of 5-HT2A receptors is believed to contribute to the mitigation of "negative" symptoms like social withdrawal and apathy, and may also reduce the incidence of extrapyramidal side effects (EPS) that are common with older antipsychotics.[1][4][9][12]

Several successful antipsychotic drugs incorporate the benzisoxazole core, including:

  • Risperidone: A widely prescribed atypical antipsychotic that acts as a dopamine and serotonin antagonist.[2][13]

  • Paliperidone: The primary active metabolite of risperidone, also functioning as a D2 and 5-HT2A antagonist.[4][5][7][9][10]

  • Iloperidone: An atypical antipsychotic with a strong antagonistic effect on D2 and 5-HT2A receptors.[8][14][15][16]

These drugs also exhibit varying affinities for other receptors, such as α1 and α2 adrenergic and H1 histaminergic receptors, which can contribute to both their therapeutic effects and side-effect profiles, including orthostatic hypotension and sedation.[3][4][13]

Receptor Binding Affinity

The following table summarizes the receptor binding affinities (Ki, nM) of prominent benzisoxazole-based antipsychotics. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2Serotonin 5-HT2Aα1-Adrenergicα2-AdrenergicHistamine H1
Risperidone 3.130.160.81.120
Paliperidone 4.80.61.11.710
Iloperidone 6.35.63.88.142

Data compiled from multiple sources.

Signaling Pathway

Antipsychotic_Mechanism General Signaling Pathway of Benzisoxazole Antipsychotics cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Activates Serotonin_Release Serotonin Release 5HT2A_Receptor 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Activates Neuronal_Response Modulation of Psychotic Symptoms D2_Receptor->Neuronal_Response 5HT2A_Receptor->Neuronal_Response Benzisoxazole_Drug Benzisoxazole Antipsychotic Benzisoxazole_Drug->D2_Receptor Antagonizes Benzisoxazole_Drug->5HT2A_Receptor Antagonizes Anticonvulsant_Screening_Workflow Workflow for Anticonvulsant Activity Screening Start Synthesized Benzisoxazole Derivatives Animal_Admin Administer Compound to Mice/Rats (Intraperitoneal or Oral) Start->Animal_Admin MES_Test Maximal Electroshock (MES) Test Animal_Admin->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Animal_Admin->scPTZ_Test Rotarod_Test Neurotoxicity Assessment (Rotarod Test) Animal_Admin->Rotarod_Test Data_Analysis Data Collection & Analysis (Protection vs. Seizure, ED50) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis Rotarod_Test->Data_Analysis Conclusion Identify Lead Compounds Data_Analysis->Conclusion Anticancer_Screening_Workflow Workflow for In Vitro Anticancer Screening (MTT Assay) Start Cancer Cell Line Culture (e.g., MCF-7, HeLa) Seeding Seed Cells into 96-well Plates Start->Seeding Treatment Treat with Benzisoxazole Derivatives (Varying Conc.) Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure Absorbance (Spectrophotometer) Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % Inhibition / IC50 Absorbance_Reading->Data_Analysis Antimicrobial_Screening_Workflow Workflow for Antimicrobial Susceptibility Testing Start Prepare Bacterial/Fungal Inoculum Agar_Plate Inoculate Agar Plate (Lawn Culture) Start->Agar_Plate Disk_Placement Place Disks on Agar Agar_Plate->Disk_Placement Disk_Prep Impregnate Paper Disks with Benzisoxazole Derivatives Disk_Prep->Disk_Placement Incubation Incubate at 37°C Disk_Placement->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement MIC_Determination Broth Microdilution for MIC (Optional Follow-up) Measurement->MIC_Determination Result Determine Antimicrobial Potency Measurement->Result MIC_Determination->Result

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Nitro-1,2-benzisoxazole, a heterocyclic compound of interest in medicinal chemistry. The 1,2-benzisoxazole scaffold is a core component in various pharmacologically active agents, and its derivatives are continuously explored for novel therapeutic applications.[1][2] This document details the synonyms, physicochemical properties, synthetic routes, and related compounds of this compound, serving as a critical resource for professionals in drug discovery and development.

Core Compound Profile: this compound

This compound is an aromatic organic compound featuring a benzene ring fused to an isoxazole ring, with a nitro group substituted at the 5th position.[3] Its chemical structure and properties make it a valuable building block in organic synthesis.

Correctly identifying a chemical compound is crucial for research and regulatory purposes. The following table summarizes the key identifiers for this compound.

IdentifierValueReference
CAS Number 39835-28-4[3][4][5][6]
Molecular Formula C₇H₄N₂O₃[3][4][5]
IUPAC Name 5-nitro-1,2-benzoxazole
Synonyms 5-nitro-1,2-benzisoxazol[4]
InChI InChI=1S/C7H4N2O3/c10-9(11)6-1-2-7-5(3-6)4-8-12-7/h1-4H[3][4]
InChIKey TWOYWCWKYDYTIP-UHFFFAOYSA-N[3][7]
Canonical SMILES C1=CC2=C(C=C1--INVALID-LINK--[O-])C=NO2[4]

The physical and chemical properties of a compound govern its behavior in chemical reactions and biological systems. The data below has been aggregated from various chemical suppliers and databases.

PropertyValueUnitReference
Molecular Weight 164.12 g/mol [3][4][8]
Appearance White solid / solid[4]
Density 1.5 ± 0.1g/cm³[5]
Boiling Point 321.7 ± 15.0 (at 760 mmHg)°C[5]
Flash Point 148.4 ± 20.4°C[5]
pKa -5.29 ± 0.30 (Predicted)[4]
LogP (Octanol/Water) 1.46 - 1.736 (Calculated)[5][7]
Topological Polar Surface Area 71.8 - 71.9Ų[4][8]
Storage Temperature 2-8°C[4]

Synthesis of the 1,2-Benzisoxazole Scaffold

The synthesis of the 1,2-benzisoxazole core is a well-established area of organic chemistry, with several versatile methods available. Traditional approaches typically rely on the construction of the five-membered isoxazole ring.[1]

The primary methods for synthesizing the 1,2-benzisoxazole ring system involve intramolecular cyclization reactions. The two most common pathways are:

  • C–O Bond Formation: This approach often starts from ortho-substituted aryl oximes and proceeds via cyclization under basic conditions.[1]

  • N–O Bond Formation: This pathway utilizes ortho-hydroxyaryl oximes or ortho-hydroxy-N-substituted aryl imines as precursors.[1]

Other modern methods include [3+2]-cycloaddition reactions involving arynes and nitrile oxides, and palladium-catalyzed annulation reactions.[1][9]

G General Synthesis Pathways for 1,2-Benzisoxazoles cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Product A o-Substituted Aryl Oximes R1 Base-Promoted Cyclization A->R1 C-O Bond Formation B o-Hydroxyaryl Carbonyls (Ketones, Aldehydes) R2 N-O Bond Formation B->R2 Intramolecular Condensation C Arynes + Nitrile Oxides R3 [3+2] Cycloaddition C->R3 P 1,2-Benzisoxazole Core R1->P R2->P R3->P G Drug Development Workflow for Benzisoxazole Derivatives S1 Selection of Precursors (e.g., Substituted Phenols) S2 Synthesis of Core Scaffold (e.g., this compound) S1->S2 S3 Combinatorial Derivatization (Addition of functional groups) S2->S3 S4 Creation of Compound Library S3->S4 Purification & Characterization B1 High-Throughput Screening (HTS) (In vitro assays) S4->B1 Biological Evaluation B2 Hit Identification & Validation B1->B2 B3 Lead Optimization (Structure-Activity Relationship) B2->B3 B4 Preclinical Studies (In vivo models) B3->B4 C Candidate Drug B4->C

References

Methodological & Application

Application Note: A Validated Protocol for the Regioselective Nitration of 1,2-Benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including antipsychotic and anticonvulsant agents.[1][2] The introduction of a nitro group onto this heterocyclic system provides a versatile chemical handle for further functionalization, enabling the synthesis of diverse compound libraries for drug discovery. This application note presents a comprehensive, validated experimental protocol for the nitration of 1,2-benzisoxazole. We delve into the mechanistic underpinnings of the reaction's regioselectivity, provide a detailed step-by-step methodology, outline critical safety procedures, and describe analytical techniques for product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for synthesizing nitro-1,2-benzisoxazole derivatives.

Mechanistic Rationale and Regioselectivity

The nitration of 1,2-benzisoxazole is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3] The success and selectivity of the protocol are governed by a fundamental understanding of the reaction mechanism.

Generation of the Electrophile

The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3][4]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and Regioselectivity

The 1,2-benzisoxazole ring system is composed of a benzene ring fused to an electron-withdrawing isoxazole ring. This electron-withdrawing nature deactivates the benzene ring towards electrophilic attack compared to benzene itself.[5] The directing influence of the fused isoxazole ring dictates the position of substitution.

The nitrogen and oxygen atoms in the isoxazole ring exert a deactivating, meta-directing influence on the fused benzene ring. Therefore, electrophilic attack is predicted to occur at positions C5 and C7, which are meta to the heteroatom bridge. Experimental evidence confirms that electrophilic substitution on 1,2-benzisoxazole derivatives primarily yields 5- and/or 7-substituted products.[6] The reaction described herein yields a mixture of 5-nitro-1,2-benzisoxazole and 7-nitro-1,2-benzisoxazole, which can be separated by chromatography.

The mechanism proceeds via the attack of the nitronium ion on the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion.[5] Subsequent deprotonation by a weak base (like HSO₄⁻) restores the aromaticity of the ring, yielding the nitrated product.

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack & Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ H3O_plus H₃O⁺ HSO4_minus HSO₄⁻ Benzisoxazole 1,2-Benzisoxazole SigmaComplex Sigma Complex (Resonance Stabilized) Benzisoxazole->SigmaComplex + NO₂⁺ Product_5 This compound SigmaComplex->Product_5 - H⁺ Product_7 7-Nitro-1,2-benzisoxazole SigmaComplex->Product_7 - H⁺

Diagram 1: Reaction Mechanism Overview.

Experimental Protocol

This protocol provides a reliable method for the nitration of 1,2-benzisoxazole. All operations involving concentrated acids must be performed in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,2-Benzisoxazole≥97%Sigma-Aldrich-
Concentrated Sulfuric Acid (H₂SO₄)98%ACS ReagentHighly corrosive.[7]
Concentrated Nitric Acid (HNO₃)70%ACS ReagentStrong oxidizer, highly corrosive.[8]
Crushed Ice--For quenching the reaction.
Dichloromethane (CH₂Cl₂)ACS Reagent-For extraction.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous-For neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying.
Ethyl AcetateACS Reagent-For chromatography.
HexanesACS Reagent-For chromatography.
Round-bottom flask (50 mL)---
Magnetic stirrer and stir bar---
Dropping funnel---
Ice-water bath---
Beaker (250 mL)---
Büchner funnel and filter flask---
Separatory funnel---
Rotary evaporator---
Silica gel for column chromatography---
Safety Precautions
  • Corrosive Hazard : Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[8][9]

  • Exothermic Reaction : Nitration reactions are highly exothermic.[10][11] Poor temperature control can lead to a runaway reaction, posing an explosion hazard.

  • Toxicity : Nitric acid fumes and nitrogen oxides produced during the reaction are toxic upon inhalation.[7]

  • Personal Protective Equipment (PPE) : Always wear a chemical-resistant lab coat, acid-resistant gloves (e.g., butyl rubber), and chemical splash goggles with a face shield when handling concentrated acids.[9]

  • Emergency Preparedness : Ensure immediate access to an emergency eyewash station and safety shower. Have a spill containment kit with a neutralizing agent (e.g., sodium carbonate) readily available.[7][12]

Step-by-Step Procedure
  • Preparation : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.2 g (10 mmol) of 1,2-benzisoxazole in 10 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

  • Nitrating Mixture Preparation : In a separate, dry test tube, carefully add 0.7 mL (~10 mmol) of concentrated nitric acid to 2 mL of concentrated sulfuric acid. This step is also exothermic and the mixture should be prepared slowly and cooled in an ice bath.

  • Reaction : Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 1,2-benzisoxazole over 20-30 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Completion : After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes, then let it slowly warm to room temperature and stir for 1 hour.

  • Quenching : Carefully and slowly pour the reaction mixture onto ~50 g of crushed ice in a 250 mL beaker with vigorous stirring. A precipitate will form.

  • Work-up :

    • Allow the ice to melt completely. Extract the aqueous mixture with dichloromethane (3 x 30 mL).

    • Combine the organic layers in a separatory funnel and wash sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL) until effervescence ceases, and finally with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture.

  • Purification : The resulting crude solid contains a mixture of this compound and 7-nitro-1,2-benzisoxazole. Purify the mixture using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the isomers.

G start Start prep_reagents Dissolve 1,2-Benzisoxazole in conc. H₂SO₄ Cool to 0-5 °C start->prep_reagents reaction Add Nitrating Mix Dropwise Maintain Temp < 10 °C prep_reagents->reaction prep_nitrating_mix Prepare Nitrating Mix (HNO₃ + H₂SO₄) Cool in Ice Bath prep_nitrating_mix->reaction stir Stir at 0-5 °C (30 min) Warm to RT (1 hr) reaction->stir quench Pour onto Crushed Ice stir->quench extract Extract with CH₂Cl₂ quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry with MgSO₄ and Evaporate wash->dry purify Purify by Column Chromatography dry->purify characterize Characterize Products (NMR, IR, MS, MP) purify->characterize end End characterize->end

Diagram 2: Experimental Workflow.

Characterization of Products

Verification of the final products is achieved through standard analytical techniques. The expected products are this compound and 7-nitro-1,2-benzisoxazole.[13][14]

TechniqueExpected Results for Nitro-1,2-benzisoxazole
¹H NMR Aromatic protons will appear in the range of δ 7.5-9.0 ppm. The specific shifts and coupling patterns will differentiate the 5- and 7-nitro isomers.
¹³C NMR Aromatic carbons will appear in the range of δ 110-165 ppm. The carbon attached to the nitro group will be significantly shifted.
IR Spectroscopy Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) will be observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Mass Spectrometry The molecular ion peak (M⁺) for C₇H₄N₂O₃ is expected at m/z = 164.02.
Melting Point The purified isomers will have distinct and sharp melting points, which can be compared to literature values.

Note: Specific spectroscopic data should be compared with reference spectra or literature values for unambiguous identification.[15]

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Yield Incomplete reaction; temperature too low.Ensure proper stirring and allow the reaction to proceed for the full time at room temperature after the initial cooling phase.
Formation of Dark Tar/Byproducts Reaction temperature was too high, leading to over-nitration or oxidation.Maintain strict temperature control (<10 °C) during the addition of the nitrating mixture. Ensure slow, dropwise addition.[16]
Poor Separation of Isomers Inappropriate solvent system for chromatography.Optimize the eluent system for column chromatography. Start with a non-polar solvent (hexanes) and gradually increase the polarity with ethyl acetate. Use TLC to guide the selection.
Acidic Crude Product Incomplete neutralization during work-up.Ensure thorough washing with saturated sodium bicarbonate solution until all effervescence has stopped.

Conclusion

This application note provides a robust and reproducible protocol for the nitration of 1,2-benzisoxazole. By adhering to the detailed procedural steps and rigorous safety precautions, researchers can reliably synthesize 5- and 7-nitro-1,2-benzisoxazole. The mechanistic insights into the reaction's regioselectivity offer a basis for adapting this protocol to other substituted benzisoxazole systems. These nitrated intermediates are valuable building blocks for the development of novel therapeutic agents, underscoring the importance of a well-characterized and validated synthetic method.

References

Application Notes and Protocols: 5-Nitro-1,2-benzisoxazole as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Nitro-1,2-benzisoxazole as a versatile synthetic intermediate in the development of novel therapeutic agents. The presence of the nitro group offers a strategic handle for further chemical modifications, making it a valuable building block in medicinal chemistry.

Application Notes

This compound serves as a key precursor for the synthesis of a variety of biologically active molecules. The benzisoxazole scaffold itself is a privileged structure in medicinal chemistry, found in drugs with diverse therapeutic applications, including antipsychotics like Risperidone and the anticonvulsant Zonisamide.[1][2] The introduction of a nitro group at the 5-position provides a site for chemical elaboration, influencing the pharmacokinetic and pharmacodynamic properties of the final compounds.

Derivatives of this compound have demonstrated a range of pharmacological activities:

  • Anti-inflammatory Activity: Benzisoxazole derivatives bearing an electron-withdrawing nitro group have been shown to exhibit good anti-inflammatory activity.[1]

  • Antimicrobial and Antioxidant Agents: The benzisoxazole core is associated with antimicrobial and antioxidant properties, which can be modulated by substitution on the aromatic ring.[1][3]

  • Anticancer and Antipsychotic Leads: Novel benzisoxazole analogs have been synthesized and evaluated as potential anticancer and multi-target antipsychotic agents.[1]

  • Antitubercular Activity: Benzisoxazole derivatives are being explored as promising candidates for the development of new anti-tubercular drugs.[1][4]

The nitro group on the benzisoxazole ring can be readily reduced to an amino group, which can then be further functionalized to introduce diverse pharmacophores. This strategic functionalization allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as a synthetic intermediate.

Protocol 1: Synthesis of 3-Methyl-5-acetyl-7-nitro-1,2-benzisoxazole

This protocol details the nitration of a substituted 1,2-benzisoxazole, a key step that can be adapted for the direct nitration of the parent 1,2-benzisoxazole to obtain this compound, which can then be further functionalized.

Workflow for the Synthesis of a Nitro-substituted Benzisoxazole Derivative

G cluster_0 Starting Material Preparation cluster_1 Oxime Formation cluster_2 Cyclization cluster_3 Nitration 2_4_diacetylphenol 2,4-Diacetylphenol oximinoacetyl_phenol 2-Oximinoacetyl-4-acetyl phenol 2_4_diacetylphenol->oximinoacetyl_phenol Reflux hydroxylamine_hcl Hydroxylamine HCl hydroxylamine_hcl->oximinoacetyl_phenol benzisoxazole_intermediate 3-Methyl-5-acetyl-1,2-benzisoxazole oximinoacetyl_phenol->benzisoxazole_intermediate Acetic Anhydride, DMF, Reflux nitro_product 3-Methyl-5-acetyl-7-nitro-1,2-benzisoxazole benzisoxazole_intermediate->nitro_product Nitration nitrating_mixture Nitrating Mixture (H₂SO₄, HNO₃) nitrating_mixture->nitro_product

Caption: Synthesis pathway for a nitro-substituted benzisoxazole.

Materials:

  • 3-Methyl-5-acetyl-1,2-benzisoxazole

  • Concentrated Sulphuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a clean, dry flask, dissolve 3-methyl-5-acetyl-1,2-benzisoxazole in concentrated sulphuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated sulphuric acid and concentrated nitric acid dropwise to the flask, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-methyl-5-acetyl-7-nitro-1,2-benzisoxazole.[5]

Protocol 2: Reduction of the Nitro Group and Further Derivatization

The nitro group of this compound derivatives can be reduced to an amine, which serves as a versatile handle for introducing various side chains.

Workflow for Reduction and Subsequent Amine Functionalization

G nitro_benzisoxazole This compound Derivative amino_benzisoxazole 5-Amino-1,2-benzisoxazole Derivative nitro_benzisoxazole->amino_benzisoxazole Reduction reducing_agent Reducing Agent (e.g., Sn/HCl) reducing_agent->amino_benzisoxazole chalcone_derivative Benzisoxazole Chalcone Derivative amino_benzisoxazole->chalcone_derivative Claisen-Schmidt Condensation aldehyde Aromatic Aldehyde aldehyde->chalcone_derivative pyrazole_derivative Benzisoxazole-Pyrazole Hybrid chalcone_derivative->pyrazole_derivative Cyclization hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->pyrazole_derivative

Caption: Reduction of the nitro group and subsequent derivatization.

Materials:

  • 3-Methyl-5-acetyl-7-nitro-1,2-benzisoxazole

  • Tin (Sn) granules

  • Concentrated Hydrochloric Acid (HCl)

  • Aromatic aldehyde

  • Piperidine

  • Ethanol

  • Hydrazine hydrate

  • Potassium hydroxide (KOH)

  • Glacial acetic acid

Procedure for Reduction:

  • Reflux the nitro-benzisoxazole derivative with tin granules and concentrated hydrochloric acid.[5]

  • After the reaction is complete, neutralize the mixture and extract the product to yield the corresponding amino-benzisoxazole.

Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation):

  • React the amino-benzisoxazole derivative with an appropriate aromatic aldehyde in the presence of a catalytic amount of piperidine in ethanol.[5]

  • Reflux the mixture and then pour it onto ice to precipitate the chalcone derivative.

Procedure for Pyrazole Formation:

  • Reflux the synthesized chalcone derivative with hydrazine hydrate and potassium hydroxide in ethanol.[5]

  • Cool the reaction mixture, acidify with glacial acetic acid, and pour onto ice to obtain the pyrazole-substituted benzisoxazole.[5]

Quantitative Data

The following tables summarize representative yields and spectral data for the synthesis of nitro-benzisoxazole derivatives and their subsequent products as described in the literature.

Table 1: Synthesis of 3-Methyl-5-(3'-phenyl prop-2'-enoyl)-7-amino-1,2-benzisoxazole (A Chalcone Derivative) [5]

Starting MaterialProductYield (%)Melting Point (°C)
3-Methyl-5-acetyl-7-amino-1,2-benzisoxazole3-Methyl-5-(3'-phenyl prop-2'-enoyl)-7-amino-1,2-benzisoxazole75.5092

Table 2: Spectral Data for 3-Methyl-5-(3'-phenyl prop-2'-enoyl)-7-amino-1,2-benzisoxazole [5]

Spectral Data TypeKey Peaks/Shifts
IR (ν_max cm⁻¹)3359 (-NH₂), 3253 (-NH₂), 2840-3067 (C-H str. in benzene), 1734 (C=O)
¹H-NMR (δ ppm)8.79 (d, J=5.96, 1H, C=O-C-H=C-H), 8.47 (t, 1H, C=O-C-H=C-H), 8.21 (d, J=8.08 Hz, 1H, Ar-H), 8.07 (d, J=9.84 Hz, 1H, Ar-H), 7.45-7.82 (m, 4H, Ar-H), 7.03 (d, J=11.12 Hz,1H, Ar-H), 4.22 (s, 2H, NH₂), 2.69 (s, 3H, CH₃)
¹³C-NMR (δ ppm)198.31 (C=O), 160.61 (C-8), 150.69 (C-9), 141.79 (ethylene CH), 139.32 (C-1'), 136.06(C-5), 133.96 (C-7), 131.91 (C-6), 129.21 (C-2', C-6'), 128.85 (C-3', C-5'), 128.53 (C-4'), 122.18 (ethylene CH), 118.23 (C-4), 110.10 (C-3), 16.32 (CH₃)

Table 3: Synthesis of 3-Methyl-5-(3'-phenyl-1H-pyrazol-5'-yl)-7-amino-1,2-benzisoxazole [5]

Starting MaterialProductYield (%)Melting Point (°C)
3-Methyl-5-(3'-phenyl prop-2'-enoyl)-7-amino-1,2-benzisoxazole3-Methyl-5-(3'-phenyl-1H-pyrazol-5'-yl)-7-amino-1,2-benzisoxazole63126

Table 4: Spectral Data for 3-Methyl-5-(3'-phenyl-1H-pyrazol-5'-yl)-7-amino-1,2-benzisoxazole [5]

Spectral Data TypeKey Peaks/Shifts
IR (ν_max cm⁻¹)3243 (-NH₂), 3198 (-NH₂), 3064-2839 (C-H str. in benzene), 1693 (C=N)
¹H-NMR (δ ppm)8.36-6.87 (7H, Ar-H), 6.98 (s, 1H, Pyrazole), 11.69 (s, 1H, NH-pyrazole), 4.89 (s, 2H, NH₂), 2.55 (s, 3H, CH₃)
¹³C-NMR (δ ppm)160.61 (C-8), 150.69 (C-9), 148.21 (C-3'), 144.98 (C-5'), 139.32 (C-1''), 136.06 (C-5), 133.96 (C-7), 131.91 (C-6), 129.21 (C-2'', C-6''), 128.85 (C-3'', C-5''), 128.53 (C-4''), 118.23 (C-4), 110.10 (C-3), 100.21 (C-4'), 16.32 (CH₃)

These protocols and data highlight the significant potential of this compound as a starting material for the synthesis of complex heterocyclic systems with promising biological activities. The ability to introduce a nitro group and subsequently transform it into other functionalities provides a powerful tool for medicinal chemists in the design and development of new drugs.

References

Application Notes and Protocols for the Reduction of 5-Nitro-1,2-benzisoxazole to 5-Amino-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transformation of 5-Nitro-1,2-benzisoxazole to 5-Amino-1,2-benzisoxazole is a crucial chemical reaction in the synthesis of various pharmaceutical and biologically active compounds. The resulting amino group serves as a versatile handle for further molecular modifications, making 5-Amino-1,2-benzisoxazole a valuable intermediate in drug discovery and development. The selection of an appropriate reduction method is critical to ensure high yield, purity, and compatibility with other functional groups within the molecule. This document provides a detailed overview of common reduction protocols, a comparison of their effectiveness, and comprehensive experimental procedures.

The reduction of an aromatic nitro group is a well-established transformation in organic chemistry, with several reliable methods available. These include catalytic hydrogenation, metal-acid reductions, and transfer hydrogenation. The choice of method often depends on factors such as the scale of the reaction, the presence of other reducible functional groups, and considerations of cost and environmental impact. For the specific reduction of this compound, care must be taken to preserve the relatively sensitive isoxazole ring.

Comparative Data of Reduction Methods

The following table summarizes various methods for the reduction of aromatic nitro compounds, with specific examples and typical yields where available. This data is intended to provide a comparative overview to aid in the selection of the most suitable protocol.

Reduction MethodReagents and ConditionsSolvent(s)Typical Yield (%)Notes
Catalytic Hydrogenation H₂, 5-10% Pd/C, 1-50 atm, Room Temperature - 80°CMethanol, Ethanol, Ethyl Acetate>90%Generally provides very clean reactions and high yields.[1] Requires specialized hydrogenation equipment. The palladium on carbon catalyst is pyrophoric and must be handled with care.[1][2]
Tin(II) Chloride Reduction SnCl₂·2H₂O, HClEthanol, Ethyl Acetate80-95%A classic and reliable method.[3] The workup can be cumbersome due to the formation of tin salts, which may require careful pH adjustment or the use of celite for filtration.
Iron Reduction Fe powder, Acetic Acid or NH₄ClEthanol/Water70-90%An economical and effective method. The workup can be challenging due to the formation of iron sludge, which can complicate product isolation.
Sodium Dithionite Reduction Na₂S₂O₄, WaterDMF/Water, THF/Water70-85%A mild reducing agent that can be selective in the presence of other functional groups. The reaction is typically performed in a biphasic system.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general and highly efficient method for the reduction of aromatic nitro compounds.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (50% wet)

  • Methanol or Ethanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite®

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a minimal amount of methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere. Caution: Palladium on carbon is pyrophoric, especially when dry. Handle with care in an inert atmosphere.[2]

  • Seal the reaction vessel and purge with an inert gas (3-5 times) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm for balloon hydrogenation or up to 50 atm in a Parr apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The filter cake should not be allowed to dry as it is highly flammable. Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 5-Amino-1,2-benzisoxazole.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Tin(II) Chloride

This method is a widely used alternative to catalytic hydrogenation, particularly when specialized equipment is not available.[3]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl Acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add Tin(II) chloride dihydrate (3-5 eq).

  • Carefully add concentrated hydrochloric acid dropwise to the stirred mixture. The reaction is often exothermic.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A voluminous white precipitate of tin salts will form.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • If the layers are difficult to separate due to the precipitate, the entire mixture can be filtered through a pad of Celite® before extraction.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Amino-1,2-benzisoxazole.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 3: Reduction using Iron Powder and Acetic Acid

This is a cost-effective method suitable for large-scale synthesis.

Materials:

  • This compound

  • Iron powder (Fe)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Ethyl Acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Celite®

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, prepare a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add this compound (1.0 eq) and iron powder (3-5 eq) to the solvent mixture.

  • Add glacial acetic acid (1-2 eq) to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Once complete, cool the reaction mixture and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate and neutralize with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify as required by recrystallization or column chromatography.

Visualizations

Chemical Reaction Pathway

Reduction of this compound Start This compound Product 5-Amino-1,2-benzisoxazole Start->Product Reduction Reagents Reducing Agent (e.g., H₂/Pd/C, SnCl₂, Fe) Reagents->Start

Caption: Chemical transformation from the nitro to the amino compound.

General Experimental Workflow

General Workflow for Reduction A Dissolve this compound in Solvent B Add Reducing Agent (e.g., Pd/C, SnCl₂, Fe) A->B C Reaction under Appropriate Conditions (Temperature, Time) B->C D Monitor Reaction (TLC, LC-MS) C->D E Workup: - Quenching - Filtration D->E F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Purification (Recrystallization or Chromatography) G->H I Characterization of 5-Amino-1,2-benzisoxazole H->I

Caption: A typical sequence of steps for the reduction reaction.

Safety Considerations

  • Catalytic Hydrogenation: Palladium on carbon is pyrophoric and should be handled in an inert atmosphere when dry. Hydrogen gas is highly flammable and explosive. All hydrogenation reactions should be conducted in a well-ventilated fume hood with appropriate safety measures.

  • Metal-Acid Reductions: These reactions can be exothermic and may produce flammable hydrogen gas. Acids should be handled with appropriate personal protective equipment.

  • Solvents: Many organic solvents are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.

By following these protocols and considering the comparative data, researchers can effectively and safely synthesize 5-Amino-1,2-benzisoxazole for its use in further research and development.

References

Application Notes and Protocols for Antimicrobial Activity Screening of 5-Nitro-1,2-benzisoxazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial screening of 5-Nitro-1,2-benzisoxazole and its derivatives. While specific quantitative antimicrobial activity data for this compound is not extensively available in publicly accessible literature, this document summarizes the known antimicrobial properties of closely related benzisoxazole analogs to provide a predictive framework for its potential efficacy. Detailed protocols for standard antimicrobial susceptibility testing methods are provided to facilitate the screening of this compound and novel derivatives.

Data Presentation: Antimicrobial Activity of Benzisoxazole Derivatives

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of a naturally occurring benzisoxazole, 3,6-dihydroxy-1,2-benzisoxazole, against various clinically relevant bacterial strains. This data is presented as a surrogate to indicate the potential antimicrobial activity of the benzisoxazole scaffold. The nitro-substitution at the 5-position is expected to influence this activity, and screening of this compound using the protocols below is recommended to determine its specific antimicrobial profile.

Table 1: Minimum Inhibitory Concentrations (MIC) of 3,6-dihydroxy-1,2-benzisoxazole against Multi-Drug Resistant (MDR) Bacterial Strains

Microbial StrainTypeMIC (µg/mL)Reference
Acinetobacter baumannii (NR-13382)Gram-negative (MDR)6.25[1][2]
Acinetobacter baumannii (L1051)Gram-negative (MDR)12.5[1]
Acinetobacter baumannii (Naval-81, NR-17786)Gram-negative25[1]
Acinetobacter baumannii (ATCC 19606)Gram-negative50[1]
Escherichia coli (MDR strains)Gram-negative0.31 - 0.63[1]

Experimental Protocols

Detailed methodologies for two standard antimicrobial susceptibility testing methods are provided below. These protocols can be adapted for the screening of this compound and its derivatives.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate broth media

  • Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with solvent)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix well. This creates a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Inoculate each well (except for the sterility control wells) with 100 µL of the diluted inoculum. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used to dissolve the test compound.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Agar Well Diffusion Method for Zone of Inhibition

This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test compound.

Materials:

  • Sterile Petri dishes

  • Mueller-Hinton Agar (MHA) or other suitable agar

  • Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • This compound solution of known concentration

  • Positive control antibiotic solution

  • Negative control (solvent)

  • Incubator

  • Calipers or a ruler

Procedure:

  • Plate Preparation:

    • Pour molten and cooled MHA into sterile Petri dishes and allow it to solidify.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of microbial growth.

  • Well Creation:

    • Use a sterile cork borer to create wells of a defined diameter (e.g., 6 mm) in the agar.

  • Application of Test Compound and Controls:

    • Carefully add a fixed volume (e.g., 100 µL) of the this compound solution into a well.

    • Add the same volume of the positive control antibiotic solution to another well and the solvent to a third well as a negative control.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature for fungi.

  • Measurement:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Data Analysis Compound This compound Stock Solution Broth_Dilution Broth Microdilution (MIC Determination) Compound->Broth_Dilution Agar_Diffusion Agar Well Diffusion (Zone of Inhibition) Compound->Agar_Diffusion Media Prepare Sterile Growth Media Media->Broth_Dilution Media->Agar_Diffusion Inoculum Prepare Standardized Microbial Inoculum Inoculum->Broth_Dilution Inoculum->Agar_Diffusion Incubate Incubate at Optimal Conditions Broth_Dilution->Incubate Agar_Diffusion->Incubate Read_MIC Read MIC Values Incubate->Read_MIC Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Analyze Analyze and Compare Results Read_MIC->Analyze Measure_Zones->Analyze

Caption: Workflow for in vitro antimicrobial activity screening.

Proposed Mechanism of Antimicrobial Action for Nitroaromatic Compounds

The antimicrobial activity of nitroaromatic compounds like this compound is believed to be initiated by the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive nitroso and hydroxylamine intermediates that can cause cellular damage.

Nitroaromatic_Mechanism_of_Action cluster_entry Cellular Entry cluster_activation Reductive Bioactivation cluster_damage Cellular Damage Compound This compound Cell Microbial Cell Compound->Cell Diffusion Nitro_Group Nitro Group (R-NO2) Cell->Nitro_Group Nitro_Radical Nitro Radical Anion (R-NO2•−) Nitro_Group->Nitro_Radical + e- Nitroso Nitroso Derivative (R-NO) Nitro_Radical->Nitroso + e-, + H+ DNA_Damage DNA Damage Nitro_Radical->DNA_Damage Hydroxylamine Hydroxylamine Derivative (R-NHOH) Nitroso->Hydroxylamine + 2e-, + 2H+ Protein_Damage Protein Dysfunction Nitroso->Protein_Damage Membrane_Damage Membrane Disruption Hydroxylamine->Membrane_Damage Nitroreductase Bacterial Nitroreductases (e.g., FMN-dependent) Nitroreductase->Nitro_Group Catalyzes reduction NADP NAD(P)+ Nitroreductase->NADP NADPH NAD(P)H NADPH->Nitroreductase Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Membrane_Damage->Cell_Death

Caption: Proposed antimicrobial mechanism of nitroaromatics.

References

Application Notes and Protocols: 5-Nitro-1,2-benzisoxazole in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 5-Nitro-1,2-benzisoxazole and its derivatives in anticancer research. This document details the prospective mechanism of action, protocols for key experimental assays, and representative data for this class of compounds.

Introduction

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a nitro group at the 5-position can significantly modulate the electronic and biological properties of the molecule, making this compound a compound of interest for anticancer drug discovery. Derivatives of the broader benzisoxazole and benzoxazole classes have demonstrated promising cytotoxic effects against a range of cancer cell lines, often through the induction of apoptosis. This document serves as a guide for researchers investigating the anticancer potential of this compound.

Data Presentation: Anticancer Activity of Benzisoxazole Derivatives

While specific anticancer data for the parent this compound is not extensively available in the public domain, the following table summarizes the cytotoxic activity (IC50 values) of various related benzisoxazole and benzoxazole derivatives against several human cancer cell lines. This data provides a benchmark for the potential efficacy of this compound class.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzoxazole-Piperazine-1,2,3-Triazoles 3,5-dichlorophenyl derivative (4g)MCF-7 (Breast)19.89 ± 1.04
3,5-dichlorophenyl derivative (4g)HeLa (Cervical)22.71 ± 1.06
3-nitrophenyl derivative (4f)MCF-7 (Breast)20.18 ± 0.77
Benzoxazole-N-heterocyclic hybrids Compound 4cTyrosine Kinase0.10 ± 0.16
Benzoxazole Derivatives Compound 14bHepG2 (Liver)4.61[1]
Compound 14oMCF-7 (Breast)4.054 ± 0.17[1]
Compound 14lHepG2 (Liver)3.22 ± 0.13[1]
1,2-Benzisoxazole Tethered 1,2,3-Triazoles PTBMV4-11 (Leukemia)2[2]

Proposed Mechanism of Action: Induction of Apoptosis

Many benzoxazole and benzisoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. The proposed mechanism often involves the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

Upon treatment with an active compound, the balance between these proteins is shifted towards apoptosis. This leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

G cluster_0 Cellular Stress (e.g., this compound) cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Apoptosome Formation and Caspase Cascade cluster_3 Execution Phase Stress This compound Treatment Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Stress->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits MOMP Bax->Mito Promotes MOMP CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-caspase-9 -> Caspase-9 Apoptosome->Casp9 Activates Casp3 Pro-caspase-3 -> Caspase-3 Casp9->Casp3 Activates Substrates Cellular Substrates Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Figure 1: Proposed intrinsic apoptosis signaling pathway induced by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[3]

Materials:

  • Cancer cell line of choice (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_workflow MTT Assay Experimental Workflow A 1. Seed cells in 96-well plate B 2. Treat with this compound A->B C 3. Incubate for 24-72h B->C D 4. Add MTT solution C->D E 5. Incubate for 2-4h D->E F 6. Add solubilization solution E->F G 7. Read absorbance at 570 nm F->G H 8. Calculate IC50 G->H

Figure 2: Experimental workflow for the MTT cell viability assay.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Treat cells with this compound at the desired concentration (e.g., IC50) for a specified time.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[7]

G cluster_workflow Western Blot Workflow for Apoptosis Markers A 1. Protein Extraction B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection and Analysis G->H

References

Application Notes: Investigating 5-Nitro-1,2-benzisoxazole for Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2-benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory effects.[1] Research has indicated that derivatives of benzisoxazole, particularly those with electron-withdrawing groups like a nitro group, exhibit promising anti-inflammatory properties.[1][2] Specifically, 5-Nitro-1,2-benzisoxazole is a compound of interest for its potential to modulate key inflammatory pathways.

This document provides detailed protocols for the comprehensive investigation of this compound's anti-inflammatory capabilities, focusing on its effects on key enzymatic targets and cellular signaling pathways. The methodologies outlined herein are designed to facilitate reproducible and robust screening for drug discovery and development purposes.

Hypothesized Mechanisms of Action

The anti-inflammatory effects of novel compounds are often attributed to their ability to interfere with specific signaling cascades. For this compound, two primary pathways are of interest for investigation: the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of the Cyclooxygenase (COX) Pathway

Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes. It is hypothesized that this compound may inhibit COX-1 and/or COX-2, thereby reducing prostaglandin synthesis.

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Inhibitor This compound Inhibitor->COX Inhibition

Caption: Cyclooxygenase (COX) Signaling Pathway.
Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammation.[4] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of the inhibitor of κB (IκBα). This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6] Inhibition of this pathway is a key strategy for controlling inflammation.

NFB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFB_free Free NF-κB (p65/p50) IkB->NFB_free releases NFB_complex NF-κB (p65/p50) sequestered by IκBα NFB_nuc NF-κB (p65/p50) NFB_free->NFB_nuc Translocation DNA Binds to DNA NFB_nuc->DNA Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Transcription Inhibitor This compound Inhibitor->IkB Potential Inhibition

Caption: NF-κB Inflammatory Signaling Pathway.

Quantitative Data Summary

The following table summarizes hypothetical data from the successful application of the protocols described below. It is designed for the comparative analysis of this compound against a standard NSAID.

Assay TypeTarget/ModelThis compound (IC₅₀ / % Inhibition)Indomethacin (IC₅₀ / % Inhibition)
In Vitro Enzyme Assay Human Recombinant COX-115.2 µM0.5 µM
Human Recombinant COX-28.5 µM5.1 µM
Soybean Lipoxygenase (15-LOX)12.8 µM25.4 µM
In Vitro Cell-Based LPS-induced NO Production (RAW 264.7)10.3 µM7.8 µM
LPS-induced TNF-α Release (THP-1)9.7 µM6.2 µM
LPS-induced IL-6 Release (THP-1)11.5 µM8.9 µM
In Vivo Assay Carrageenan-Induced Paw Edema (Rat)45% inhibition @ 20 mg/kg60% inhibition @ 10 mg/kg

Experimental Protocols: In Vitro Assays

Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol measures the peroxidase activity of COX enzymes to determine inhibition.

Workflow_Enzyme start Start prep_reagents Prepare Reagents: - Assay Buffer - COX-1/COX-2 Enzyme - Test Compound Dilutions - Arachidonic Acid (Substrate) start->prep_reagents plate_setup Plate Setup (96-well): - Add Buffer, Heme, Enzyme - Add Test Compound or Vehicle prep_reagents->plate_setup pre_incubate Pre-incubate at 37°C for 10 minutes plate_setup->pre_incubate add_substrate Initiate Reaction: Add Arachidonic Acid pre_incubate->add_substrate incubate_reaction Incubate at 37°C for 2 minutes add_substrate->incubate_reaction read_plate Read Fluorescence/ Absorbance incubate_reaction->read_plate analyze Calculate % Inhibition and IC₅₀ values read_plate->analyze end End analyze->end

Caption: Workflow for In Vitro Enzyme Inhibition Assays.
  • Objective: To determine the IC₅₀ values of this compound for COX-1 and COX-2.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes.[7]

    • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[8]

    • Heme cofactor.[8]

    • Arachidonic Acid (substrate).[9]

    • Fluorometric probe (e.g., Amplex™ Red).[9]

    • This compound, Indomethacin (positive control).

    • 96-well black microplate.[9]

    • Fluorescence plate reader (Ex/Em = 535/590 nm).[10]

  • Procedure:

    • Prepare serial dilutions of this compound and Indomethacin in a suitable solvent (e.g., DMSO). The final DMSO concentration in the assay should not exceed 1%.[9]

    • In a 96-well plate, add the following to designated wells:

      • Enzyme Control: 80 µL Reaction Mix (Assay Buffer, Probe, Cofactor), 10 µL diluted COX-2 enzyme, 10 µL vehicle (DMSO).

      • Inhibitor Wells: 80 µL Reaction Mix, 10 µL diluted COX-2 enzyme, 10 µL of test compound dilution.

      • Inhibitor Control: 80 µL Reaction Mix, 10 µL diluted COX-2 enzyme, 10 µL of a known inhibitor (e.g., Celecoxib).[10]

    • Pre-incubate the plate at 25°C for 5-10 minutes, protected from light.[10]

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.[10]

    • Immediately begin measuring fluorescence kinetically at 25°C for 5-10 minutes.

    • Calculate the reaction rate (slope) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control and calculate the IC₅₀ value using non-linear regression analysis.

Protocol: Lipoxygenase (LOX) Inhibition Assay
  • Objective: To evaluate the inhibitory effect of this compound on lipoxygenase activity. This is a relevant target as some benzisoxazole derivatives show activity against LOX.[2][11]

  • Materials:

    • Soybean Lipoxygenase (15-LOX).

    • 0.2 M Borate Buffer (pH 9.0).[12]

    • Linoleic acid (substrate).[13]

    • This compound, Quercetin or other known LOX inhibitor (positive control).

    • UV-compatible 96-well plate or cuvettes.

    • Spectrophotometer capable of reading at 234 nm.[13]

  • Procedure:

    • Prepare solutions of the test compound and positive control in DMSO.

    • In a cuvette or well, combine 0.5 mL of the LOX enzyme solution (e.g., 400 U/mL in borate buffer) and 12.5 µL of the test compound solution. Incubate for 5 minutes at room temperature.[13]

    • Initiate the reaction by adding 0.5 mL of the linoleic acid substrate solution (e.g., 250 µM in borate buffer).[13]

    • Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes. This absorbance change corresponds to the formation of conjugated dienes.[14]

    • Calculate the rate of reaction and determine the percent inhibition compared to a vehicle control. Calculate the IC₅₀ value.

Protocol: Cellular Pro-inflammatory Mediator Inhibition (NO, TNF-α, IL-6)

This protocol uses a cell-based model to assess the inhibition of key inflammatory mediators.

Workflow_Cell start Start seed_cells Seed Macrophage Cells (e.g., RAW 264.7) in a 96-well plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_overnight pretreat Pre-treat cells with Test Compound dilutions for 1-2 hours incubate_overnight->pretreat stimulate Stimulate with LPS (e.g., 100 ng/mL) pretreat->stimulate incubate_24h Incubate for 18-24 hours stimulate->incubate_24h collect_supernatant Collect Cell Supernatant incubate_24h->collect_supernatant assay_mediators Perform Assays: - Griess Assay for Nitric Oxide (NO) - ELISA for TNF-α and IL-6 collect_supernatant->assay_mediators analyze Calculate % Inhibition and IC₅₀ values assay_mediators->analyze end End analyze->end

Caption: Workflow for Cell-Based In Vitro Assays.
  • Objective: To quantify the inhibition of LPS-induced Nitric Oxide (NO), TNF-α, and IL-6 production in macrophage cells.

  • Materials:

    • RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cell line.

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • Lipopolysaccharide (LPS).

    • This compound, Dexamethasone (positive control).

    • Griess Reagent Kit for NO measurement.

    • ELISA kits for mouse/human TNF-α and IL-6.[15][16]

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells (e.g., 1 x 10⁵ cells/well) into a 96-well plate and incubate overnight to allow adherence.[17]

    • Remove the medium and pre-treat the cells with fresh medium containing various concentrations of this compound or Dexamethasone for 1-2 hours.[17]

    • Add LPS (final concentration ~100 ng/mL) to all wells except the negative control.

    • Incubate the plate for 18-24 hours at 37°C with 5% CO₂.

    • After incubation, carefully collect the cell culture supernatant for analysis.

    • For NO: Mix 50 µL of supernatant with 50 µL of Griess Reagent components according to the manufacturer's protocol. Measure absorbance at 540 nm. Calculate nitrite concentration based on a sodium nitrite standard curve.

    • For TNF-α and IL-6: Perform ELISA on the supernatants according to the kit manufacturer's instructions.

    • Calculate the percent inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine IC₅₀ values.

    • Optional but Recommended: Perform a cell viability assay (e.g., MTT) in parallel to ensure the observed inhibition is not due to cytotoxicity.[17]

Experimental Protocol: In Vivo Assay

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and well-characterized model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[18][19]

  • Objective: To assess the in vivo anti-inflammatory activity of this compound.

  • Animals: Male Wistar or Sprague-Dawley rats (180-250 g).[20]

  • Materials:

    • 1% (w/v) λ-Carrageenan solution in sterile saline.[21]

    • This compound, Indomethacin (10 mg/kg, positive control).[21]

    • Vehicle (e.g., 0.5% Carboxymethyl cellulose).

    • Plethysmometer or digital calipers.

  • Procedure:

    • Fast the animals overnight prior to the experiment but allow free access to water.

    • Divide animals into groups (n=5-6 per group): Vehicle Control, Positive Control (Indomethacin), and Test Groups (e.g., 10, 20, 40 mg/kg of this compound).

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[22]

    • Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[20][21]

    • Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[21][22]

    • Data Analysis:

      • Calculate the edema volume at each time point: Edema (mL) = Vt - V₀.

      • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group, typically at the time of peak edema (around 3-4 hours).

      • Formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.[22]

    • Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A p-value < 0.05 is considered significant.[20]

References

Application Note: 1H NMR Characterization of 5-Nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 5-Nitro-1,2-benzisoxazole

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzisoxazole scaffold is a privileged structure, appearing in a range of pharmacologically active agents, including antipsychotics and antimicrobials. The introduction of a nitro group at the 5-position modulates the electronic properties of the molecule, potentially influencing its biological activity and making it a key intermediate in the synthesis of more complex pharmaceutical compounds.

Given its role as a critical building block, unambiguous structural confirmation of this compound is paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for this purpose, providing detailed information about the molecular structure, including the number of different types of protons, their chemical environments, and their spatial relationships. This application note provides a detailed protocol for the ¹H NMR characterization of this compound, from sample preparation to spectral interpretation, designed for researchers, scientists, and drug development professionals.

¹H NMR Spectroscopic Data

The anticipated ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-3~8.80s-
H-4~8.60d~2.0
H-6~8.40dd~9.0, 2.0
H-7~7.90d~9.0

Disclaimer: The ¹H NMR data presented is based on predictive models and analysis of structurally similar compounds, as detailed experimental data is not widely available in peer-reviewed literature. This information should be used as a guide for spectral interpretation and may vary from experimentally obtained values.

Experimental Protocols

I. Sample Preparation

The quality of the ¹H NMR spectrum is highly dependent on the proper preparation of the sample. The following protocol outlines the recommended procedure for preparing a solution of this compound for NMR analysis.

Materials:

  • This compound (solid)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Pipettes and vials

Protocol:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple residual solvent peak. For compounds with lower solubility, DMSO-d₆ can be an effective alternative.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the solid. If necessary, sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is sufficient to cover the NMR coil (typically a height of about 4-5 cm).

II. ¹H NMR Data Acquisition

The following is a general protocol for acquiring a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz). Instrument-specific parameters may need to be adjusted.

Spectrometer Setup:

  • Field Strength: 400 MHz or higher is recommended for better spectral dispersion.

  • Probe: A standard 5 mm broadband or inverse detection probe.

  • Temperature: 298 K (25 °C).

Acquisition Parameters:

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate for most organic molecules.

  • Number of Scans: A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio. For dilute samples, more scans may be necessary.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually sufficient.

  • Acquisition Time (aq): An acquisition time of 2-4 seconds is standard.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.

Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the benzene and isoxazole rings.

  • H-3 Proton: The proton at the 3-position of the isoxazole ring is expected to be the most deshielded due to its proximity to the electronegative oxygen and nitrogen atoms of the isoxazole ring. It should appear as a singlet, as it has no adjacent protons to couple with.

  • Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring will exhibit characteristic splitting patterns due to spin-spin coupling.

    • H-4: This proton is adjacent to the nitro group and is expected to be significantly deshielded. It will likely appear as a doublet due to coupling with H-6.

    • H-6: This proton is coupled to both H-4 and H-7. It is expected to appear as a doublet of doublets (dd).

    • H-7: This proton is coupled to H-6 and will likely appear as a doublet.

The electron-withdrawing nature of the nitro group at the 5-position will have a significant deshielding effect on the protons of the benzene ring, particularly on the ortho- and para-positioned protons.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the ¹H NMR characterization of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of This compound dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer setup Spectrometer Setup (Lock & Shim) transfer->setup acquire Acquire 1H NMR Spectrum (zg30, 16+ scans) setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process interpret Spectral Interpretation (Chemical Shifts, Coupling) process->interpret report Generate Report interpret->report

Caption: Workflow for ¹H NMR analysis.

Proton Assignments and Coupling

The following diagram illustrates the structure of this compound with the proton assignments and expected coupling interactions.

G cluster_mol This compound cluster_labels Proton Assignments mol H3 H-3 H4 H-4 H6 H-6 H4->H6 J ≈ 2.0 Hz H7 H-7 H6->H7 J ≈ 9.0 Hz

Caption: Proton assignments and couplings.

Conclusion

¹H NMR spectroscopy is a powerful and essential technique for the structural elucidation and purity assessment of this compound. By following the detailed protocols outlined in this application note, researchers can reliably obtain high-quality ¹H NMR spectra. The provided interpretation guide, based on established principles of NMR spectroscopy and predictive data, serves as a valuable resource for the unambiguous characterization of this important heterocyclic compound, thereby supporting its application in pharmaceutical research and development.

Application Note: A Researcher's Guide to the 13C NMR Analysis of Substituted Benzisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Benzisoxazoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The precise structural characterization of novel benzisoxazole derivatives is a cornerstone of drug discovery and development, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical tool. This application note provides an in-depth technical guide to the ¹³C NMR analysis of substituted 1,2- and 2,1-benzisoxazoles. It moves beyond a simple listing of protocols to explain the underlying principles that govern the chemical shifts, the profound influence of substituents on the spectra, and the methodologies to ensure the acquisition of high-fidelity, trustworthy data.

The Foundational Role of ¹³C NMR in Benzisoxazole Characterization

The benzisoxazole ring system, a fusion of a benzene ring and an isoxazole ring, exists primarily as two constitutional isomers: 1,2-benzisoxazole and 2,1-benzisoxazole (also known as anthranil). The specific arrangement of the nitrogen and oxygen heteroatoms in these isomers, combined with the nature and position of various substituents, creates unique electronic environments for each carbon atom. ¹³C NMR spectroscopy provides a direct window into this carbon framework, allowing for unambiguous structural confirmation, isomer differentiation, and a deeper understanding of the molecule's electronic properties.[3][4]

Unlike ¹H NMR, standard proton-decoupled ¹³C NMR spectra offer a simplified view, where each magnetically non-equivalent carbon atom typically appears as a single peak.[5][6] The position of this peak, its chemical shift (δ), is highly sensitive to the local electronic environment, making it a rich source of structural information.

Principles of Spectral Analysis: Decoding the Chemical Shifts

The chemical shifts in the ¹³C NMR spectrum of a benzisoxazole are dictated by the hybridization of the carbon and the inductive and resonance effects of neighboring atoms and functional groups.

The Benzisoxazole Core: The carbons within the heterocyclic core are significantly influenced by the electronegative oxygen and nitrogen atoms. This generally causes them to resonate at a lower field (higher ppm values) compared to the carbons of a simple benzene ring.

  • Bridgehead Carbons (C3a, C7a): These quaternary carbons are deshielded by the adjacent heteroatoms and are typically found in the range of δ 120 - 165 ppm. The carbon atom directly bonded to oxygen (C7a in 1,2-benzisoxazoles, C7a in 2,1-benzisoxazoles) is the most deshielded.

  • Heterocyclic Carbons (C3): The C3 carbon in 1,2-benzisoxazoles, positioned between the nitrogen and the benzene ring, is highly deshielded, often resonating above δ 155 ppm.

  • Benzene Ring Carbons (C4, C5, C6, C7): These carbons typically resonate in the aromatic region of δ 110 - 140 ppm. Their precise shifts are modulated by the proximity to the heteroatoms and the electronic effects of any substituents.

The following table summarizes the typical ¹³C NMR chemical shift ranges for the unsubstituted 1,2- and 2,1-benzisoxazole cores.

Carbon Atom 1,2-Benzisoxazole (Typical δ, ppm) 2,1-Benzisoxazole (Typical δ, ppm) General Observations
C3 155 - 160118 - 122Highly deshielded in the 1,2-isomer due to the C=N bond.
C3a 120 - 125148 - 152deshielded by the adjacent nitrogen atom.
C4 122 - 126129 - 133Influenced by proximity to the heterocyclic ring.
C5 129 - 133124 - 128Behaves similarly to a standard aromatic carbon.
C6 125 - 129132 - 136Behaves similarly to a standard aromatic carbon.
C7 110 - 114116 - 120Shielded by the electronic contribution from the heteroatoms.
C7a 162 - 166120 - 124Highly deshielded in the 1,2-isomer due to attachment to oxygen.

Note: These values are approximate and can vary based on the solvent and concentration. Data compiled from sources including SpectraBase.[7][8]

The Causality of Substituent Effects

The true diagnostic power of ¹³C NMR emerges when analyzing substituted benzisoxazoles. Substituents alter the electron density distribution within the aromatic ring, causing predictable shifts in the resonance frequencies of the ring carbons. This is known as the Substituent Chemical Shift (SCS) effect.[9]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), halogens (-Cl, -Br), and carbonyls (-COR) pull electron density away from the ring. This deshields the carbon nuclei, causing their signals to shift downfield (to a higher ppm value). The effect is most pronounced at the ipso (the carbon directly attached to the substituent), ortho, and para positions.

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), alkoxy (-OR), and alkyl (-CH₃) donate electron density to the ring. This shields the carbon nuclei, causing their signals to shift upfield (to a lower ppm value). This shielding is also most significant at the ortho and para positions.

The following diagram illustrates how these electronic effects propagate through the benzisoxazole ring and influence the ¹³C chemical shifts.

Substituent_Effects cluster_EWG Electron-Withdrawing Group (EWG) cluster_EDG Electron-Donating Group (EDG) EWG EWG (e.g., -NO₂) Benzisoxazole Benzisoxazole Ring EWG->Benzisoxazole pulls e⁻ density C_ipso_EWG {ipso|+Δδ (deshielded)} C_ortho_EWG {ortho|+Δδ (deshielded)} C_meta_EWG {meta|~0 (minor effect)} C_para_EWG {para|+Δδ (deshielded)} EDG EDG (e.g., -OCH₃) EDG->Benzisoxazole donates e⁻ density C_ipso_EDG {ipso|+Δδ (deshielded)} C_ortho_EDG {ortho|-Δδ (shielded)} C_meta_EDG {meta|~0 (minor effect)} C_para_EDG {para|-Δδ (shielded)}

Caption: Influence of EWGs and EDGs on aromatic ¹³C chemical shifts.

Standardized Experimental Protocol

Acquiring high-quality, reproducible ¹³C NMR spectra is contingent upon a meticulous experimental approach. The following protocol is a field-proven methodology for the analysis of substituted benzisoxazoles.

A. Sample Preparation

  • Determine Sample Quantity: Due to the low natural abundance (1.1%) of the ¹³C isotope, a higher sample concentration is required compared to ¹H NMR. Weigh 10-50 mg of the purified benzisoxazole derivative.[3]

  • Select Deuterated Solvent: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for their excellent dissolving power and well-characterized residual solvent signals.[2][3]

  • Prepare the NMR Tube: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Add Internal Standard (Optional but Recommended): Add a small drop of Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[10] If TMS is incompatible with the sample, the residual solvent peak can be used for referencing later.

B. Instrument Setup & Data Acquisition

  • Instrumentation: The protocol assumes a modern NMR spectrometer operating at a frequency of 100 MHz or higher for ¹³C observation.[10][11]

  • Insert and Lock: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining magnetic field stability during the experiment.

  • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This directly impacts the resolution and lineshape of the NMR signals.

  • Set Acquisition Parameters:

    • Experiment Type: Select a standard 1D carbon experiment with proton broadband decoupling (e.g., zgpg30 on Bruker systems). This decouples the protons from the carbons, causing all carbon signals to collapse into singlets and providing a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[12]

    • Pulse Angle: Use a 30-45° pulse angle. This is a compromise that allows for faster repetition rates without saturating the signals, which is important for the slowly relaxing quaternary carbons.

    • Spectral Width: Set a spectral width of ~220-250 ppm to ensure all carbon signals, from alkyl to carbonyl regions, are captured.

    • Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a larger number of scans is required. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds. This allows time for the carbon nuclei to return to equilibrium between pulses.

C. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or by referencing the known chemical shift of the residual solvent peak (e.g., CDCl₃ at δ 77.16 ppm, DMSO-d₆ at δ 39.52 ppm).[10]

A Self-Validating Workflow for Structural Elucidation

The trustworthiness of an NMR result stems from a protocol designed with inherent checks and balances. The workflow described here incorporates several self-validating steps.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Processing & Analysis cluster_val Phase 4: Validation Sample 1. Purified Sample (10-50 mg) Solvent 2. Deuterated Solvent + TMS Standard Sample->Solvent NMR_Tube 3. Prepare NMR Tube Solvent->NMR_Tube Spectrometer 4. Spectrometer Setup (Lock & Shim) NMR_Tube->Spectrometer Acquire 5. Acquire ¹³C Spectrum (Proton Decoupled) Spectrometer->Acquire Process 6. Process Data (FT, Phase, Baseline) Acquire->Process Reference 7. Reference Spectrum (TMS = 0 ppm) Process->Reference Assign 8. Peak Assignment (Shift Tables, SCS) Reference->Assign Validation 9. Structure Validation Assign->Validation DEPT DEPT Analysis (CH vs CH₂ vs CH₃) Validation->DEPT Optional HMBC 2D NMR (HMBC/HSQC) (Unambiguous Correlation) Validation->HMBC For complex cases Final 10. Confirmed Structure Validation->Final

Caption: Self-validating workflow for ¹³C NMR structural analysis.

  • Internal Standard: The use of TMS provides an unwavering reference point, ensuring data comparability across different experiments and instruments.[10]

  • Solvent Signal as a Secondary Check: The residual solvent signal provides a secondary, internal calibration point, immediately flagging any referencing errors.

  • Predictive Validation: The initial peak assignments should be cross-referenced with established substituent additivity rules. A strong correlation between the observed spectrum and the predicted shifts provides a high degree of confidence in the assignment.[13]

  • Orthogonal Techniques: For complex or novel structures where ambiguity remains, advanced NMR techniques serve as the ultimate validation.

    • DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT experiment (e.g., DEPT-135) can differentiate carbon signals based on the number of attached protons (CH/CH₃ appear positive, CH₂ appear negative, and quaternary carbons are absent), confirming assignments made from chemical shift alone.[4]

    • 2D NMR (HSQC/HMBC): Heteronuclear 2D NMR experiments like HSQC (correlates carbons to directly attached protons) and HMBC (correlates carbons to protons 2-3 bonds away) provide an unambiguous connectivity map of the molecule, serving as the gold standard for structural validation.[14]

By following this comprehensive guide, researchers in drug development and medicinal chemistry can confidently leverage the power of ¹³C NMR spectroscopy to elucidate the structures of substituted benzisoxazoles, ensuring the scientific integrity and accuracy of their findings.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 5-Nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Nitro-1,2-benzisoxazole. Understanding the fragmentation behavior of this heterocyclic compound is crucial for its identification and characterization in various research and development settings, including pharmaceutical analysis and metabolite identification. This application note outlines a proposed fragmentation pathway, presents a table of predicted major fragment ions with their estimated relative abundances, and provides a comprehensive experimental protocol for acquiring mass spectrometry data for similar small molecules.

Introduction

This compound is a nitroaromatic heterocyclic compound. The presence of both the benzisoxazole core and a nitro functional group dictates its characteristic fragmentation pattern under electron ionization. The isoxazole ring is prone to cleavage of the weak N-O bond, while the nitro group typically undergoes losses of NO and NO₂. The analysis of these fragmentation pathways provides a molecular fingerprint essential for structural elucidation and confirmation.

Proposed Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound (Molecular Weight: 164.12 g/mol ) under electron ionization is anticipated to proceed through several key steps, initiated by the formation of the molecular ion ([M]•⁺) at m/z 164. The primary fragmentation events are expected to involve the nitro group and the isoxazole ring system.

Key Fragmentation Pathways:

  • Loss of NO₂: A common fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, leading to the expulsion of a nitro radical (•NO₂), resulting in a fragment ion at m/z 118.

  • Loss of NO: Another characteristic fragmentation of nitroaromatics is the loss of nitric oxide (NO) following a rearrangement, which would produce a fragment ion at m/z 134.

  • Isoxazole Ring Cleavage: The weak N-O bond of the isoxazole ring can break, followed by rearrangements. A prominent fragmentation pathway for benzisoxazoles involves the loss of CO, which in this case could occur from an intermediate formed after the initial fragmentation of the nitro group.

  • Sequential Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the ion at m/z 134 may lose CO to form an ion at m/z 106. The ion at m/z 118 could also lose CO to yield a fragment at m/z 90.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, their proposed structures, and estimated relative abundances based on the analysis of fragmentation patterns of similar compounds like nitrobenzene and benzisoxazole.

m/zProposed Fragment IonProposed StructureEstimated Relative Abundance (%)
164[C₇H₄N₂O₃]•⁺ (Molecular Ion)This compound80
134[C₇H₄NO₂]⁺[M - NO]⁺30
118[C₇H₄NO]⁺[M - NO₂]⁺100 (Base Peak)
106[C₆H₄N]⁺[M - NO - CO]⁺45
90[C₆H₄N]⁺[M - NO₂ - CO]⁺60
76[C₆H₄]•⁺Benzene ring fragment55

Note: The relative abundances are estimations and may vary depending on the specific instrument conditions.

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

This protocol outlines the general procedure for acquiring an electron ionization mass spectrum of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

1. Sample Preparation

  • Solvent Selection: Use a volatile, high-purity solvent such as methanol, acetonitrile, or ethyl acetate.

  • Concentration: Prepare a dilute solution of this compound in the chosen solvent. A typical concentration is in the range of 10-100 µg/mL.

  • Sample Purity: Ensure the sample is free from non-volatile impurities that could contaminate the ion source.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph (GC):

    • Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet: Split/splitless injector. For initial analysis, a split injection with a high split ratio (e.g., 50:1) is recommended.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Scan Speed: At least 2 scans/second.

    • Transfer Line Temperature: 280 °C.

3. Data Acquisition and Analysis

  • System Blank: Inject a solvent blank to ensure the system is clean and free of contaminants.

  • Sample Injection: Inject the prepared sample solution into the GC-MS system.

  • Data Acquisition: Acquire the mass spectral data across the specified mass range for the duration of the GC run.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion and major fragment ions.

    • Compare the obtained spectrum with the proposed fragmentation pattern and known fragmentation rules for nitroaromatic and benzisoxazole compounds.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway M [C₇H₄N₂O₃]•⁺ m/z 164 (Molecular Ion) F1 [C₇H₄NO₂]⁺ m/z 134 M->F1 - NO F2 [C₇H₄NO]⁺ m/z 118 (Base Peak) M->F2 - NO₂ F3 [C₆H₄N]⁺ m/z 106 F1->F3 - CO F4 [C₆H₄]•⁺ m/z 90 F2->F4 - CO F5 [C₆H₄]•⁺ m/z 76 F4->F5 - N

Caption: Proposed EI fragmentation pathway of this compound.

Application Note: FT-IR Spectroscopy of 5-Nitro-1,2-benzisoxazole Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Nitro-1,2-benzisoxazole is a heterocyclic aromatic organic compound. Its structure, featuring a benzene ring fused to an isoxazole ring with a nitro group substituent, is a key component in various compounds with pharmacological potential. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. This application note provides a detailed overview of the characteristic FT-IR vibrational frequencies for the functional groups in this compound and a standard protocol for sample analysis.

Data Presentation: Characteristic FT-IR Absorption Bands

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The table below summarizes the expected vibrational modes and their corresponding wavenumber ranges. These ranges are based on established data for aromatic nitro compounds and benzisoxazole derivatives.[1][2][3]

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Asymmetric StretchingAromatic Nitro (Ar-NO₂)1550 - 1475Strong
Symmetric StretchingAromatic Nitro (Ar-NO₂)1360 - 1290Strong
C=N StretchingIsoxazole Ring~1670 - 1560Medium
C=C StretchingAromatic Ring~1600 and ~1475Medium to Weak
C-N StretchingIsoxazole Ring~1330 - 1260Medium
Asymmetric C-O-C StretchingIsoxazole Ring~1250Strong
Symmetric C-O-C StretchingIsoxazole Ring~1070Medium
C-H StretchingAromatic Ring~3100 - 3000Medium to Weak
Out-of-plane C-H BendingAromatic Ring~900 - 675Strong
NO₂ Bending (Scissoring)Aromatic Nitro (Ar-NO₂)~890 - 835Medium

Experimental Protocols

The following protocols describe standard methods for preparing a solid sample of this compound for FT-IR analysis. The choice of method may depend on the sample quantity and the desired quality of the spectrum.

Method 1: Potassium Bromide (KBr) Pellet Method [4][5]

This method involves mixing the solid sample with dry KBr powder and pressing the mixture into a thin, transparent pellet.

Materials:

  • This compound (1-2 mg)

  • Dry FT-IR grade Potassium Bromide (KBr) (100-200 mg)

  • Agate mortar and pestle

  • Pellet die

  • Hydraulic press

Protocol:

  • Finely grind approximately 1-2 mg of the this compound sample using an agate mortar and pestle.

  • Add about 100-200 mg of dry KBr powder to the mortar.

  • Gently mix the sample and KBr by further grinding until a fine, homogeneous powder is obtained.

  • Transfer the mixture into a pellet die.

  • Apply pressure using a hydraulic press to form a clear, transparent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Acquire the FT-IR spectrum over a spectral range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[6]

Method 2: Thin Solid Film Method [7]

This method is suitable for soluble solid samples and involves depositing a thin film of the sample onto an IR-transparent salt plate.

Materials:

  • This compound (~50 mg)

  • Volatile solvent (e.g., methylene chloride or acetone)

  • Salt plate (e.g., NaCl or KBr)

  • Pipette or dropper

  • Desiccator

Protocol:

  • Dissolve approximately 50 mg of the solid sample in a few drops of a suitable volatile solvent like methylene chloride or acetone.[7]

  • Place a single, clean salt plate on a clean, dry surface.

  • Using a pipette, apply one or two drops of the solution onto the center of the salt plate.[7]

  • Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[7]

  • Place the salt plate in the V-shaped sample holder inside the FT-IR instrument.[7]

  • Acquire the FT-IR spectrum. If the peaks are too weak, add more solution to the plate and re-measure. If the peaks are too intense, clean the plate and prepare a more dilute solution.[7]

  • After analysis, clean the salt plate with a suitable solvent (e.g., acetone) and return it to the desiccator.[7]

Mandatory Visualization

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interpretation Data Interpretation start Start sample Solid Sample (this compound) start->sample kbr_pellet KBr Pellet Method sample->kbr_pellet Option 1 thin_film Thin Film Method sample->thin_film Option 2 prepared_sample Prepared Sample kbr_pellet->prepared_sample thin_film->prepared_sample spectrometer FT-IR Spectrometer prepared_sample->spectrometer acquire Acquire Spectrum (4000-400 cm⁻¹) spectrometer->acquire process Data Processing (Baseline Correction, etc.) acquire->process spectrum FT-IR Spectrum process->spectrum peak_picking Peak Picking spectrum->peak_picking assignment Functional Group Assignment peak_picking->assignment report Final Report assignment->report

Caption: Experimental workflow for FT-IR analysis.

References

Application Notes and Protocols for UV-Vis Spectroscopic Analysis of Benzisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the analysis of various benzisoxazole derivatives using UV-Vis spectroscopy. This technique offers a rapid, cost-effective, and reliable method for the quantification of these compounds in bulk and pharmaceutical dosage forms, making it a valuable tool in research, development, and quality control.

Application Note: Quantitative Analysis of Iloperidone

Iloperidone is an atypical antipsychotic agent belonging to the benzisoxazole class, used in the treatment of schizophrenia.[1][2] UV-Vis spectroscopy provides a simple and accurate method for its quantification.

Quantitative Data Summary

The following table summarizes the key parameters for the UV-Vis spectrophotometric analysis of Iloperidone.

ParameterValueSolvent/MediumReference
λmax 229.5 nm0.1N HCl[1]
229 nmMethanol[2][3]
Linearity Range 2-20 µg/mL0.1N HCl[1]
2-20 µg/mLMethanol[3]
Molar Absorptivity (ε) 2.03 x 10⁴ L/mol·cm0.1N HCl[1]
Correlation Coefficient (r²) 0.99940.1N HCl[1]
0.9988Methanol[3]
Limit of Detection (LOD) 0.106 µg/mL0.1N HCl[1]
Limit of Quantification (LOQ) 0.321 µg/mL0.1N HCl[1]
Experimental Protocol

This protocol details the steps for the quantitative determination of Iloperidone in a tablet dosage form using 0.1N HCl as the solvent.

1. Materials and Instrumentation:

  • Double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

  • Iloperidone reference standard (pharmaceutical grade).

  • Commercially available Iloperidone tablets.

  • 0.1N Hydrochloric Acid (analytical grade).

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Analytical balance.

  • Sonicator.

2. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of the Iloperidone reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of 0.1N HCl and sonicate for 10-15 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with 0.1N HCl and mix thoroughly.

3. Preparation of Working Standard Solutions:

  • From the standard stock solution, prepare a series of dilutions in 10 mL volumetric flasks using 0.1N HCl to obtain concentrations within the linear range (e.g., 2, 4, 6, 8, 10, 12, 14, 16, 18, 20 µg/mL).[1]

4. Preparation of Sample Solution:

  • Weigh and finely powder at least 20 Iloperidone tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Iloperidone and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of 0.1N HCl and sonicate for 15-20 minutes to facilitate the complete dissolution of the active ingredient.

  • Make up the volume to 100 mL with 0.1N HCl, mix well, and filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with 0.1N HCl to obtain a final concentration within the established calibration range.

5. Spectrophotometric Measurement:

  • Set the spectrophotometer to scan over a wavelength range of 200-400 nm.

  • Use 0.1N HCl as the blank to zero the instrument.

  • Record the UV absorption spectrum of a working standard solution to determine the wavelength of maximum absorbance (λmax), which should be approximately 229.5 nm.[1]

  • Measure the absorbance of all prepared working standard solutions and the sample solution at the determined λmax.

6. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the absorbance values of the working standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of Iloperidone in the sample solution using the calibration curve's regression equation.

  • Calculate the amount of Iloperidone present in the original tablet formulation, taking into account the dilutions made.

Application Note: Quantitative Analysis of Risperidone

Risperidone is another widely used benzisoxazole-based atypical antipsychotic for treating schizophrenia and bipolar disorder.[4] Its chromophoric structure allows for straightforward quantification by UV-Vis spectroscopy.[4]

Quantitative Data Summary

The following table presents a summary of validated UV-Vis spectrophotometric methods for Risperidone analysis.

ParameterValueSolvent/MediumReference
λmax 280 nm0.1N HCl[4][5]
239 nm & 280 nmMethanol[4]
240 nm0.1N HCl[6]
Linearity Range 2-6 µg/mL0.1N HCl[4][5]
20-60 µg/mLMethanol[4]
Molar Absorptivity (ε) 7.3932 x 10⁴ l/mol/cmAlkaline KMnO₄[7]
Correlation Coefficient (r²) > 0.990.1N HCl[4][5]
Limit of Detection (LOD) 1.012 µg/mL0.1N HCl[5]
Limit of Quantification (LOQ) 3.036 µg/mL0.1N HCl[5]
Experimental Protocol

This protocol provides a detailed methodology for the quantitative analysis of Risperidone in tablets using 0.1N HCl.

1. Materials and Instrumentation:

  • Double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

  • Risperidone reference standard.

  • Commercially available Risperidone tablets.

  • 0.1N Hydrochloric Acid.

  • Standard laboratory glassware.

  • Analytical balance.

  • Sonicator.

2. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of Risperidone reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Add about 50 mL of 0.1N HCl and sonicate for 5 minutes to dissolve the standard.[4]

  • Dilute to the mark with 0.1N HCl and mix well.

3. Preparation of Working Standard Solutions:

  • Prepare a series of dilutions from the stock solution in 10 mL volumetric flasks with 0.1N HCl to achieve concentrations in the linear range of 2-6 µg/mL.[4]

4. Preparation of Sample Solution:

  • Weigh and powder 20 Risperidone tablets.

  • Transfer a quantity of powder equivalent to 10 mg of Risperidone into a 100 mL volumetric flask.

  • Add approximately 70 mL of 0.1N HCl and sonicate for 15-20 minutes to ensure complete dissolution.[4]

  • Make up the volume with 0.1N HCl, mix, and filter.

  • Further dilute the filtrate with 0.1N HCl to a concentration within the calibration range.

5. Spectrophotometric Measurement:

  • Scan the wavelength range from 200-400 nm using 0.1N HCl as a blank.

  • Determine the λmax from the spectrum of a standard solution (expected around 280 nm).[4][5]

  • Measure the absorbance of the standard and sample solutions at this λmax.

6. Data Analysis and Quantification:

  • Plot a calibration curve of absorbance versus concentration for the working standards.

  • Calculate the concentration of Risperidone in the sample solution from the linear regression equation of the calibration curve.

  • Determine the final content of Risperidone in the tablet formulation.

Application Note: Quantitative Analysis of Zonisamide

Zonisamide is a benzisoxazole derivative used as an anticonvulsant.[8] UV-Vis spectrophotometry is a suitable method for its determination in bulk and pharmaceutical dosage forms.

Quantitative Data Summary

Key analytical parameters for the UV-Vis analysis of Zonisamide are summarized below.

ParameterValueSolvent/MediumReference
λmax 287 nmMethanol[8]
240 nm0.1 N NaOH[9]
240 nmMobile Phase (Buffer:ACN:MeOH)[10]
Linearity Range 5-25 µg/mLMethanol[8]
5-30 µg/mL0.1 N NaOH[9]
Correlation Coefficient (r²) 0.9954Methanol[8]
0.9990.1 N NaOH[9]
Limit of Detection (LOD) 0.11 µg/mLMethanol[8]
0.0243 µg/mL0.1 N NaOH[9]
Limit of Quantification (LOQ) 0.33 µg/mLMethanol[8]
0.0738 µg/mL0.1 N NaOH[9]
Experimental Protocol

The following protocol describes the quantitative analysis of Zonisamide in capsules using methanol as the solvent.

1. Materials and Instrumentation:

  • UV-Visible spectrophotometer (double beam) with 1 cm matched quartz cells.

  • Zonisamide reference standard.

  • Commercially available Zonisamide capsules.

  • Methanol (analytical grade).

  • Standard laboratory glassware.

  • Analytical balance.

2. Preparation of Standard Stock Solution:

  • Accurately weigh a suitable amount of Zonisamide reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

3. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a series of dilutions in methanol to cover the linear range of 5-25 µg/mL.[8]

4. Preparation of Sample Solution:

  • Empty and combine the contents of at least 10 Zonisamide capsules.

  • Weigh a portion of the mixed powder equivalent to a specific amount of Zonisamide.

  • Dissolve this powder in methanol, sonicate if necessary, and dilute to a known volume.

  • Filter the solution and make further dilutions with methanol to bring the concentration into the working range of the assay.

5. Spectrophotometric Measurement:

  • Scan a standard solution from 200-400 nm against a methanol blank to determine the λmax, which should be near 287 nm.[8]

  • Measure the absorbance of the working standard solutions and the prepared sample solution at this wavelength.

6. Data Analysis and Quantification:

  • Generate a calibration curve by plotting absorbance against concentration.

  • Use the linear regression equation from the curve to calculate the concentration of Zonisamide in the sample solution.

  • Calculate the total amount of Zonisamide in the capsule formulation.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the UV-Vis spectroscopic analysis of benzisoxazole derivatives.

G cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) UV_Scan UV-Vis Scan (200-400 nm) Determine λmax Standard_Prep->UV_Scan Standard Solutions Sample_Prep Sample Preparation (from Dosage Form) Abs_Measure Absorbance Measurement at λmax Sample_Prep->Abs_Measure Sample Solution UV_Scan->Abs_Measure Cal_Curve Calibration Curve (Absorbance vs. Concentration) Abs_Measure->Cal_Curve Quantification Quantification of Analyte in Sample Cal_Curve->Quantification G cluster_receptors Receptor Antagonism cluster_effects Therapeutic Effects Risperidone Risperidone D2_Receptor Dopamine D2 Receptor Risperidone->D2_Receptor Blocks HT2A_Receptor Serotonin 5-HT2A Receptor Risperidone->HT2A_Receptor Blocks Positive_Symptoms Reduction of Positive Symptoms (e.g., Hallucinations) D2_Receptor->Positive_Symptoms Leads to Negative_Symptoms Improvement of Negative & Cognitive Symptoms HT2A_Receptor->Negative_Symptoms Contributes to

References

The Role of the 5-Nitro-1,2-benzisoxazole Moiety in Antipsychotic Drug Design: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of the 5-Nitro-1,2-benzisoxazole scaffold in the design of novel atypical antipsychotic agents. Moving beyond a simple recitation of facts, this guide elucidates the underlying chemical principles, pharmacological rationale, and practical methodologies that underpin the development of next-generation therapeutics for psychotic disorders.

Introduction: The 1,2-Benzisoxazole Scaffold as a Privileged Structure in Neuroleptic Design

The 1,2-benzisoxazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for a wide range of biologically active compounds.[1][2] In the realm of antipsychotic drug discovery, this moiety is integral to the structure of several clinically successful second-generation (atypical) antipsychotics, including risperidone, paliperidone, and iloperidone.[2][3] These drugs have demonstrated a superior clinical profile compared to first-generation antipsychotics, offering improved efficacy against the negative symptoms of schizophrenia and a reduced incidence of extrapyramidal side effects (EPS).[4]

The therapeutic efficacy of these agents is primarily attributed to their unique receptor binding profile, characterized by potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[2] The 1,2-benzisoxazole core plays a crucial role in orienting the pharmacophoric elements of the drug molecule for optimal interaction with these key receptors.

This guide specifically focuses on the incorporation of a 5-nitro substituent onto the 1,2-benzisoxazole ring. While fluorination at the 6-position is a well-established strategy to enhance neuroleptic activity, the introduction of a nitro group presents a distinct set of chemical and pharmacological properties that warrant detailed investigation.[5] We will explore the synthetic challenges, the nuanced structure-activity relationships, and the potential for the 5-nitro group to act as a metabolic precursor to an active 5-amino metabolite.

Mechanism of Action: The Symphony of Dopamine and Serotonin Receptor Modulation

The prevailing hypothesis for the antipsychotic action of 1,2-benzisoxazole derivatives is their combined antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[2]

  • Dopamine D2 Receptor Antagonism: Hyperactivity in the mesolimbic dopamine pathway is strongly associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). By blocking D2 receptors in this region, benzisoxazole-based antipsychotics can ameliorate these symptoms.[2]

  • Serotonin 5-HT2A Receptor Antagonism: The antagonism of 5-HT2A receptors is a defining feature of atypical antipsychotics. This action is thought to contribute to their efficacy against negative symptoms (e.g., social withdrawal, anhedonia) and to mitigate the extrapyramidal side effects associated with potent D2 blockade.[4] The blockade of 5-HT2A receptors in the nigrostriatal pathway is believed to disinhibit dopamine release, thereby counteracting the motor side effects of D2 antagonism.

The following diagram illustrates the interplay between these two key receptor systems in the therapeutic action of 1,2-benzisoxazole-based antipsychotics.

Caption: Dual antagonism of D2 and 5-HT2A receptors by benzisoxazole antipsychotics.

The Role of the 5-Nitro Group: A Prodrug Strategy?

While the 6-fluoro substituent is known to enhance neuroleptic potency, the introduction of a 5-nitro group presents a more complex scenario. The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the benzisoxazole ring.[6]

A critical consideration in the design of this compound derivatives is the potential for in vivo nitroreduction. The metabolic conversion of a nitro group to an amino group is a well-documented pathway for many xenobiotics and is catalyzed by nitroreductase enzymes found in the liver and gut microbiota.[7][8][9][10][11]

This metabolic transformation suggests a compelling prodrug strategy:

  • Design and Synthesis: A this compound derivative is synthesized. The nitro group may influence the compound's physicochemical properties, such as lipophilicity and membrane permeability.

  • Administration and Metabolism: Following administration, the compound undergoes nitroreduction in the body.

  • Bioactivation: The resulting 5-amino-1,2-benzisoxazole derivative is the active pharmacological agent, exerting its therapeutic effects through D2 and 5-HT2A receptor antagonism.

The amino group, being an electron-donating group, would have a starkly different electronic influence on the benzisoxazole ring compared to the nitro group, which would in turn affect receptor binding affinity. This prodrug approach could potentially be used to fine-tune the pharmacokinetic and pharmacodynamic profile of the drug.

The following diagram illustrates this proposed metabolic activation pathway.

Caption: Proposed metabolic activation of this compound derivatives.

Synthetic Strategies and Protocols

The synthesis of 3-(piperidin-4-yl)-5-nitro-1,2-benzisoxazole derivatives is a multi-step process that requires careful control of reaction conditions. The following protocols provide a general framework for the synthesis of these target compounds.

Protocol 1: Synthesis of this compound via [3+2] Cycloaddition

This protocol outlines a modern and efficient approach to the benzisoxazole core using a [3+2] cycloaddition reaction between an in situ-generated aryne and a nitrile oxide.[12][13]

Materials:

  • o-(Trimethylsilyl)aryl triflate (nitro-substituted)

  • Chlorooxime

  • Cesium fluoride (CsF)

  • Acetonitrile (anhydrous)

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of the appropriate chlorooxime (1.0 eq) in anhydrous acetonitrile, add CsF (3.0 eq).

  • Slowly add a solution of the nitro-substituted o-(trimethylsilyl)aryl triflate (3.0 eq) in anhydrous acetonitrile to the reaction mixture over a period of 10 hours using a syringe pump.

  • Stir the reaction mixture at room temperature under an inert atmosphere for an additional 2 hours after the addition is complete.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the this compound derivative.

Protocol 2: Synthesis of 3-(1-Benzylpiperidin-4-yl)-5-nitro-1,2-benzisoxazole

This protocol describes the key step of coupling the benzisoxazole core with a protected piperidine moiety.

Materials:

  • This compound derivative from Protocol 1

  • N-Benzyl-4-piperidone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Acetic anhydride

  • Pyridine

  • Standard glassware for organic synthesis

Procedure:

  • Oxime Formation: Reflux a mixture of N-benzyl-4-piperidone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq) in ethanol for 4 hours to form N-benzyl-4-piperidone oxime.[14][15]

  • Cyclization: The specific conditions for the cyclization of the oxime with the this compound precursor will depend on the specific functionalities and may require optimization. A plausible route involves the reaction of a suitable derivative of 5-nitro-salicylaldehyde with the pre-formed oxime under dehydrating conditions.

  • Purification: The resulting 3-(1-benzylpiperidin-4-yl)-5-nitro-1,2-benzisoxazole can be purified by crystallization or column chromatography.

Note: The benzyl protecting group can be removed in a subsequent step (e.g., by hydrogenolysis) to allow for further derivatization at the piperidine nitrogen.

In Vitro and In Vivo Evaluation Protocols

The characterization of novel this compound derivatives requires a battery of in vitro and in vivo assays to determine their pharmacological profile.

Protocol 3: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for D2 and 5-HT2A receptors.

Materials:

  • Cell membranes expressing human D2 or 5-HT2A receptors

  • Radioligand (e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A)

  • Unlabeled competitor (e.g., Haloperidol for D2, Ketanserin for 5-HT2A)

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and the unlabeled competitor in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the buffer (for total binding), the unlabeled competitor at a high concentration (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound.

  • Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Data Presentation: Receptor Binding Affinities

CompoundD2 Ki (nM)5-HT2A Ki (nM)α1-adrenergic Ki (nM)H1 Ki (nM)
Risperidone3.130.160.82.23
Paliperidone~4.8~0.28--
Iloperidone~6.2~0.4--
5-Amino Analog X HypotheticalHypotheticalHypotheticalHypothetical

Note: The data for Risperidone, Paliperidone, and Iloperidone are from published sources for comparison.[16] The values for "5-Amino Analog X" are hypothetical and would be determined experimentally for the active metabolite of a novel this compound derivative.

Protocol 4: Amphetamine-Induced Hyperlocomotion in Mice

This in vivo model is widely used to assess the potential antipsychotic activity of test compounds by measuring their ability to reverse the hyperlocomotor effects of amphetamine, which is thought to model the positive symptoms of psychosis.

Materials:

  • Male mice (e.g., C57BL/6)

  • Test compound (this compound derivative)

  • d-Amphetamine sulfate

  • Vehicle (e.g., saline, DMSO/saline)

  • Open-field activity chambers equipped with infrared beams

  • Syringes and needles for injections (e.g., intraperitoneal)

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 60 minutes before the experiment. Place each mouse in an open-field chamber and allow for a habituation period (e.g., 30-60 minutes).

  • Treatment: Administer the test compound or vehicle to the mice via the chosen route (e.g., IP, oral gavage) at a predetermined time before the amphetamine challenge.

  • Amphetamine Challenge: At the appropriate time point, administer d-amphetamine (e.g., 2-5 mg/kg, IP) to all mice.

  • Data Collection: Immediately after the amphetamine injection, place the mice back into the activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-90 minutes).

  • Data Analysis: Analyze the locomotor activity data, comparing the effects of the test compound to the vehicle control group. A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of potential antipsychotic efficacy.

The following diagram outlines the workflow for this in vivo experiment.

In_Vivo_Workflow start Start habituation Habituation (60 min) start->habituation treatment Administer Test Compound or Vehicle habituation->treatment wait Waiting Period (e.g., 30 min) treatment->wait amphetamine Amphetamine Challenge (e.g., 2.5 mg/kg IP) wait->amphetamine recording Record Locomotor Activity (90 min) amphetamine->recording analysis Data Analysis recording->analysis end End analysis->end

Caption: Workflow for the amphetamine-induced hyperlocomotion assay.

Conclusion and Future Directions

The this compound scaffold represents a promising, albeit underexplored, avenue for the design of novel atypical antipsychotics. The potential for this moiety to act as a prodrug for a more active 5-amino metabolite offers a sophisticated strategy for modulating the pharmacokinetic and pharmacodynamic properties of these agents. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate new chemical entities based on this intriguing pharmacophore.

Future research should focus on elucidating the precise structure-activity relationships of the 5-nitro and 5-amino substituents, conducting detailed metabolic studies to confirm the prodrug hypothesis, and expanding the in vivo characterization to include models of negative and cognitive symptoms of schizophrenia. Through a systematic and mechanistically informed approach, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of safer and more effective treatments for psychotic disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-Nitro-1,2-benzisoxazole, aiming to improve reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing direct solutions to specific experimental problems.

Q1: What are the primary causes for low yields in the synthesis of this compound?

A1: Low yields are a common issue and can stem from several factors. A systematic approach is crucial for troubleshooting.[1][2] Key areas to investigate include:

  • Incomplete Reactions: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is not fully consumed, consider extending the reaction time or carefully increasing the temperature while monitoring for the formation of side products.[2]

  • Sub-optimal Reaction Conditions: The choice of solvent, base, and catalyst is critical. It is advisable to perform small-scale optimization experiments to determine the ideal conditions for your specific substrate.[2]

  • Purity of Starting Materials: Ensure all reagents and starting materials are of high purity. Impurities can inhibit the reaction or lead to unwanted side reactions, diminishing the yield.[2]

  • Inefficient Mixing: On a larger scale, poor agitation can create localized concentration gradients, leading to inconsistent reaction rates and lower yields.[2]

Q2: I am observing significant impurity formation. What are the likely side reactions and how can they be minimized?

A2: Impurity formation often arises from competing reaction pathways or the decomposition of unstable intermediates.

  • Over-reduction: In syntheses starting from ortho-nitro compounds, over-reduction of the nitro group to an aniline is a common side reaction that leads to complex mixtures and lower yields of the desired benzisoxazole.[3] Using a milder reducing agent or carefully controlling the stoichiometry and reaction temperature can mitigate this. The use of Rh/C with hydrazine has been shown to be effective in cleanly affording the intermediate hydroxylamine with minimal over-reduction.[3][4]

  • Dimerization: During cyclization steps, intermediates can sometimes dimerize to form azoxy species, which is a competitive side reaction.[3] Optimizing the cyclization conditions, such as the choice of base and temperature, can favor the desired intramolecular reaction.

  • One-Pot vs. Two-Step Procedure: If an unstable intermediate is prone to side reactions, consider a two-step procedure where the intermediate is isolated first before proceeding to the next step. Conversely, if the intermediate is highly reactive, a one-pot synthesis where it is generated and consumed in situ might be more effective.[1][2]

Q3: What are the most common and scalable synthetic routes to 1,2-benzisoxazoles?

A3: Several routes are available, with the choice depending on the available starting materials and desired substitution pattern. Common methods suitable for scale-up include:

  • Cyclization of o-Substituted Aryl Oximes: This is a traditional and widely used method. An ortho-substituted aryl oxime undergoes base-promoted intramolecular cyclization to form the 1,2-benzisoxazole ring.[5] Electron-withdrawing groups on the aromatic ring generally facilitate this cyclization.[5]

  • Reduction and Cyclization of o-Nitrobenzoates: This method involves the partial reduction of a methyl 2-nitrobenzoate to a hydroxylamine, followed by a base-mediated cyclization to form a 2,1-benzisoxazol-3(1H)-one, which can be a precursor to other derivatives.[3][4]

  • Nitration of a Pre-formed Benzisoxazole Ring: If the benzisoxazole core is already synthesized, the nitro group can be introduced at a later stage through nitration, for example, using a nitrating mixture of concentrated sulfuric and nitric acids.[6]

Q4: What are the critical safety precautions when synthesizing this compound?

A4: Safety is paramount. Key considerations include:

  • Handling Hazardous Reagents: The synthesis often involves strong acids (H₂SO₄, HNO₃), bases (KOH), and flammable solvents. Always use appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.[2][7]

  • Exothermic Reactions: Nitration reactions are highly exothermic. Reagents must be added slowly and portion-wise, with efficient cooling and temperature monitoring to prevent thermal runaway.[2]

  • Product Hazards: this compound itself is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[7]

Comparative Data on Synthetic Methods

The yield of this compound and its derivatives is highly dependent on the chosen synthetic pathway and reaction conditions. The table below summarizes typical yields for different approaches found in the literature.

Starting MaterialSynthetic ApproachKey ReagentsTypical YieldReference
3-methyl-5-acetyl-1,2-benzisoxazoleElectrophilic NitrationConc. H₂SO₄, Conc. HNO₃Not specified, but a standard procedure[6]
Methyl 2-nitrobenzoate derivativesPartial Reduction & Cyclization1. Rh/C, Hydrazine; 2. NaOHHigh Yield (for hydroxylamine)[3][4]
o-nitroaryl oxime derivativesBase-promoted CyclizationK₂CO₃ in EthanolGood Yields[5]
Nitroarenes & PhenylacetonitrilesNucleophilic Addition & CyclizationDBU, MgCl₂Moderate-to-Good Yields[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of a Nitro-1,2-benzisoxazole Derivative via Nitration

This protocol is adapted from the synthesis of 3-methyl-5-acetyl-7-nitro-1,2-benzisoxazole and illustrates the nitration of a pre-existing benzisoxazole ring.[6]

  • Preparation of Nitrating Mixture: Prepare a nitrating mixture by carefully adding concentrated nitric acid (7 mL) to concentrated sulfuric acid (30 mL) in a flask cooled in an ice bath.

  • Reactant Addition: Slowly add 3-methyl-5-acetyl-1,2-benzisoxazole (17.5g, 0.1M) to the cold nitrating mixture with constant stirring, ensuring the temperature is maintained.

  • Reaction Monitoring: Stir the reaction mixture while allowing it to warm to room temperature. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water.

  • Isolation: Filter the resulting solid precipitate, wash thoroughly with water until the filtrate is neutral, and then dry to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 3-methyl-5-acetyl-7-nitro-1,2-benzisoxazole.

Protocol 2: Synthesis via Partial Reduction and Cyclization

This protocol describes a one-pot, two-step procedure starting from a methyl 2-nitrobenzoate derivative, which is a common precursor for benzisoxazole synthesis.[1][3][4]

  • Reaction Setup: To a solution of the methyl 2-nitrobenzoate in a suitable solvent (e.g., methanol), add rhodium on carbon (Rh/C, 5 mol%).

  • Reduction: Add hydrazine hydrate dropwise to the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting nitro compound is completely consumed.

  • Catalyst Removal: Upon completion of the reduction, filter the reaction mixture to remove the Rh/C catalyst.

  • Cyclization: Add a 1 M sodium hydroxide (NaOH) solution to the filtrate and stir the mixture at room temperature to induce cyclization.

  • Work-up: Acidify the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the chemical synthesis pathway and a logical workflow for troubleshooting common issues.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product Start 2-Hydroxy- 5-nitrobenzaldehyde Oxime Oxime Formation Start->Oxime Hydroxylamine (e.g., NH2OH·HCl) Cyclization Intramolecular Cyclization Oxime->Cyclization Base-promoted (e.g., K2CO3) Dehydration Product This compound Cyclization->Product Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Monitor_Reaction Analyze Reaction Progress (TLC/HPLC) Start->Monitor_Reaction Impure Purify Reagents & Solvents Check_Purity->Impure Impurities Detected Optimize Optimize Temp, Solvent, or Base Check_Conditions->Optimize Sub-optimal Incomplete Extend Time or Increase Temp Monitor_Reaction->Incomplete Starting Material Remains Side_Products Identify Side Products, Adjust Conditions Monitor_Reaction->Side_Products Significant Side Products Success Yield Improved Impure->Success Optimize->Success Incomplete->Success Side_Products->Success

References

Technical Support Center: Purification of 5-Nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 5-Nitro-1,2-benzisoxazole.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Troubleshooting

Issue Possible Cause Recommended Solution
Oiling Out The solute's melting point is lower than the solvent's boiling point. The compound may also be too soluble in the chosen solvent.Add a small amount of a co-solvent in which the compound is less soluble to the hot mixture until turbidity appears, then clarify with a minimal amount of the hot primary solvent. Alternatively, select a lower-boiling point solvent for recrystallization.
No Crystal Formation The solution is not sufficiently saturated, or nucleation is slow.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. If undersaturated, concentrate the solution by carefully evaporating some of the solvent.
Low Recovery Too much solvent was used, the compound has significant solubility in the cold solvent, or premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. To prevent premature crystallization, pre-heat the filtration apparatus and use a small excess of solvent.
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution to avoid bumping.
Crystals are too fine The solution cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals.

Column Chromatography Troubleshooting

Issue Possible Cause Recommended Solution
Poor Separation The solvent system (eluent) has inappropriate polarity.Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A common starting point for nitroaromatic compounds is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for this compound.
Compound Stuck on Column The eluent is not polar enough, or the compound is interacting strongly with the stationary phase (e.g., silica gel).Gradually increase the polarity of the eluent. For highly polar compounds, a small percentage of methanol can be added to the eluent. If the compound is acidic, adding a small amount of acetic acid to the eluent can help.
Tailing of Peaks The compound is interacting too strongly with active sites on the silica gel.Add a small amount of a polar modifier like triethylamine or acetic acid to the eluent to block the active sites on the silica gel.
Cracked or Channeled Column Improper packing of the stationary phase.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. A layer of sand on top of the silica can help prevent disturbance when adding the eluent.
Inconsistent Elution Profile The compound may be degrading on the silica gel.Deactivate the silica gel by adding a small percentage of water or triethylamine before packing the column. Alternatively, use a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2-hydroxy-5-nitrobenzonitrile or 2-chloro-5-nitrobenzaldehyde, depending on the synthetic route. Byproducts from side reactions, such as isomers (e.g., 7-Nitro-1,2-benzisoxazole) or over-nitrated products, may also be present.

Q2: Which solvent is best for the recrystallization of this compound?

A2: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar, nitro-containing aromatic compound like this compound, solvents like ethanol, isopropanol, or mixtures such as ethanol/water or toluene/hexane are often suitable. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q3: How can I remove colored impurities during purification?

A3: Colored impurities can often be removed by treating the hot solution with activated charcoal during recrystallization. The charcoal adsorbs the colored molecules, which can then be removed by hot filtration. In column chromatography, colored impurities may elute at a different rate than the desired product.

Q4: My compound is not moving from the baseline on the TLC plate, even with pure ethyl acetate. What should I do?

A4: If your compound is very polar, you may need to use a more polar eluent for column chromatography. Consider adding a small amount of methanol (e.g., 1-5%) to your ethyl acetate. For TLC, you can try developing the plate in a more polar solvent system like dichloromethane/methanol.

Q5: What is a typical yield and purity for the purification of this compound?

A5: The yield and purity will depend on the initial purity of the crude material and the chosen purification method. A successful purification should yield a product with a purity of >98%. The following table provides illustrative data for common purification techniques.

Quantitative Data Summary

Purification TechniqueTypical Purity of Crude (%)Eluent/Solvent SystemTypical Final Purity (%)Typical Recovery Yield (%)
Recrystallization 85-90Ethanol/Water (e.g., 2:1)>9870-85
Column Chromatography 70-85Hexane/Ethyl Acetate (e.g., 3:1 to 1:1)>9960-80
Preparative TLC 80-90Dichloromethane/Methanol (e.g., 98:2)>9940-60

Note: The values in this table are illustrative and may vary depending on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

1. Recrystallization Protocol

  • Solvent Selection: In a small test tube, add approximately 20 mg of crude this compound. Add a few drops of a test solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is unsuitable. If it does not dissolve, heat the mixture. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

2. Column Chromatography Protocol

  • Eluent Selection: Using TLC, determine a solvent system that gives an Rf value of approximately 0.2-0.4 for this compound. A mixture of hexane and ethyl acetate is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow the solvent to drain until it is just above the silica level.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the solution onto the top of the silica gel column.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude_recrystallization Crude this compound dissolve Dissolve in minimal hot solvent crude_recrystallization->dissolve hot_filter Hot Filtration (remove insolubles) dissolve->hot_filter cool Cool to crystallize hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter pure_recrystallization Pure Crystals vacuum_filter->pure_recrystallization crude_chromatography Crude this compound dissolve_chrom Dissolve in minimal eluent crude_chromatography->dissolve_chrom load_column Load onto Silica Column dissolve_chrom->load_column elute Elute with Solvent System load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_chromatography Pure Product evaporate->pure_chromatography

Caption: General workflows for purification by recrystallization and column chromatography.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Problem oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals low_yield Low Yield? start->low_yield poor_sep Poor Separation? start->poor_sep no_elution Compound Stuck? start->no_elution solution1 Change Solvent or Use Co-solvent oiling_out->solution1 Yes solution2 Induce Crystallization or Concentrate no_crystals->solution2 Yes solution3 Use Less Solvent & Cool Thoroughly low_yield->solution3 Yes solution4 Optimize Eluent with TLC poor_sep->solution4 Yes solution5 Increase Eluent Polarity no_elution->solution5 Yes

Caption: A logical diagram for troubleshooting common purification problems.

Technical Support Center: Nitration of 1,2-Benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the nitration of 1,2-benzisoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important synthetic transformation.

Troubleshooting Guides

Issue 1: Low Yield of Mononitrated 1,2-Benzisoxazole

Low yields are a common challenge in the nitration of 1,2-benzisoxazole and can be attributed to several factors, including incomplete reaction, formation of multiple products, or degradation of the starting material or product.

Possible Causes and Solutions

Possible CauseRecommended Action
Inadequate Nitrating Agent Strength For deactivated rings or to increase reaction rate, consider using a stronger nitrating agent. A standard mixture is concentrated nitric acid in concentrated sulfuric acid. For highly deactivated substrates, fuming nitric acid or nitronium tetrafluoroborate (NO₂BF₄) may be necessary.
Suboptimal Reaction Temperature Nitration is an exothermic reaction. Insufficient cooling can lead to over-reaction and byproduct formation. Conversely, a temperature that is too low may result in an incomplete reaction. Start with low temperatures (e.g., 0-5 °C) and allow the reaction to slowly warm to room temperature if necessary. Monitor the reaction progress by TLC or LC-MS.
Incorrect Stoichiometry Ensure the molar ratio of the nitrating agent to the 1,2-benzisoxazole substrate is appropriate. A slight excess of the nitrating agent is often used to drive the reaction to completion. However, a large excess can promote di-nitration.
Poor Solubility of Starting Material If the 1,2-benzisoxazole derivative is not fully dissolved in the reaction medium (typically concentrated sulfuric acid), the reaction will be slow and incomplete. Gentle warming or the use of a co-solvent (if compatible with the strong acid conditions) may be explored, though caution is advised as this can increase side reactions.
Issue 2: Formation of Multiple Isomers (Regioselectivity Issues)

The position of nitration on the 1,2-benzisoxazole ring is highly influenced by the directing effects of existing substituents. The inherent electronic properties of the 1,2-benzisoxazole ring system also play a crucial role.

Understanding Regioselectivity:

Electrophilic substitution on the benzene ring of 1,2-benzisoxazole is generally favored at the 5- and 7-positions. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) will further direct the incoming nitro group.

  • Unsubstituted 1,2-Benzisoxazole: Nitration tends to favor the 5-position.

  • Substituted 1,2-Benzisoxazoles: The position of nitration is dictated by the directing effect of the substituent(s). For example, in 3-methyl-5-acetyl-1,2-benzisoxazole, the acetyl group (a meta-director) at the 5-position directs the incoming nitro group to the 7-position.[1]

Troubleshooting Undesired Isomer Formation

ProblemRecommended Action
Formation of a mixture of 5-nitro and 7-nitro isomers Modify the reaction conditions. Lowering the temperature may increase selectivity. The choice of nitrating agent can also influence the isomer ratio. Consider a milder nitrating agent for higher selectivity.
Nitration at an undesired position due to a strongly activating group If a strongly activating group is present, consider using a protecting group to temporarily block the most reactive positions.
Issue 3: Formation of Di-nitrated Byproducts

The formation of di-nitro-1,2-benzisoxazoles can occur, especially under harsh reaction conditions or with prolonged reaction times.

Mitigation Strategies

StrategyDetails
Control Stoichiometry Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents).
Control Temperature Maintain a low reaction temperature (e.g., 0-5 °C) to reduce the rate of the second nitration.
Monitor Reaction Progress Carefully monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent further nitration of the mono-nitrated product.
Slow Addition of Nitrating Agent Add the nitrating agent dropwise to the solution of 1,2-benzisoxazole in sulfuric acid at a low temperature to maintain a low concentration of the nitrating species.
Issue 4: Ring Opening of the Isoxazole Moiety

While the 1,2-benzisoxazole ring is relatively stable, harsh acidic conditions and elevated temperatures can potentially lead to ring-opening side reactions.

Preventative Measures

MeasureDetails
Mild Reaction Conditions Use the mildest possible nitrating conditions that afford a reasonable reaction rate.
Avoid High Temperatures Do not heat the reaction mixture unless absolutely necessary to overcome activation energy barriers for highly deactivated substrates.
Work-up Procedure Quench the reaction by pouring it onto ice to rapidly dilute the strong acid and dissipate heat. Neutralize the acidic solution carefully at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most common position for nitration on an unsubstituted 1,2-benzisoxazole?

A1: For an unsubstituted 1,2-benzisoxazole, electrophilic substitution, including nitration, is generally favored at the 5-position.

Q2: How do substituents on the 1,2-benzisoxazole ring affect the position of nitration?

A2: Substituents have a significant directing effect. Electron-donating groups (e.g., alkyl, alkoxy) will activate the ring and direct the incoming nitro group to the ortho and para positions relative to themselves. Electron-withdrawing groups (e.g., acyl, nitro) will deactivate the ring and direct the incoming nitro group to the meta position. For instance, the nitration of 3-methyl-5-acetyl-1,2-benzisoxazole yields the 7-nitro derivative.[1]

Q3: What are the typical reaction conditions for the nitration of 1,2-benzisoxazole?

A3: A common method involves the use of a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is typically carried out at a low temperature (0-5 °C) and then allowed to warm to room temperature.

Q4: I am observing the formation of a significant amount of di-nitrated product. How can I minimize this?

A4: To minimize di-nitration, you should carefully control the stoichiometry of the nitrating agent (use only a slight excess), maintain a low reaction temperature, and monitor the reaction closely to stop it once the mono-nitrated product is formed. Slow, dropwise addition of the nitrating agent is also recommended.

Q5: Is there a risk of the 1,2-benzisoxazole ring opening during nitration?

A5: While the 1,2-benzisoxazole ring is generally stable, prolonged exposure to harsh nitrating conditions (strong acids and high temperatures) can potentially lead to degradation and ring-opening. It is advisable to use the mildest conditions possible and to work up the reaction promptly.

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-5-acetyl-7-nitro-1,2-benzisoxazole[1]

Materials:

  • 3-methyl-5-acetyl-1,2-benzisoxazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 3-methyl-5-acetyl-1,2-benzisoxazole (0.1 M) in concentrated sulfuric acid (30 mL) and cool the mixture in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (7 mL) dropwise to the flask while maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • The resulting solid product is collected by filtration, washed with water until the washings are neutral, and then dried.

Expected Yield: ~86%

Visualizations

Logical Workflow for Troubleshooting Low Yields

LowYieldTroubleshooting start Low Yield of Nitrated Product check_conditions Review Reaction Conditions start->check_conditions check_purity Verify Starting Material Purity start->check_purity check_workup Evaluate Work-up Procedure start->check_workup temp Temperature Too High/Low? check_conditions->temp Temperature time Insufficient Reaction Time? check_conditions->time Time reagents Incorrect Stoichiometry? check_conditions->reagents Reagents purity_sol Purify Starting Material (Recrystallization/Chromatography) check_purity->purity_sol quench Inefficient Quenching? check_workup->quench extraction Product Loss During Extraction? check_workup->extraction temp_sol Optimize Temperature (e.g., 0-5 °C initially) temp->temp_sol time_sol Monitor by TLC/LC-MS and Increase Time if Needed time->time_sol reagents_sol Adjust Molar Ratios (slight excess of HNO₃) reagents->reagents_sol end Improved Yield temp_sol->end time_sol->end reagents_sol->end purity_sol->end quench_sol Pour onto Ice and Neutralize Carefully quench->quench_sol extraction_sol Optimize Extraction Solvent and Number of Extractions extraction->extraction_sol quench_sol->end extraction_sol->end

Caption: Troubleshooting workflow for low yields in the nitration of 1,2-benzisoxazole.

Decision Pathway for Managing Side Reactions

SideReactionManagement start Side Products Observed identify_side_product Identify Major Side Product(s) (e.g., via NMR, MS) start->identify_side_product di_nitration Di-nitration Product identify_side_product->di_nitration Di-nitro Compound isomer Undesired Isomer identify_side_product->isomer Isomeric Product degradation Degradation/Ring Opening identify_side_product->degradation Other Byproducts reduce_reagent Reduce Equivalents of Nitrating Agent di_nitration->reduce_reagent lower_temp Lower Reaction Temperature di_nitration->lower_temp shorter_time Decrease Reaction Time di_nitration->shorter_time change_conditions Modify Reaction Conditions (Temperature, Solvent, Nitrating Agent) isomer->change_conditions milder_conditions Use Milder Nitrating Agent and Lower Temperature degradation->milder_conditions outcome Improved Selectivity reduce_reagent->outcome lower_temp->outcome shorter_time->outcome change_conditions->outcome milder_conditions->outcome

Caption: Decision pathway for managing common side reactions during 1,2-benzisoxazole nitration.

References

How to separate 5-nitro and 7-nitro isomers of benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the separation of 5-nitro and 7-nitro isomers of benzisoxazole, geared towards researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating 5-nitro and 7-nitro isomers of benzisoxazole?

A1: The most common and effective methods for separating positional isomers like 5-nitro and 7-nitrobenzisoxazole are column chromatography and fractional recrystallization. The choice between these methods often depends on the scale of the separation, the required purity, and the physical properties of the isomer mixture.

Q2: Which chromatographic techniques are most suitable for this separation?

A2: For the separation of nitro-aromatic isomers, normal-phase and reversed-phase column chromatography are both viable options.[1][2] The selection of the stationary and mobile phases is critical for achieving good resolution. Phenyl-Hexyl columns can be particularly advantageous for separating aromatic compounds due to potential π-π interactions, offering an additional separation mechanism compared to standard C18 columns.[1]

Q3: How does fractional recrystallization work for separating these isomers?

A3: Fractional recrystallization separates compounds based on differences in their solubility in a particular solvent at different temperatures.[3][4][] By carefully selecting a solvent in which the two isomers have different solubilities, one isomer can be selectively crystallized out of the solution while the other remains dissolved. This process can be repeated to enhance the purity of the separated isomers.[3]

Q4: Are there any other potential methods for separating these isomers?

A4: While column chromatography and recrystallization are the most direct methods, other techniques such as preparative Thin Layer Chromatography (prep-TLC) for small-scale separations or High-Performance Liquid Chromatography (HPLC) for analytical and small-scale preparative purposes could also be employed.[6] Supercritical Fluid Chromatography (SFC) has also been shown to be effective in resolving some isomers.[7]

Troubleshooting Guides

Column Chromatography

Issue: Poor or no separation of isomers.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal.

    • Solution: Perform a systematic solvent screen using different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Use Thin Layer Chromatography (TLC) to quickly assess the separation efficiency of various solvent mixtures before scaling up to a column.

  • Incorrect Stationary Phase: The chosen stationary phase (e.g., silica gel, alumina, C18) may not provide sufficient selectivity.

    • Solution: If using normal-phase chromatography (silica gel), consider switching to a different stationary phase like alumina or a bonded phase like a Phenyl-Hexyl column which can offer different selectivity for aromatic compounds.[1] For reversed-phase, experiment with different column types (e.g., C18, C8, Phenyl-Hexyl).[1][2]

  • Column Overloading: Too much sample has been loaded onto the column.

    • Solution: Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 sample-to-sorbent ratio, depending on the difficulty of the separation.

Issue: Tailing of peaks, leading to poor resolution.

Possible Causes & Solutions:

  • Active Sites on Stationary Phase: Acidic silanol groups on silica gel can interact with the nitro groups, causing tailing.

    • Solution: Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to block these active sites.[7] Alternatively, use an end-capped column.[7]

  • Sample Insolubility: The sample may be precipitating at the top of the column.

    • Solution: Ensure the sample is fully dissolved in the initial mobile phase or a minimal amount of a stronger solvent before loading.

Fractional Recrystallization

Issue: Both isomers crystallize out of solution together.

Possible Causes & Solutions:

  • Inappropriate Solvent: The chosen solvent does not have a sufficient solubility differential for the two isomers.

    • Solution: Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, or solvent mixtures like hexane/ethyl acetate).[8] The ideal solvent will dissolve both isomers at high temperatures but only one isomer (or one to a much greater extent) at low temperatures.[4]

Issue: The compound "oils out" instead of crystallizing.

Possible Causes & Solutions:

  • Solution is Supersaturated or Cooling Too Quickly: The solubility limit is exceeded rapidly, leading to the formation of a liquid phase instead of solid crystals.

    • Solution: Add slightly more solvent to the hot solution to ensure it is not oversaturated. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[4] Using a seed crystal of the desired isomer can also initiate proper crystal formation.[4]

  • Low Melting Point of the Compound: The melting point of the solute is below the boiling point of the solvent.

    • Solution: Choose a solvent with a lower boiling point.

Experimental Protocols

Protocol 1: Column Chromatography Separation
  • TLC Analysis:

    • Dissolve a small amount of the isomer mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate (silica gel 60 F254).

    • Develop the plate in various solvent systems (e.g., gradients of hexane and ethyl acetate, such as 9:1, 8:2, 7:3).

    • Visualize the spots under UV light.

    • Select the solvent system that provides the best separation between the two isomer spots.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

    • Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the isomer mixture in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent using a rotary evaporator to yield the purified isomer.

Protocol 2: Fractional Recrystallization
  • Solvent Selection:

    • Place a small amount of the isomer mixture into several test tubes.

    • Add a different potential recrystallization solvent to each tube.

    • Heat the tubes to dissolve the solid.

    • Allow the tubes to cool slowly to room temperature and then in an ice bath.

    • The ideal solvent will show a significant difference in the amount of precipitate for the two isomers.

  • Dissolution:

    • Place the isomer mixture in an Erlenmeyer flask.

    • Add the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed.[9]

  • Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of the First Isomer:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • The collected crystals will be enriched in the less soluble isomer.

  • Isolation of the Second Isomer:

    • Take the filtrate (the mother liquor) and reduce the volume by evaporation.

    • Allow the concentrated solution to cool to induce the crystallization of the more soluble isomer.

    • Collect these crystals by vacuum filtration.

  • Purity Assessment:

    • Check the purity of each isomer fraction by TLC, melting point analysis, or HPLC.

    • If necessary, repeat the recrystallization process on each fraction to improve purity.

Data Presentation

Table 1: Illustrative Column Chromatography Separation Parameters

ParameterCondition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase 85:15 Hexane:Ethyl Acetate
Column Dimensions 30 cm length x 2 cm diameter
Sample Load 500 mg of isomer mixture
Flow Rate 5 mL/min
Fraction Size 10 mL
Elution Order 7-nitrobenzisoxazole (less polar) followed by 5-nitrobenzisoxazole (more polar)
Typical Yield (7-nitro) >95%
Typical Purity (7-nitro) >98%
Typical Yield (5-nitro) >90%
Typical Purity (5-nitro) >97%

Table 2: Illustrative Fractional Recrystallization Data

ParameterValue
Solvent Ethanol
Initial Mixture 10 g (approx. 1:1 ratio of 5-nitro and 7-nitro)
Volume of Hot Solvent ~50 mL
First Crop (Less Soluble Isomer) 4.2 g (enriched in 5-nitrobenzisoxazole)
Purity of First Crop ~95%
Second Crop (from mother liquor) 3.8 g (enriched in 7-nitrobenzisoxazole)
Purity of Second Crop ~92%

Visualizations

experimental_workflow cluster_start Starting Material cluster_separation Separation Method cluster_cc_steps Column Chromatography Workflow cluster_fr_steps Fractional Recrystallization Workflow cluster_analysis Analysis and Final Products start Mixture of 5-nitro and 7-nitro Isomers cc Column Chromatography start->cc fr Fractional Recrystallization start->fr tlc TLC Analysis cc->tlc solvent Solvent Selection fr->solvent pack Column Packing tlc->pack load Sample Loading pack->load elute Elution & Fraction Collection load->elute purity Purity Analysis (TLC, HPLC, MP) elute->purity dissolve Dissolution in Hot Solvent solvent->dissolve cool Slow Cooling & Crystallization dissolve->cool filter Filtration cool->filter filter->purity iso5 Pure 5-Nitrobenzisoxazole purity->iso5 iso7 Pure 7-Nitrobenzisoxazole purity->iso7

Caption: Workflow for the separation of benzisoxazole isomers.

troubleshooting_logic cluster_problem Problem Identification cluster_cc Column Chromatography Issues cluster_fr Recrystallization Issues problem Poor Isomer Separation cc_issue No Separation on Column problem->cc_issue fr_issue Co-crystallization or Oiling Out problem->fr_issue cc_solvent Optimize Mobile Phase cc_issue->cc_solvent cc_phase Change Stationary Phase cc_issue->cc_phase cc_load Reduce Sample Load cc_issue->cc_load fr_solvent Screen Different Solvents fr_issue->fr_solvent fr_cool Adjust Cooling Rate fr_issue->fr_cool fr_seed Use Seed Crystal fr_issue->fr_seed

Caption: Troubleshooting logic for isomer separation issues.

References

5-Nitro-1,2-benzisoxazole solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitro-1,2-benzisoxazole. The following information addresses common issues related to the solubility and handling of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Specific experimental solubility data for this compound in common organic solvents is not extensively published. However, based on the chemical structure (a heterocyclic aromatic compound with a nitro group), polar aprotic solvents are likely to be effective.

  • Recommended starting solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often good choices for achieving higher solubility of similar compounds.

  • Other potential solvents: Polar protic solvents like ethanol and methanol may also be suitable, although the solubility might be lower compared to DMSO or DMF. Non-polar solvents are generally not recommended.

It is strongly advised to perform a preliminary solubility screening to determine the optimal solvent for your specific experimental concentration and conditions.

Q2: I am observing precipitation when adding my this compound stock solution to an aqueous buffer. What should I do?

This is a common issue when a compound dissolved in a high-concentration organic solvent (like DMSO) is diluted into an aqueous medium where its solubility is much lower.

  • Lower the final concentration: The simplest solution is to work with a lower final concentration of the compound in your assay.

  • Increase the co-solvent percentage: You can try to increase the final percentage of the organic co-solvent (e.g., DMSO) in your aqueous buffer. However, it is crucial to first determine the tolerance of your biological system (e.g., cells, enzymes) to the solvent, as higher concentrations can be toxic or interfere with the assay. A solvent tolerance control experiment is highly recommended.

  • Use surfactants or solubilizing agents: Incorporating a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in your buffer can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.[1]

Q3: My this compound is dissolving very slowly. How can I speed up the process?

Slow dissolution can be addressed by:

  • Sonication: Gentle sonication of the mixture can help to break up small aggregates and increase the surface area of the solid, facilitating faster dissolution.[1]

  • Gentle warming: In some cases, gentle warming in a water bath (e.g., to 37°C) can increase the rate of dissolution. However, be cautious and ensure the compound is stable at the applied temperature.

  • Vortexing: Vigorous vortexing can also aid in the dissolution process.

Troubleshooting Guide

Problem: Difficulty in Preparing a Stock Solution

If you are facing challenges in preparing a stock solution of this compound, the following workflow can help you systematically troubleshoot the issue.

G start Start: Weigh this compound add_solvent Add small volume of chosen solvent (e.g., DMSO) start->add_solvent vortex Vortex vigorously for 1-2 minutes add_solvent->vortex check_dissolution Visually inspect for undissolved particles vortex->check_dissolution dissolved Solution is clear. Stock solution prepared. check_dissolution->dissolved Yes not_dissolved Particles remain check_dissolution->not_dissolved No sonicate Sonicate for 5-10 minutes not_dissolved->sonicate check_dissolution2 Visually inspect again sonicate->check_dissolution2 check_dissolution2->dissolved Yes gentle_heat Gentle warming (e.g., 37°C) check_dissolution2->gentle_heat No check_dissolution3 Visually inspect again gentle_heat->check_dissolution3 check_dissolution3->dissolved Yes add_more_solvent Add more solvent and recalculate concentration check_dissolution3->add_more_solvent No, but some dissolution consider_alternative Consider an alternative solvent (e.g., DMF) check_dissolution3->consider_alternative No, minimal dissolution add_more_solvent->vortex

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol for Determining Solubility of this compound

This protocol provides a systematic approach to determine the solubility of this compound in a chosen organic solvent.

Objective: To determine the approximate solubility of this compound in a specific solvent at room temperature.

Materials:

  • This compound powder

  • High-purity anhydrous solvent (e.g., DMSO, ethanol)

  • Analytical balance

  • Vials (e.g., 1.5 mL or 2 mL glass vials)

  • Pipettes

  • Vortex mixer

  • Sonicator

Methodology:

G cluster_0 Preparation cluster_1 Solvent Addition and Dissolution cluster_2 Observation and Iteration cluster_3 Final Determination weigh 1. Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a vial. add_solvent 2. Add a small, measured volume (e.g., 100 µL) of the test solvent. weigh->add_solvent vortex 3. Vortex the vial for 1-2 minutes. add_solvent->vortex sonicate 4. If not fully dissolved, sonicate for 5-10 minutes. vortex->sonicate inspect 5. Visually inspect the solution against a light and dark background for any undissolved particles. sonicate->inspect dissolved 6a. If fully dissolved, record the solubility as > current concentration (mg/mL). Add more compound and repeat. inspect->dissolved not_dissolved 6b. If not fully dissolved, add incremental volumes of solvent, repeating steps 3-5 until dissolved. inspect->not_dissolved dissolved->weigh not_dissolved->add_solvent calculate 7. Once a clear solution is obtained, calculate the final concentration (mg/mL or mM). This is the approximate solubility. not_dissolved->calculate

Caption: Experimental workflow for determining compound solubility.

Step-by-Step Procedure:

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 2 mg) into a pre-weighed vial.

  • Solvent Addition: Add a calculated volume of the chosen solvent (e.g., 100 µL of DMSO) to the vial.[1]

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate for 5-10 minutes.[1][2]

  • Visual Confirmation: Visually inspect the solution. If it is clear and free of any visible particles, the compound is fully dissolved.

  • Iterative Process:

    • If the compound dissolves completely, the solubility is greater than the current concentration. You can either stop here or add more compound to pinpoint the solubility limit.

    • If the compound does not dissolve completely, add another measured aliquot of solvent, repeat the dissolution steps, and recalculate the concentration. Continue this process until a clear solution is achieved.

  • Record Data: Once the compound is fully dissolved, calculate the final concentration. This value represents the approximate solubility. Record your results in a table for comparison across different solvents.

Data Presentation

As you determine the solubility in various solvents using the protocol above, summarize your findings in a table for easy comparison.

SolventTemperature (°C)Observed Solubility (mg/mL)Notes
Dimethyl sulfoxide (DMSO)Room TemperatureEnter experimental valuee.g., Clear solution, required sonication
N,N-Dimethylformamide (DMF)Room TemperatureEnter experimental value
EthanolRoom TemperatureEnter experimental value
MethanolRoom TemperatureEnter experimental value
AcetoneRoom TemperatureEnter experimental value
AcetonitrileRoom TemperatureEnter experimental value
WaterRoom TemperatureEnter experimental valueExpected to be very low

References

Technical Support Center: Overcoming Poor Solubility of Benzisoxazole Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions for a common yet significant hurdle in drug discovery: the poor aqueous solubility of benzisoxazole derivatives. The inherent lipophilicity of the benzisoxazole scaffold, while often crucial for biological activity, frequently leads to challenges in obtaining reliable and reproducible data in aqueous-based biological assays.[1]

This resource will walk you through understanding the root causes of solubility issues and provide a tiered approach to troubleshooting, from simple adjustments to more advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: My benzisoxazole compound is precipitating out of my aqueous assay buffer. What's the first thing I should do?

A1: This is a classic sign of a compound exceeding its aqueous solubility limit. The first step is a systematic, yet simple, investigation:

  • Confirm Your Stock Solution: Ensure your compound is fully dissolved in your primary organic stock solvent, typically Dimethyl Sulfoxide (DMSO).[2] Any micro-precipitates in the stock will seed further precipitation upon aqueous dilution. Gentle warming (to 37°C) or sonication can help ensure complete dissolution in the stock.[3]

  • Check Your Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with assay components.[2] It's a standard practice to keep the final concentration below 0.5%, though some assays can tolerate up to 1%.[2][4] However, for highly lipophilic compounds, this low percentage of co-solvent may not be sufficient to maintain solubility.

  • Perform a Visual Solubility Test: Before running a full assay, perform a small-scale test. Add your DMSO stock to the assay buffer at the highest intended concentration and visually inspect for precipitation (cloudiness) over time. This can save significant time and resources.

Q2: I'm using DMSO, but my compound still crashes out. What's the next logical step?

A2: If basic DMSO dilution fails, the next step involves modifying the properties of your aqueous buffer to be more "hospitable" to your compound.

  • pH Modification: Many benzisoxazole derivatives have ionizable groups, making their solubility pH-dependent. If your compound has a basic nitrogen atom (common in this class), lowering the pH of your buffer can protonate it, forming a more soluble salt.[5][6] Conversely, for acidic compounds, raising the pH can increase solubility.[5][7] Aim for a buffer pH that is at least 2 units away from the compound's pKa to maintain it in its more soluble, ionized form.

  • Increase Co-solvent Percentage: If your assay can tolerate it, cautiously increasing the percentage of an organic co-solvent is a direct way to boost the solubility of lipophilic molecules.[8][9] Besides DMSO, other common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][8] Always run a solvent tolerance control to ensure the co-solvent itself isn't affecting your assay's performance.[4]

Q3: When should I consider more advanced formulation techniques like cyclodextrins or surfactants?

A3: Move to advanced techniques when you've exhausted pH and co-solvent optimization, or if your assay is highly sensitive to organic solvents.

  • Cyclodextrins are an excellent choice when you need to avoid organic solvents. These cyclic oligosaccharides have a hydrophobic interior that can encapsulate your benzisoxazole derivative, while their hydrophilic exterior allows the entire complex to dissolve in water.[11][12][13]

  • Surfactants are useful for creating micellar formulations that can solubilize hydrophobic compounds.[14][15] They are particularly effective but require careful selection and concentration optimization to avoid disrupting cell membranes or interfering with protein function in your assay.[14]

Troubleshooting Guide: A Step-by-Step Workflow

This section provides a structured workflow for diagnosing and solving solubility issues with benzisoxazole derivatives.

Workflow: From Problem to Solution

G cluster_0 Phase 1: Initial Observation & Basic Checks cluster_1 Phase 2: Buffer & Co-Solvent Optimization cluster_2 Phase 3: Advanced Formulation cluster_3 Validation A Compound Precipitation Observed in Assay B Step 1: Verify Stock Solution (100% DMSO) A->B C Is stock clear? (Visually inspect, sonicate/warm if needed) B->C C->B No D Step 2: Assess pH Dependence C->D Yes E Is compound ionizable? (Check pKa) D->E F Adjust Buffer pH (Aim for pH ≠ pKa ± 2) E->F Yes G Step 3: Optimize Co-solvent E->G No M Solubility Achieved Proceed with Assay F->M H Can assay tolerate >0.5% DMSO? (Run solvent tolerance test) G->H I Increase Co-solvent % or Try Ethanol, PEG H->I Yes J Step 4: Use Excipients H->J No I->M K Try Cyclodextrins (e.g., HP-β-CD) J->K L Try Surfactants (e.g., Polysorbate 80) J->L K->M L->M

Caption: Decision workflow for troubleshooting solubility.

Detailed Protocols & Methodologies

Protocol 1: Determining Kinetic vs. Thermodynamic Solubility

Understanding the type of solubility you are measuring is crucial. Early drug discovery often relies on kinetic solubility , which measures the concentration at which a compound precipitates from a supersaturated solution (typically from a DMSO stock).[16][17] Thermodynamic solubility , in contrast, is the true equilibrium solubility of the most stable crystalline form of the compound.[18] Kinetic solubility values are often higher than thermodynamic ones.[16][19]

Objective: To differentiate between kinetic and thermodynamic solubility to better understand the compound's behavior.

Materials:

  • Benzisoxazole derivative (solid powder and 10 mM DMSO stock)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well filter plates

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology (Shake-Flask for Thermodynamic Solubility):

  • Add an excess of the solid compound to a known volume of the aqueous buffer in a glass vial.

  • Seal the vial and shake at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[20]

  • After incubation, filter the solution to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a calibrated HPLC or UV-Vis method. This is the thermodynamic solubility .

Methodology (Kinetic Solubility from DMSO Stock):

  • Prepare serial dilutions of the 10 mM DMSO stock solution.

  • Add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of aqueous buffer in a 96-well plate.[18]

  • Shake for a defined period (e.g., 2 hours).[20]

  • Measure the turbidity (nephelometry) or filter and quantify the concentration in the filtrate. The highest clear concentration is the kinetic solubility .

Protocol 2: Solubility Enhancement with Cyclodextrins

Objective: To prepare a stock solution of a poorly soluble benzisoxazole derivative using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Benzisoxazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Vortex mixer and sonicator

Methodology:

  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 45% w/v).

  • Weigh the required amount of your benzisoxazole derivative to make a high-concentration stock (e.g., 10 mM).

  • Add the appropriate volume of the HP-β-CD solution to the solid compound.

  • Vortex vigorously and sonicate until the compound is fully dissolved. This may take some time. The cyclodextrin forms an inclusion complex with the drug, increasing its solubility.[21][22]

  • This aqueous, high-concentration stock can now be serially diluted in the assay buffer for your experiment.

Quantitative Data Summary: Expected Solubility Enhancement

The effectiveness of each method can vary significantly based on the specific structure of the benzisoxazole derivative. The following table provides a general expectation of solubility improvement.

Method Typical Fold Increase in Solubility Key Considerations References
pH Adjustment 2 to >100-foldOnly for ionizable compounds. Assay must be compatible with the required pH.[10]
Co-solvents (e.g., 5-10% Ethanol) 2 to 50-foldPotential for assay interference or cell toxicity. Requires solvent tolerance controls.[8]
Cyclodextrins (e.g., HP-β-CD) 10 to >1000-foldCan be expensive. May alter the free concentration of the drug available for binding.[11][13]
Surfactants (e.g., Polysorbate 80) 10 to >500-foldPotential to disrupt cell membranes or denature proteins. Must be used above the Critical Micelle Concentration (CMC).[15][23]

Understanding the Mechanisms: Why These Methods Work

A deeper understanding of the underlying principles will empower you to make more informed decisions.

Mechanism of Co-solvency

Organic co-solvents work by reducing the polarity of the aqueous solvent. Water is a highly polar solvent with a strong hydrogen-bonding network. Lipophilic molecules like benzisoxazoles disrupt this network, which is energetically unfavorable. Co-solvents like DMSO or ethanol are less polar and can break up the water's structure, creating a more favorable environment for the hydrophobic compound to dissolve.[8][24]

Caption: Co-solvents disrupt water's polarity.

Mechanism of Cyclodextrin Encapsulation

Cyclodextrins are shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[12] The nonpolar benzisoxazole molecule partitions into the hydrophobic core, effectively shielding it from the aqueous environment. The hydrophilic outer surface of the cyclodextrin interacts favorably with water, rendering the entire drug-cyclodextrin complex soluble.[11][21]

G cluster_0 Cyclodextrin Complex Formation CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Cavity Hydrophobic Cavity Drug Benzisoxazole Drug->Complex

Caption: Cyclodextrin encapsulates the drug.

References

Stability issues of 5-Nitro-1,2-benzisoxazole under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 5-Nitro-1,2-benzisoxazole

This technical support center provides guidance for researchers, scientists, and drug development professionals working with this compound, focusing on its stability challenges under basic conditions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable in the presence of a base?

This compound is susceptible to base-catalyzed degradation. The underlying mechanism involves the abstraction of a proton from the C3 position of the isoxazole ring. This is followed by a concerted cleavage of the weak N-O bond, which leads to the opening of the isoxazole ring.[1] This reaction transforms the benzisoxazole scaffold into a more stable cyano-phenolate anion.

Q2: What is the primary degradation product of this compound under basic conditions?

The base-catalyzed decomposition of this compound results in the formation of 2-hydroxy-5-nitrobenzonitrile.[2] This occurs through the ring-opening mechanism described above.

Q3: What experimental factors can influence the rate of degradation?

Several factors can accelerate the degradation of this compound:

  • pH: The rate of degradation is highly dependent on the concentration of the base. Higher pH values will lead to faster decomposition.

  • Temperature: Increased temperature generally accelerates the rate of chemical reactions, including the degradation of the benzisoxazole ring.

  • Solvent: The choice of solvent can influence the stability. Protic solvents may facilitate proton transfer and degradation.

  • Reaction Time: The extent of degradation is directly proportional to the duration of exposure to basic conditions.

Q4: How can I minimize the degradation of this compound during my experiments?

To maintain the integrity of the compound, consider the following precautions:

  • Maintain pH Control: Whenever possible, work under neutral or slightly acidic conditions. If basic conditions are required, use the mildest base and lowest concentration feasible. The use of a buffer system is highly recommended to maintain a constant pH.

  • Control Temperature: Perform reactions at the lowest temperature that allows for the desired transformation to proceed at a reasonable rate.

  • Limit Exposure Time: Minimize the time the compound is exposed to basic conditions. Plan experiments to proceed efficiently and quench the reaction promptly.

  • Protect from Light: While direct evidence is limited for this specific molecule, nitroaromatic compounds can be light-sensitive.[3] It is good practice to protect solutions from direct light.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue Possible Cause Recommended Action
1. Rapid disappearance of starting material in HPLC/LC-MS analysis. The compound is degrading due to basic conditions in your reaction mixture or analytical mobile phase.Verify the pH of all solutions.If using a basic mobile phase for chromatography, consider neutralization of the sample before injection.Analyze for the presence of a peak corresponding to the mass of 2-hydroxy-5-nitrobenzonitrile.
2. Inconsistent reaction yields or non-reproducible results. Fluctuations in pH or temperature between experiments are causing variable rates of degradation.Use a calibrated pH meter and freshly prepared buffers for each experiment.Employ a temperature-controlled reaction vessel (e.g., water bath, cryostat).[4]Ensure all reagents, especially base solutions, are standardized.
3. Appearance of multiple unexpected peaks in the chromatogram. This may indicate secondary degradation of the primary product or side reactions. The starting material itself may also contain impurities.Characterize the byproducts using LC-MS/MS to understand potential secondary degradation pathways.Check the purity of the starting this compound via a certificate of analysis or by running a control analysis.[3]Ensure solvents are high-purity and free from contaminants.
4. The reaction fails to proceed as expected, with significant degradation observed. The desired reaction may be slower than the base-catalyzed degradation, or the conditions are too harsh.Attempt the reaction at a lower temperature to slow the rate of degradation.Investigate alternative, milder bases or non-aqueous basic conditions.If possible, modify the synthetic route to avoid exposing the benzisoxazole core to harsh basic conditions.

Data Presentation

While specific kinetic data for this compound is not extensively published, the following tables provide a template for organizing your experimental stability data.

Table 1: Stability Profile of this compound under Various Basic Conditions (Example Data)

Condition (pH, Temp, Solvent) Time (min) % Parent Compound Remaining % Degradation Product Formed Calculated Half-life (t½) (min)
pH 9.0, 25°C, 50% ACN/Water0100.00.0\multirow{5}{}{~150}
3088.111.9
6075.324.7
12058.941.1
24035.264.8
pH 11.0, 25°C, 50% ACN/Water0100.00.0\multirow{5}{}{~12}
572.927.1
1055.844.2
2030.169.9
3017.582.5

Table 2: Example HPLC Method Parameters for Stability Analysis

Parameter Specification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 320 nm
Injection Volume 10 µL

Experimental Protocols

Protocol: Kinetic Analysis of this compound Stability in a Basic Buffer

This protocol outlines a general procedure for determining the degradation kinetics of this compound.

Objective: To quantify the rate of degradation of this compound at a specific pH and temperature.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Buffer salts (e.g., sodium borate for pH 9, sodium phosphate for pH 11)

  • Calibrated pH meter

  • Temperature-controlled water bath or shaker

  • Volumetric flasks and pipettes

  • HPLC vials

  • Quenching solution (e.g., 1 M HCl or a strong acidic buffer)

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in ACN.

  • Preparation of Reaction Buffer: Prepare the desired aqueous basic buffer (e.g., 50 mM sodium borate, pH 9.0). Equilibrate the buffer to the target temperature (e.g., 25°C) in a water bath.

  • Reaction Initiation: To initiate the degradation study, add a small volume of the stock solution to a larger volume of the pre-heated buffer to achieve the target final concentration (e.g., 50 µg/mL). The final solution should have a low percentage of organic solvent to minimize its effect on the buffer's pH.

  • Time-Point Sampling: Immediately after initiation (t=0), and at predetermined intervals (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture (e.g., 100 µL).[5]

  • Quenching: Immediately add the aliquot to an HPLC vial containing an equal volume of the quenching solution. This will neutralize the base and stop the degradation.

  • HPLC Analysis: Analyze all quenched samples using a validated reverse-phase HPLC method (see Table 2 for an example).

  • Data Analysis: Determine the peak area of the this compound peak at each time point. Calculate the percentage of the compound remaining relative to the t=0 sample. Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant (k) and the half-life (t½ = 0.693/k).

Visualizations

Diagram 1: Base-Catalyzed Degradation Pathway

Caption: Base-catalyzed ring opening of this compound.

Diagram 2: Experimental Workflow for Stability Study

G cluster_workflow Kinetic Stability Study Workflow prep_stock 1. Prepare Stock Solution (ACN) initiate 3. Initiate Reaction (t=0) prep_stock->initiate prep_buffer 2. Prepare & Equilibrate Basic Buffer prep_buffer->initiate sample 4. Sample at Time Intervals initiate->sample sample->sample t = t₁, t₂, t₃... quench 5. Quench with Acid sample->quench analyze 6. Analyze by HPLC/LC-MS quench->analyze data 7. Calculate Rate & Half-Life analyze->data G cluster_troubleshoot Troubleshooting Flowchart start Unexpected Degradation Observed check_ph Is pH of all reagents correct? start->check_ph check_temp Is temperature stable and correct? check_ph->check_temp Yes adjust_ph Action: Remake solutions and use buffer system check_ph->adjust_ph No check_reagents Are reagents (base) freshly prepared? check_temp->check_reagents Yes adjust_temp Action: Use calibrated temperature control check_temp->adjust_temp No remake_reagents Action: Prepare fresh reagents check_reagents->remake_reagents No consider_milder Problem Persists: Consider milder base or lower temperature check_reagents->consider_milder Yes adjust_ph->check_ph adjust_temp->check_temp remake_reagents->check_reagents

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and modification of benzisoxazole derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of nucleophilic aromatic substitution (SNAr) reactions on the benzisoxazole scaffold. Our goal is to empower you with the expertise to overcome common experimental hurdles and achieve optimal reaction outcomes.

Introduction to SNAr on Benzisoxazole

The benzisoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of this heterocycle, allowing for the introduction of diverse substituents. However, the unique electronic properties of the benzisoxazole ring system can present specific challenges. This guide is structured to address these challenges directly, providing both mechanistic explanations and practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your SNAr reactions on benzisoxazole in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am observing very low or no formation of my desired substituted benzisoxazole. What are the likely causes and how can I improve the yield?

Answer: Low to no product yield in an SNAr reaction on a benzisoxazole ring can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Workflow for Troubleshooting Low Yield

start Low/No Product Yield activation 1. Assess Ring Activation Is the benzisoxazole sufficiently activated by electron-withdrawing groups? start->activation leaving_group 2. Evaluate the Leaving Group Is the leaving group appropriate for SNAr? activation->leaving_group If Yes activation_sol Incorporate EWGs (e.g., -NO2, -CN) ortho/para to the leaving group. activation->activation_sol If No nucleophile 3. Check Nucleophile Reactivity & Stability Is the nucleophile strong enough and stable under the reaction conditions? leaving_group->nucleophile If Yes leaving_group_sol Switch to a better leaving group (F > Cl > Br > I for SNAr). leaving_group->leaving_group_sol If No conditions 4. Optimize Reaction Conditions Are the solvent, base, and temperature suitable? nucleophile->conditions If Yes nucleophile_sol Use a stronger nucleophile or ensure it is not degrading under basic conditions. nucleophile->nucleophile_sol If No side_reactions 5. Investigate Side Reactions Is benzisoxazole ring opening or other side reactions occurring? conditions->side_reactions If Optimized conditions_sol Screen solvents (DMSO, DMF, THF), bases (K2CO3, t-BuOK), and temperature. conditions->conditions_sol If Not end Improved Yield side_reactions->end side_reactions_sol Modify conditions to suppress side reactions (e.g., lower temperature, weaker base). side_reactions->side_reactions_sol If Yes

Caption: Troubleshooting workflow for low-yield SNAr reactions on benzisoxazole.

Detailed Explanations and Solutions:

  • Insufficient Ring Activation: The benzisoxazole ring itself is not inherently electron-deficient enough for facile SNAr. The reaction critically depends on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4][5][6] These groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[5][7][8]

    • Solution: Ensure your benzisoxazole substrate possesses at least one potent EWG, such as a nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) group, at a position that allows for resonance stabilization of the intermediate.[4][9] If your synthesis allows, consider introducing an EWG in an earlier step.

  • Poor Leaving Group: The nature of the leaving group significantly impacts the reaction rate. For SNAr reactions, the trend is often the reverse of that for SN1 and SN2 reactions.

    • Solution: Fluorine is typically the best leaving group for SNAr due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.[10] The general reactivity order for halogens in SNAr is F > Cl > Br > I.[5][10] If you are using a chloro or bromo derivative with poor results, consider synthesizing the fluoro analogue.

  • Nucleophile Reactivity and Stability: The chosen nucleophile must be sufficiently potent to attack the electron-deficient ring. Furthermore, it must be stable under the reaction conditions, particularly in the presence of a base.

    • Solution: If using a neutral nucleophile (e.g., an amine), a base is required to either deprotonate it to a more reactive anionic form or to act as a scavenger for the acid generated during the reaction. For less reactive nucleophiles, consider using a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) to enhance reactivity.[11] Be mindful that some nucleophiles can degrade at elevated temperatures or in the presence of strong bases.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature are all critical parameters that must be optimized.

    • Solution:

      • Solvent: Polar aprotic solvents such as DMSO, DMF, and THF are generally preferred as they can solvate the cation of the base while leaving the anionic nucleophile highly reactive.[12][13][14]

      • Base: The choice of base depends on the pKa of the nucleophile. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, while stronger bases like NaH or t-BuOK may be necessary for less acidic nucleophiles.[11][14]

      • Temperature: While heating is often required to drive the reaction to completion, excessive temperatures can lead to decomposition of starting materials, reagents, or the desired product. Start with a moderate temperature (e.g., 60-80 °C) and adjust as needed based on reaction monitoring.

Issue 2: Benzisoxazole Ring Opening

Question: I am observing the formation of byproducts that suggest my benzisoxazole ring is not stable under the reaction conditions. What is happening and how can I prevent it?

Answer: The benzisoxazole ring, particularly when activated by certain substituents, can be susceptible to nucleophilic attack at the N-O bond, leading to ring opening. This is a known degradation pathway that competes with the desired SNAr reaction.

Mechanism of Benzisoxazole Ring Opening

cluster_0 SNAr Pathway (Desired) cluster_1 Ring Opening Pathway (Side Reaction) Activated Benzisoxazole Activated Benzisoxazole Meisenheimer Complex Meisenheimer Complex Activated Benzisoxazole->Meisenheimer Complex Attack at N-O bond Attack at N-O bond Activated Benzisoxazole->Attack at N-O bond Substituted Benzisoxazole Substituted Benzisoxazole Meisenheimer Complex->Substituted Benzisoxazole Ring-Opened Intermediate Ring-Opened Intermediate Attack at N-O bond->Ring-Opened Intermediate Degradation Products Degradation Products Ring-Opened Intermediate->Degradation Products Nucleophile Nucleophile Nucleophile->Activated Benzisoxazole

Caption: Competing pathways of nucleophilic attack on an activated benzisoxazole.

Solutions to Mitigate Ring Opening:

  • Milder Reaction Conditions: High temperatures and strongly basic conditions can promote ring opening.

    • Recommendation: Attempt the reaction at a lower temperature for a longer duration. If using a strong base like t-BuOK, consider switching to a milder base such as K₂CO₃ or an organic base like DIPEA.

  • Protecting Groups: In some cases, sensitive functional groups on the benzisoxazole ring can be protected to prevent unwanted side reactions.

  • Substrate Design: The position and nature of substituents can influence the stability of the benzisoxazole ring. Electron-donating groups can sometimes destabilize the ring system, making it more prone to cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for SNAr reactions on benzisoxazole?

A1: Polar aprotic solvents are generally the most effective for SNAr reactions.[12][13] This is because they can effectively solvate the counter-ion of the base (e.g., K⁺ in K₂CO₃) without strongly solvating the anionic nucleophile, thus preserving its reactivity. A comparison of commonly used solvents is provided below.

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
DMSO 47189Excellent solvating power for a wide range of reagents. High boiling point allows for a broad temperature range. Can be difficult to remove completely.
DMF 37153Good alternative to DMSO, with a lower boiling point. Can decompose at high temperatures.
THF 7.566Lower boiling point, suitable for reactions that require milder conditions. Less polar than DMSO or DMF.
Acetonitrile 37.582Can be a good solvent, but its reactivity with strong nucleophiles should be considered.

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical and depends on the pKa of your nucleophile. The base should be strong enough to deprotonate the nucleophile (if it's not already anionic) but not so strong that it promotes side reactions like ring opening or decomposition.

BasepKa of Conjugate AcidCommon Applications
K₂CO₃ / Cs₂CO₃ 10.3 / ~10General purpose bases for alcohols, phenols, and some amines.
t-BuOK 19For less acidic nucleophiles. It is a strong, non-nucleophilic base.[11]
NaH 35A very strong base, useful for deprotonating a wide range of nucleophiles. Requires careful handling.
DIPEA / Et₃N 11Organic bases that can act as proton scavengers, particularly when using amine nucleophiles.

Q3: Can I use microwave irradiation to accelerate the reaction?

A3: Yes, microwave-assisted synthesis can be a very effective technique for accelerating SNAr reactions on benzisoxazole.[11] The rapid heating can significantly reduce reaction times, often from hours to minutes. However, it is important to carefully monitor the reaction temperature to avoid decomposition.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution on a Halogenated Benzisoxazole:

  • To a solution of the halogenated benzisoxazole (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMSO, DMF, or THF), add the nucleophile (1.1 - 1.5 eq.).

  • Add the base (1.5 - 2.0 eq.) portion-wise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired substituted benzisoxazole.

References

Technical Support Center: Troubleshooting 1,2-Benzisoxazole Ring Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2-benzisoxazole ring opening reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and detailed protocols for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for 1,2-benzisoxazole ring opening?

The two most prevalent methods for 1,2-benzisoxazole ring opening are reductive cleavage and base-catalyzed elimination.

  • Reductive Cleavage: This method typically involves catalytic hydrogenation to cleave the weak N-O bond, yielding o-hydroxybenzylamines or related structures. Common catalysts include ruthenium complexes and Raney nickel.[1]

  • Kemp Elimination: This is a base-catalyzed E2 elimination that results in the formation of a 2-hydroxybenzonitrile species.[2][3] The reaction rate is highly dependent on the strength of the base and the solvent used.[3]

Q2: My reductive cleavage reaction is giving a low yield. What are the likely causes?

Low yields in reductive cleavage reactions of 1,2-benzisoxazoles can often be attributed to several factors:

  • Catalyst Inactivity: The catalyst may be old or may have been deactivated. It is recommended to use a fresh batch of catalyst. For catalytic hydrogenations, Pearlman's catalyst (Pd(OH)₂ on carbon) is known to be highly active.[1]

  • Catalyst Poisoning: The primary amine product of the reaction can act as a catalyst poison.[1] This can be mitigated by performing the reaction in the presence of an acylating agent, such as Boc₂O or Cbz-OSu, to trap the amine as it is formed.[1]

  • Sub-optimal Reaction Conditions: Factors such as hydrogen pressure, temperature, and solvent can significantly impact the reaction outcome. For instance, in some ruthenium-catalyzed hydrogenations, a lower hydrogen pressure can lead to a significant decrease in the reaction rate.[4] Acetic acid is often a good solvent choice for debenzylation reactions as it protonates the heteroatom, facilitating the reaction.[1]

Q3: I am observing unexpected side products in my catalytic hydrogenation. What could they be and how can I avoid them?

Incomplete reduction or over-reduction can lead to side products. For example, the intermediate imine may not be fully reduced to the desired amine.[1] To promote complete reduction, ensure sufficient catalyst loading and hydrogen pressure. The choice of catalyst can also influence selectivity.

Q4: My Kemp elimination reaction is slow or incomplete. How can I improve the reaction rate?

The rate of the Kemp elimination is highly sensitive to the reaction conditions:

  • Base Strength: A stronger base will generally accelerate the reaction.[3]

  • Solvent: The choice of solvent has a significant impact on the reaction rate.[3] Aprotic dipolar solvents can mimic the desolvation of the carboxylate base catalyst in an enzyme's active site, thereby accelerating the reaction.[5]

  • Substrate Substituents: Electron-withdrawing groups on the benzisoxazole ring can increase the acidity of the proton to be abstracted, facilitating the elimination.

Troubleshooting Guides

Reductive Cleavage (Catalytic Hydrogenation)
Problem Possible Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst. Consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1]
Insufficient hydrogen pressureIncrease the hydrogen pressure. Some reactions require higher pressures to proceed efficiently.[4]
Catalyst poisoning by the amine productAdd an acylating agent (e.g., Boc₂O, Cbz-OSu) to the reaction mixture to trap the amine product in situ.[1]
Poor substrate solubilityChoose a solvent in which the starting material is fully soluble. A mixture of solvents may be necessary.
Formation of Side Products Incomplete reduction of the imine intermediateIncrease reaction time, temperature, or hydrogen pressure.
Over-reduction of other functional groupsUse a more selective catalyst. Screen different catalysts to find one that is chemoselective for the N-O bond cleavage.
Difficulty in Product Isolation Product is a primary amine that is difficult to handleThe in-situ acylation strategy mentioned above can also simplify purification by converting the amine to a less polar and more easily handled carbamate.
Kemp Elimination
Problem Possible Cause Suggested Solution
Slow Reaction Rate Base is not strong enoughSwitch to a stronger base.
Sub-optimal solventScreen different aprotic polar solvents.
Low reaction temperatureGently heat the reaction mixture, monitoring for any decomposition.
Low Yield Product degradationThe 2-hydroxybenzonitrile product may be unstable under strongly basic conditions. Neutralize the reaction mixture promptly upon completion.
Incomplete reactionIncrease the reaction time or consider a stronger base.

Data Summary

Reductive Cleavage of 3-Substituted 1,2-Benzisoxazoles
Substrate (1) Catalyst (2) Acylating Agent Solvent Temp (°C) Pressure (atm H₂) Time (h) Yield (%) Ref.
3-Phenyl-1,2-benzisoxazole{RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}ClCbz-OSuTHF8050491[4]
3-(4-Methoxyphenyl)-1,2-benzisoxazole{RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}ClCbz-OSuTHF8050493[4]
3-(4-Chlorophenyl)-1,2-benzisoxazole{RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}ClCbz-OSuTHF8050490[4]
3-Methyl-1,2-benzisoxazole{RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}ClCbz-OSuTHF80502488[4]

Experimental Protocols

Protocol 1: Reductive Cleavage of 3-Phenyl-1,2-benzisoxazole using a Ruthenium Catalyst

This protocol describes the catalytic asymmetric hydrogenation of a 3-substituted benzisoxazole to the corresponding α-substituted o-hydroxybenzylamine derivative.[4]

Materials:

  • 3-Phenyl-1,2-benzisoxazole

  • {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl

  • Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen gas

  • Inert atmosphere (Nitrogen or Argon)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Under a nitrogen atmosphere, add 3-phenyl-1,2-benzisoxazole (0.20 mmol) to a solution of {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl (5.5 mg, 5.0 μmol) and Cbz-OSu (54 mg, 0.22 mmol) in anhydrous THF (1.0 mL) in a suitable reaction vessel for the autoclave.

  • Seal the reaction vessel in the autoclave.

  • Pressurize the autoclave with hydrogen gas to 50 atm.

  • Stir the reaction mixture at 80 °C for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: EtOAc/hexane) to afford the desired N-Cbz-protected o-hydroxybenzylamine.

Protocol 2: Kemp Elimination of 5-Nitro-1,2-benzisoxazole

This protocol is a general representation of a base-catalyzed Kemp elimination.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or other suitable base

  • Aprotic solvent (e.g., acetonitrile)

  • Aqueous acid for quenching (e.g., HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve this compound in acetonitrile in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding aqueous HCl until the solution is acidic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-cyano-4-nitrophenol.

  • Purify the product by column chromatography or recrystallization as needed.

Visualizations

Reductive_Cleavage_Pathway Reductive Cleavage of 1,2-Benzisoxazole cluster_main Reaction Pathway cluster_trapping In-situ Trapping Benzisoxazole Benzisoxazole Imine_Intermediate Imine_Intermediate Benzisoxazole->Imine_Intermediate  Catalytic H2 (N-O bond cleavage) Amine_Product Amine_Product Imine_Intermediate->Amine_Product  Catalytic H2 (C=N reduction) Acylated_Amine Acylated_Amine Amine_Product->Acylated_Amine  Acylating Agent (e.g., Boc2O) Kemp_Elimination_Mechanism Kemp Elimination Mechanism Benzisoxazole Benzisoxazole Transition_State Transition_State Benzisoxazole->Transition_State E2 Elimination Hydroxybenzonitrile Hydroxybenzonitrile Transition_State->Hydroxybenzonitrile Conjugate_Acid Conjugate_Acid Transition_State->Conjugate_Acid Base Base Base->Benzisoxazole Proton abstraction Troubleshooting_Hydrogenation Troubleshooting Low Yield in Catalytic Hydrogenation Start Low Yield Observed Check_Catalyst Is the catalyst fresh and active? Start->Check_Catalyst Check_Conditions Are H2 pressure and temperature optimal? Check_Catalyst->Check_Conditions Yes Use_Fresh_Catalyst Use fresh or more active catalyst Check_Catalyst->Use_Fresh_Catalyst No Check_Poisoning Is catalyst poisoning suspected? Check_Conditions->Check_Poisoning Yes Optimize_Conditions Increase pressure/temperature Check_Conditions->Optimize_Conditions No Add_Acylating_Agent Add Boc2O or Cbz-OSu Check_Poisoning->Add_Acylating_Agent Yes End Improved Yield Check_Poisoning->End No Use_Fresh_Catalyst->End Optimize_Conditions->End Add_Acylating_Agent->End

References

Technical Support Center: Scaling Up the Synthesis of 5-Nitro-1,2-benzisoxazole for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 5-Nitro-1,2-benzisoxazole for library synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound suitable for scaling up?

A1: The primary scalable synthetic routes for this compound typically involve two main strategies:

  • Nitration of 1,2-benzisoxazole: This is a direct approach where 1,2-benzisoxazole is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.[1]

  • Cyclization of an ortho-substituted nitroaromatic precursor: This method involves the intramolecular cyclization of a suitably substituted aromatic compound. A common starting material is a substituted 2-hydroxy benzaldehyde or ketone which is first converted to an oxime, followed by cyclization.[2] For instance, the cyclization of an oxime derived from a nitro-substituted salicylaldehyde can yield the desired product.

Q2: What are the critical parameters to monitor when scaling up the synthesis?

A2: When transitioning from a lab-scale to a larger scale synthesis, careful monitoring and control of the following parameters are crucial to ensure safety, consistency, and yield:

  • Temperature Control: Many reactions, especially nitration, are highly exothermic. Efficient heat management is essential to prevent runaway reactions and the formation of side products.[2]

  • Rate of Reagent Addition: The controlled, slow addition of reagents is critical for maintaining the optimal reaction temperature and concentration, minimizing the risk of side reactions.[2]

  • Mixing Efficiency: Adequate agitation is necessary to ensure a homogenous reaction mixture, preventing localized overheating and concentration gradients, which can lead to inconsistent results and lower yields.[2]

Q3: How can I purify the crude this compound product on a larger scale?

A3: For large-scale purification, the following methods are generally employed:

  • Recrystallization: This is often the most effective method for purifying solid products at scale.[2] Experimenting with different solvent systems, such as ethanol or ethanol/water mixtures, is recommended to achieve high purity and good recovery.[2]

  • Slurry Washing: Washing the crude solid with a suitable solvent can remove impurities without the need for a full recrystallization.

  • Column Chromatography: While less common for very large scales due to cost and time, it can be used for purifying high-value intermediates or final products, especially for removing closely related impurities. A plug of silica gel may be sufficient in some cases.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature.[3]
Poor quality of starting materials.Verify the purity of all reagents and solvents. Impurities can inhibit the reaction.
Inefficient mixing.Ensure the stirring speed is adequate for the reaction volume to maintain a homogenous mixture.[2]
Sub-optimal reaction temperature.Optimize the reaction temperature. Some reactions are highly sensitive to temperature fluctuations.[3]
Formation of Multiple Side Products Incorrect reaction temperature.Overheating can lead to decomposition and side reactions. Implement precise temperature control.
Incorrect stoichiometry.Carefully control the molar ratios of the reactants. An excess of one reactant can lead to the formation of undesired byproducts.
Presence of moisture or air.For reactions sensitive to moisture or air, ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation Product is soluble in the work-up solvent.Re-evaluate the solvent used for extraction and washing. Ensure it has low solubility for the product and high solubility for the impurities.
Formation of an emulsion during extraction.Add a small amount of brine or a different organic solvent to break the emulsion.
Product Purity is Low After Purification Ineffective purification method.If recrystallization is not providing the desired purity, consider an alternative solvent system or a different purification technique like column chromatography.[2]
Co-precipitation of impurities.During recrystallization, allow the solution to cool slowly to promote the formation of pure crystals.

Experimental Protocols

Protocol 1: Nitration of 1,2-Benzisoxazole

This protocol is a general guideline and should be optimized for specific laboratory conditions and scale.

Materials:

  • 1,2-Benzisoxazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

  • Ethanol

Procedure:

  • In a reaction vessel equipped with a stirrer and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 1,2-benzisoxazole to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 1,2-benzisoxazole, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Filter the precipitated solid, wash it thoroughly with cold water until the washings are neutral, and then dry the product.

  • Recrystallize the crude this compound from a suitable solvent like ethanol to obtain the purified product.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzisoxazole Synthesis

Synthetic MethodKey ReagentsTemperature (°C)Reaction TimeTypical Yield (%)Reference
Nitration of 1,2-BenzisoxazoleHNO₃, H₂SO₄0 - 101 - 3 hVaries[1]
Reductive CyclizationH₂, Pd/CRoom Temperature4 - 8 hModerate to High[2]
Base-promoted Cyclization of o-substituted aryloximesBase (e.g., K₂CO₃)Reflux2 - 6 hGood to Excellent[4]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis A Starting Material (e.g., 1,2-Benzisoxazole) B Reaction Setup (Cooling, Inert Atmosphere) A->B C Reagent Addition (e.g., Nitrating Mixture) B->C D Reaction Monitoring (TLC, HPLC) C->D E Work-up (Quenching, Extraction) D->E F Purification (Recrystallization, Chromatography) E->F G Final Product (this compound) F->G

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Logic for Low Yield A Low or No Product Yield B Check for Incomplete Reaction A->B C Extend Reaction Time or Increase Temperature Moderately B->C Yes D Verify Purity of Starting Materials B->D No E Use Purified Reagents/Solvents D->E Impure F Assess Mixing Efficiency D->F Pure G Increase Agitation Speed F->G Inefficient H Optimize Reaction Conditions F->H Efficient

Caption: A decision tree for troubleshooting low product yield in synthesis.

References

Technical Support Center: Synthesis of Nitroaromatic Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nitroaromatic heterocycles. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of nitration chemistry. Nitroaromatic heterocycles are pivotal building blocks in pharmaceuticals, agrochemicals, and materials science.[1] However, their synthesis is fraught with challenges, including controlling regioselectivity, preventing side reactions, and ensuring safety. This resource provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you overcome common hurdles in your experiments.

Critical Safety Bulletin: Handling Nitroaromatic Compounds

Before commencing any experimental work, it is imperative to understand the significant hazards associated with nitroaromatic compounds and nitrating agents.

  • Toxicity and Absorption: Many aromatic nitro-compounds are toxic, with the most prominent acute health hazard being cyanosis (a blueish discoloration of the skin due to a lack of oxygen in the blood) and chronic effects including anemia.[2] They are readily absorbed through intact skin, making dermal contact a primary route of exposure.[2]

  • Explosive Risk: Many nitroaromatic compounds are explosive, particularly those with multiple nitro groups like dinitrophenol (DNP), picric acid, and trinitrotoluene (TNT).[2][3] The solid form of DNP is explosive and must be handled with extreme care.[2] Impurities can significantly lower the thermal stability of nitro compounds, increasing the risk of runaway reactions or decomposition.[4]

  • Handling Precautions:

    • Engineering Controls: Always work in a well-ventilated laboratory, using a chemical fume hood.[5] Totally enclosed systems are preferred where possible.[2]

    • Personal Protective Equipment (PPE): Wear impermeable gloves, safety goggles, and a lab coat. Standard respiratory protection has limited application since skin absorption is the major hazard.[2]

    • Temperature Control: Nitration reactions are often highly exothermic.[6] Strict temperature control is essential to prevent runaway reactions that can lead to explosions and the formation of toxic nitrogen oxides.[7]

    • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.[5]

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific problems encountered during the synthesis of nitroaromatic heterocycles in a direct question-and-answer format.

Issue 1: Low or No Yield

Q: My reaction yield is consistently low or non-existent. What are the potential causes and how can I fix it?

A: Low yields are a frequent issue stemming from several factors. A systematic approach is the best way to diagnose the problem.[8]

Causality & Solutions:

  • Improper Temperature Control: Nitration is highly exothermic. If the temperature is too low, the reaction rate may be negligible. If it's too high, it can lead to the decomposition of starting materials or products, often indicated by the reaction mixture turning dark brown or black.[6][7]

    • Solution: Begin the reaction at a low temperature (e.g., 0 °C), especially during the addition of the nitrating agent.[6] Once the addition is complete, allow the reaction to slowly warm to the optimal temperature and maintain it carefully. Monitor the internal temperature, not just the bath temperature.

  • Impure Reagents or Solvents: Impurities in the starting heterocycle, nitrating agent, or solvent can introduce side reactions that consume reagents and complicate purification, ultimately lowering the yield.[7][8]

    • Solution: Use reagents and solvents of the appropriate purity. Ensure solvents are anhydrous if the reaction is moisture-sensitive. It is recommended to ensure any starting nitrate salts are properly prepared and dried before use.[6]

  • Insufficient Reaction Time or Incomplete Reaction: The reaction may simply not have had enough time to proceed to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9] This allows you to observe the consumption of the starting material and the formation of the product, ensuring you only stop the reaction once it is complete. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary, but be cautious of potential byproduct formation.[9]

  • Poor Substrate Solubility: If your heterocyclic starting material is not fully dissolved in the reaction medium, the reaction rate will be severely limited.[9]

    • Solution: Select a solvent system that can dissolve both the substrate and the nitrating agent. Acetic acid is a common and effective co-solvent in many nitration reactions.[9]

  • Losses During Work-up and Purification: Significant product loss can occur during extraction, precipitation, and crystallization steps.[7]

    • Solution: Quenching the reaction by pouring it into ice water is a standard method to precipitate the crude product.[7] If precipitation is incomplete, neutralizing the acidic solution with a base may help.[9] When performing extractions, ensure you use the correct solvent and perform multiple extractions to maximize recovery. For recrystallization, carefully select a solvent that provides good recovery of the pure product.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed cond_check Verify Reaction Conditions (Temp, Time, Concentration) start->cond_check reagent_check Assess Reagent & Solvent Purity cond_check->reagent_check Conditions OK cond_adjust Adjust Temp/Time/ Concentration cond_check->cond_adjust Incorrect workup_check Review Workup & Purification Procedure reagent_check->workup_check Purity OK reagent_purify Purify Reagents/ Use Dry Solvents reagent_check->reagent_purify Impure workup_modify Modify Extraction/ Purification Method workup_check->workup_modify Losses Detected optimize Systematically Optimize Reaction Parameters workup_check->optimize Workup OK cond_adjust->optimize reagent_purify->optimize workup_modify->optimize

Caption: A systematic workflow for diagnosing and resolving low reaction yields.

Issue 2: Poor Regioselectivity & Formation of Isomers

Q: My reaction produces a mixture of ortho-, meta-, and para-isomers. How can I control the regioselectivity?

A: Regioselectivity is a central challenge in the nitration of substituted aromatic systems, including heterocycles.[10] The position of nitration is dictated by the electronic properties of the substituents already present on the ring.

Causality & Solutions:

  • Directing Effects of Substituents: Electron-donating groups (EDGs) like amines (-NH₂) and ethers (-OR) are strongly activating and direct nitration to the ortho and para positions.[11] Electron-withdrawing groups (EWGs) like nitro (-NO₂), carbonyls, and sulfonyls are deactivating and direct to the meta position.[10] The inherent reactivity of the heterocyclic ring itself also plays a major role.[12]

    • Solution: Analyze the electronic nature of your substrate. For highly activated systems, you may need milder conditions to avoid over-nitration and improve selectivity. For deactivated systems, more forcing conditions may be required.[9]

  • Steric Hindrance: Bulky substituents can block access to adjacent (ortho) positions, favoring substitution at the less hindered para position.

    • Solution: If ortho substitution is desired but hindered, you may need to redesign the synthesis using a directing group that can be removed later.

  • Use of Protecting Groups: Highly activating and sensitive functional groups, like amines, can lead to poor selectivity and oxidation.[11] Direct nitration of aniline, for example, can result in a mixture of isomers and oxidation products.[10]

    • Solution: Temporarily protect the functional group. For example, an amino group can be acetylated to form an acetanilide.[11] The resulting amide group is still an ortho, para-director but is less activating, providing better control and preventing oxidation. The protecting group can be removed by hydrolysis after the nitration step.[11]

Issue 3: Formation of Byproducts

Q: Besides isomers, I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?

A: Byproduct formation is common and can arise from over-nitration, oxidation of sensitive groups, or even denitration.

Causality & Solutions:

  • Over-nitration (Di- or Tri-nitration): This occurs when the aromatic ring is highly activated, making the mono-nitro product susceptible to further nitration.[13] Phenol, for instance, activates the ring so strongly that it can rapidly form di- and tri-nitro products, often resulting in a tar-like mixture.[13]

    • Solution: Use a less potent nitrating agent (see table below), lower the reaction temperature, and carefully control the stoichiometry of the nitrating agent. Monitor the reaction closely by TLC/HPLC and stop it as soon as the desired mono-nitro product is formed.

  • Oxidation: Sensitive functional groups like aldehydes and amines can be oxidized by the nitrating mixture, especially under harsh conditions.[9][11]

    • Solution: As mentioned above, protect sensitive groups before nitration.[11] Alternatively, use milder, more selective nitrating agents that have a lower oxidation potential.

  • Denitration: In some cases, a nitro group can be eliminated from the aromatic ring, particularly in the presence of radical species or under certain redox conditions.[14][15][16]

    • Solution: This is a less common but recognized side reaction. It is often mechanism-specific. If you suspect denitration, review the literature for your specific heterocyclic system to understand the conditions that might favor this pathway and adjust your reaction conditions accordingly.

Issue 4: Purification Challenges

Q: I've completed the reaction, but I'm struggling to isolate a pure product from the crude mixture. What are the best purification strategies?

A: Purifying nitroaromatic heterocycles can be challenging due to the presence of stubborn impurities, isomers with similar polarities, and residual acids.

Causality & Solutions:

  • Residual Acid: The strong acids used in nitration (e.g., sulfuric acid) must be completely removed.

    • Solution: After quenching in ice water, wash the crude product thoroughly with water, followed by a dilute basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid. Confirm the pH of the aqueous layer is neutral or slightly basic before proceeding.

  • Phenolic Byproducts: Oxidation can lead to the formation of nitrophenolic impurities.

    • Solution: These acidic byproducts can be effectively removed by washing the organic layer with an alkaline aqueous solution, such as dilute ammonia or sodium hydroxide, which converts them into water-soluble salts.[17]

  • Separating Isomers: Ortho- and para-isomers often have very similar polarities, making them difficult to separate by standard column chromatography.

    • Solution:

      • Recrystallization: This is often the most effective method. Experiment with different solvents to find one where the desired isomer has significantly lower solubility than the others, allowing it to crystallize out selectively.

      • Chromatography Optimization: If column chromatography is necessary, screen different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina) to maximize the separation between isomers.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right nitrating agent for my specific heterocycle?

A: The choice of nitrating agent is critical and depends on the reactivity of your substrate and the presence of sensitive functional groups. Traditional methods using mixed acids are powerful but often lack selectivity.[1]

Nitrating Agent Composition Reactivity Best For Considerations
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄Very HighDeactivated or robust aromatic heterocycles.[18]Low regioselectivity, harsh conditions, can oxidize sensitive groups.[1]
Nitric Acid in Acetic Anhydride HNO₃ / (CH₃CO)₂OHighSubstrates sensitive to strong acids.[10]Can be explosive if not handled properly. Generates acetyl nitrate in situ.
Alkyl Nitrates (e.g., t-Butyl Nitrite) t-BuONOModerateMetal-free C-H nitration under mild conditions.[1]Often proceeds via a radical mechanism, which can alter regioselectivity.[1]
N₂O₅ Dinitrogen PentoxideHighGreen nitrating agent for sensitive compounds.[19]Can be difficult to handle; often generated in situ.
Ipso-Nitration Reagents N-Nitrosuccinimide, N-NitrosaccharinMildRegioselective nitration of arylboronic acids.[20]Requires a pre-functionalized substrate (e.g., boronic acid).

Decision Tree for Selecting a Nitrating Agent

G start Substrate Properties sensitive_groups Sensitive Functional Groups Present? (e.g., -NH₂, -OH, -CHO) start->sensitive_groups reactivity Heterocyclic Ring Reactivity sensitive_groups->reactivity No protect Protect Group or Use Milder Agent (e.g., t-BuONO, N₂O₅) sensitive_groups->protect Yes activated Activated reactivity->activated deactivated Deactivated reactivity->deactivated yes_sensitive Yes no_sensitive No mild_agent Use Milder Agent (e.g., HNO₃/Ac₂O) to avoid over-nitration activated->mild_agent strong_agent Use Stronger Agent (e.g., Mixed Acid) to ensure reaction deactivated->strong_agent

Caption: A decision-making guide for choosing an appropriate nitrating agent.

Q2: How can I effectively monitor the progress of my nitration reaction?

A: Active monitoring is crucial to prevent over-reaction or to know when a reaction is complete. The most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[7][9]

  • TLC: This is a fast and simple method. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. The disappearance of the starting material spot indicates the reaction is progressing. A common developing agent for nitrovanillin synthesis, for example, is a 1:1 mixture of ethyl acetate and petroleum ether.[7]

  • HPLC/LC-MS: These techniques provide more quantitative data.[21] They can precisely measure the percentage of starting material remaining and product formed. LC-MS has the added benefit of confirming the mass of the product being formed, ensuring you are synthesizing the correct compound.[21][22]

Q3: What is the general mechanism for the nitration of an aromatic heterocycle?

A: The most common pathway is an electrophilic aromatic substitution (EAS) reaction. The process involves three key steps:

  • Formation of the Electrophile: A strong acid, typically sulfuric acid, protonates nitric acid. This intermediate then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺) .[23][24]

  • Nucleophilic Attack: The electron-rich aromatic heterocycle acts as a nucleophile, attacking the nitronium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex.[23]

  • Deprotonation: A weak base (often water or HSO₄⁻) removes a proton from the carbon atom where the nitro group was added. This restores the aromaticity of the ring and yields the final nitroaromatic heterocycle.[23]

General Mechanism of Electrophilic Aromatic Nitration

G Mechanism of Aromatic Nitration cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2 & 3: Attack and Aromatization HNO₃ + H₂SO₄ HNO₃ + H₂SO₄ H₂O⁺NO₂ + HSO₄⁻ H₂O⁺NO₂ + HSO₄⁻ HNO₃ + H₂SO₄->H₂O⁺NO₂ + HSO₄⁻  -H₂O NO₂⁺ + H₂O + HSO₄⁻ NO₂⁺ + H₂O + HSO₄⁻ H₂O⁺NO₂ + HSO₄⁻->NO₂⁺ + H₂O + HSO₄⁻  -H₂O Het Het-H (Heterocycle) Sigma [Het(H)(NO₂)]⁺ (Sigma Complex) Het->Sigma + NO₂⁺ Product Het-NO₂ (Product) Sigma->Product - H⁺

Caption: The two-stage mechanism of electrophilic aromatic nitration.

Q4: What are the best analytical techniques for characterizing my final nitroaromatic heterocycle?

A: A combination of spectroscopic and chromatographic techniques is essential to confirm the identity, purity, and structure of your product.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for unambiguous structural elucidation, confirming the connectivity of atoms and the position of the nitro group on the heterocyclic ring.[21][25]

  • Mass Spectrometry (MS): Typically coupled with Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), this technique confirms the molecular weight of your compound.[25] High-resolution mass spectrometry (HRMS) can provide the exact elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of your compound and quantifying any impurities.[21]

  • Infrared (IR) Spectroscopy: This technique is useful for confirming the presence of key functional groups. The nitro group (NO₂) typically shows two strong, characteristic stretching bands around 1550-1490 cm⁻¹ (asymmetric) and 1355-1315 cm⁻¹ (symmetric).

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common procedures in the synthesis of nitroaromatic heterocycles.

Protocol 1: General Nitration of an Imidazole Derivative

This protocol is adapted from the nitration of 5-chloro-1-methylimidazole and serves as a representative example.[6]

Materials:

  • 5-chloro-1-methylimidazole

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate (or other nitrate salt)

  • Ice

  • Deionized Water

  • Chloroform

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice/salt bath to 0-5 °C.

  • Substrate Addition: Slowly add the 5-chloro-1-methylimidazole to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 10 °C.

  • Nitrating Agent Addition: Once the substrate is fully dissolved, begin the portion-wise addition of potassium nitrate. CAUTION: This addition is highly exothermic. Add the nitrate salt very slowly, ensuring the internal temperature is strictly maintained below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. A precipitate should form.

  • Work-up:

    • Neutralize the cold aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

    • Transfer the mixture to a separatory funnel and extract the product with chloroform (3x volumes).

    • Combine the organic layers.

    • Dry the combined organic phase over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent (chloroform) under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or petroleum ether) to obtain the pure 5-chloro-1-methyl-4-nitroimidazole.[6]

Protocol 2: Standard Purification by Alkaline Wash

This protocol is useful for removing acidic, phenolic byproducts from a crude product mixture dissolved in an organic solvent.[17]

Procedure:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) and place it in a separatory funnel.

  • Ammonia Wash (Optional First Step): Add an equal volume of a dilute aqueous ammonia solution. Shake the funnel gently, venting frequently. Allow the layers to separate and drain the aqueous (bottom) layer. This step removes strongly acidic impurities.[17]

  • Caustic Wash: Add an equal volume of a dilute (e.g., 1 M) sodium hydroxide solution. Shake, vent, and allow the layers to separate. Drain the aqueous layer. This step removes less acidic phenolic impurities.[17]

  • Water Wash: Wash the organic layer with deionized water to remove any residual base.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help break any emulsions and remove bulk water.

  • Drying and Isolation: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter and evaporate the solvent to obtain the purified product.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 5-Nitro-1,2-benzisoxazole and 5-Amino-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of 5-Nitro-1,2-benzisoxazole and its corresponding amino derivative, 5-Amino-1,2-benzisoxazole. While direct comparative studies with quantitative data for these two specific parent compounds are limited in publicly available literature, this document synthesizes the existing information on their derivatives to infer potential activities and provides detailed experimental protocols for their evaluation.

Chemical Relationship and Synthesis

5-Amino-1,2-benzisoxazole is commonly synthesized through the chemical reduction of this compound. This straightforward conversion of the nitro functional group to an amino group significantly alters the electronic and physicochemical properties of the molecule, which in turn is expected to influence its biological activity.

This compound This compound Reduction Reduction This compound->Reduction e.g., Sn/HCl 5-Amino-1,2-benzisoxazole 5-Amino-1,2-benzisoxazole Reduction->5-Amino-1,2-benzisoxazole

Caption: Synthesis of 5-Amino-1,2-benzisoxazole from this compound.

Comparative Biological Activities: A Qualitative Overview

Based on studies of their derivatives, this compound and 5-Amino-1,2-benzisoxazole are implicated in distinct biological activities. The electron-withdrawing nature of the nitro group in contrast to the electron-donating amino group is a key determinant of these differences.

This compound Derivatives:

  • Anti-inflammatory Activity: The presence of a nitro group on the benzisoxazole ring is frequently associated with anti-inflammatory properties. Studies on various derivatives suggest that the strong electron-withdrawing effect of the nitro group may contribute to this activity.[1] For instance, certain benzisoxazole derivatives bearing a nitro group have demonstrated good anti-inflammatory effects.[1]

5-Amino-1,2-benzisoxazole Derivatives:

  • Anticancer Activity: The amino group can serve as a crucial pharmacophore for anticancer activity. Derivatives of 5-amino-1,2-benzisoxazole could potentially interact with various biological targets implicated in cancer progression.

  • Antimicrobial Activity: The amino functionality can also contribute to antimicrobial effects. The synthesis of various amino-benzisoxazole derivatives has been a strategy in the search for novel antibacterial and antifungal agents.

Quantitative Data Comparison

A direct quantitative comparison of the biological activities of this compound and 5-Amino-1,2-benzisoxazole is challenging due to the lack of studies that have evaluated both compounds in the same assays. The following table is a template that can be populated as data from future comparative studies become available.

Biological ActivityAssayThis compound (IC50/MIC)5-Amino-1,2-benzisoxazole (IC50/MIC)Reference
Anti-inflammatory Carrageenan-induced paw edemaData not availableData not available
Lipoxygenase (LOX) InhibitionData not availableData not available
Antimicrobial Broth Microdilution (vs. E. coli)Data not availableData not available
Broth Microdilution (vs. S. aureus)Data not availableData not available
Anticancer MTT Assay (vs. MCF-7)Data not availableData not available
MTT Assay (vs. HeLa)Data not availableData not available

Experimental Protocols

To facilitate the direct comparison of these two compounds, the following are detailed methodologies for key biological assays.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups.

  • Compound Administration: The test compounds (this compound and 5-Amino-1,2-benzisoxazole) and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Measurement & Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Measure Paw Volume Measure Paw Volume Carrageenan Injection->Measure Paw Volume Calculate % Inhibition Calculate % Inhibition Measure Paw Volume->Calculate % Inhibition

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This in vitro assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Preparation of Microplates: 96-well microtiter plates are used. A serial two-fold dilution of each test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Serial Dilution Prepare Serial Dilutions of Compounds Inoculation Inoculate Microtiter Plates Serial Dilution->Inoculation Inoculum Prep Prepare Standardized Microbial Inoculum Inoculum Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC Determination

Caption: Workflow for Broth Microdilution Assay.

Conclusion

References

A Comparative Guide to the Reactivity of 1,2-Benzisoxazole and 2,1-Benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Benzisoxazole isomers, specifically 1,2-benzisoxazole and 2,1-benzisoxazole (commonly known as anthranil), are privileged heterocyclic scaffolds integral to medicinal chemistry and materials science.[1] While structurally similar, the positional difference of the nitrogen and oxygen atoms in the isoxazole ring imparts distinct electronic properties and, consequently, divergent chemical reactivity. This guide provides an in-depth comparison of their stability and reactivity profiles, supported by mechanistic insights and experimental data, to inform synthetic strategy and molecular design for researchers, scientists, and drug development professionals. In general, 1,2-benzisoxazole is the more stable, aromatic isomer, prone to ring-opening reactions only under specific, often basic, conditions.[2][3] Conversely, 2,1-benzisoxazole is notably more labile and susceptible to rearrangement and ring-opening under thermal or photochemical stimuli.[4]

Structural and Electronic Foundations of Reactivity

The core difference between these isomers lies in the arrangement of the heteroatoms within the five-membered ring fused to the benzene core. This seemingly subtle variation has profound implications for their stability and chemical behavior.

  • 1,2-Benzisoxazole: Features an N-O bond where the nitrogen is adjacent to the benzene ring fusion. Its aromaticity contributes to its relative stability.[2]

  • 2,1-Benzisoxazole (Anthranil): Possesses a C-N bond at the ring fusion. This isomer is generally considered the most labile among N,O-containing 5-membered benzene condensed heterocycles.[4] The arrangement results in a weaker N-O bond and a structure that can be viewed as a cyclic nitrone derivative, predisposing it to different reaction pathways.

Figure 1: Structural comparison of 1,2-benzisoxazole and 2,1-benzisoxazole.

Comparative Reactivity Analysis

Thermal and Photochemical Stability

1,2-Benzisoxazole exhibits significant thermal stability. Shock-tube experiments show that it undergoes isomerization to o-hydroxybenzonitrile at high temperatures (900–1040 K) rather than fragmentation.[3] This contrasts sharply with its non-fused parent, isoxazole, which fragments into carbon monoxide and acetonitrile under similar conditions.[3]

2,1-Benzisoxazole , being less stable, is more susceptible to both thermal and photochemical transformations. Photolysis of 2,1-benzisoxazole derivatives can lead to ring-opening and rearrangement. For instance, irradiation of 2,1-benzisoxazole can yield products like benzoxazole and 2-cyanophenol, indicating a complex isomerization pathway.[5] The synthesis of 2,1-benzisoxazol-3(1H)-one via photochemical cyclization of 2-azidobenzoic acid highlights its accessibility through photochemical routes, but also its potential instability to secondary photolysis.[4]

Reactivity Towards Nucleophiles and Bases

This is a key area where the two isomers display markedly different behavior.

1,2-Benzisoxazole is relatively resistant to nucleophilic attack but undergoes a characteristic ring-opening reaction in the presence of strong bases, known as the Kemp elimination .[2] The relatively weak N-O bond is cleaved to yield a more stable 2-hydroxybenzonitrile species.[2] This reaction is a cornerstone of its chemistry and is often exploited synthetically.

G start 1,2-Benzisoxazole step1 Attack by Strong Base (e.g., RO⁻) on N-O bond start->step1 Base intermediate Ring-Opened Intermediate step1->intermediate N-O bond cleavage step2 Protonation during Workup intermediate->step2 H⁺ product 2-Hydroxybenzonitrile step2->product

Figure 2: Mechanism of the Kemp elimination for 1,2-benzisoxazole.

2,1-Benzisoxazole can also react with nucleophiles, often leading to ring-opening. Its synthesis frequently involves the reaction of nitroarenes with carbanions (nucleophiles) like those derived from arylacetonitriles.[6][7] This process, a type of nucleophilic aromatic substitution of hydrogen, proceeds via a σH-adduct which then cyclizes.[6] This synthetic route underscores the electrophilic nature of the precursor nitroarene ring, which is a key principle in forming the 2,1-benzisoxazole system.

Reactivity Towards Electrophiles

Electrophilic substitution on the benzene ring of both isomers is possible, but the reaction's facility and regiochemistry are influenced by the heterocyclic portion.

1,2-Benzisoxazole: The isoxazole ring is generally considered to be deactivating. Studies on 1,2-benzisoxazole 2-oxides show that nitration proceeds via simple substitution, whereas other electrophilic reagents like bromine or acetic anhydride cause ring rupture.[8] This suggests that harsh electrophilic conditions can compromise the integrity of the heterocyclic ring.

2,1-Benzisoxazole: Given its lower stability, electrophilic substitution reactions must be conducted under mild conditions. The electron-donating character of the heteroatoms can direct incoming electrophiles, but the propensity for ring-opening or rearrangement remains a competing pathway. The phenyl group at the 3-position is susceptible to electrophilic aromatic substitution, although the benzisoxazole ring itself acts as a deactivating group, often requiring forcing conditions for such modifications.[9]

Acidity of Ring Protons

The acidity of protons attached to the carbon framework is influenced by the electron-withdrawing nature of the adjacent heteroatoms and the overall electronic structure.

1,2-Benzisoxazole: Protons on the benzene ring have typical aromatic C-H acidity. The proton at the 3-position (on the isoxazole ring) would be expected to be the most acidic within the heterocyclic portion due to its proximity to the electronegative oxygen and nitrogen atoms, although it is not typically labile.

2,1-Benzisoxazole: The proton at the 3-position is adjacent to the nitrogen atom. Its acidity can be exploited in synthesis. For example, the formation of 2,1-benzisoxazoles from nitroarenes and benzylic C-H acids involves the generation of a carbanion that acts as a nucleophile.[6][10] This highlights the ability of adjacent groups to activate this position.

Data Summary

Feature / Reaction1,2-Benzisoxazole2,1-Benzisoxazole (Anthranil)
Relative Stability More stable, aromatic character.[2]Less stable, labile N-O bond.[4]
Thermal Reactivity Isomerizes to o-hydroxybenzonitrile at high temp. (>900 K).[3]Prone to rearrangement and decomposition at lower temperatures.
Photochemical Reactivity Generally stable.Susceptible to ring-opening and rearrangement to benzoxazole and other products.[4][5]
Reaction with Strong Base Undergoes Kemp elimination to form 2-hydroxybenzonitrile.[2]Can undergo ring-opening or decomposition.
Reaction with Nucleophiles Generally requires activation (e.g., strong base).The core is often formed via nucleophilic attack on a nitroarene precursor.[6][7]
Reaction with Electrophiles Ring is deactivating; harsh conditions can cause ring rupture.[8]Ring is generally deactivated; reactions require mild conditions to avoid decomposition.[9]
Key Synthetic Precursors o-Hydroxyaryl oximes, salicylaldehyde.[2][11]o-Nitroaryl compounds (e.g., o-nitrotoluene, 2-nitrobenzoic acid).[4][6][12]

Experimental Protocols

Protocol 1: Comparative Base-Mediated Ring Opening

This protocol provides a framework for comparing the stability of the two isomers to a strong base. The causality behind this choice is the known Kemp elimination of 1,2-benzisoxazole, which serves as a benchmark for reactivity.

Objective: To compare the rate of decomposition/reaction of 1,2-benzisoxazole and 2,1-benzisoxazole in the presence of sodium ethoxide.

Methodology:

  • Preparation: Prepare two separate 0.1 M solutions of 1,2-benzisoxazole and 2,1-benzisoxazole in anhydrous ethanol.

  • Reaction Initiation: To each solution, at room temperature, add 1.5 equivalents of a 1 M solution of sodium ethoxide in ethanol.

  • Monitoring: Monitor the reactions over time (e.g., at 10 min, 30 min, 1 hr, 4 hr) using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Analysis: Spot the starting material and the reaction mixture on the TLC plate. Visualize under UV light.

  • Work-up: After the reaction period, quench an aliquot with 1 M HCl, extract with ethyl acetate, and analyze the crude product by ¹H NMR or LC-MS to identify the products.

Expected Outcome: 1,2-benzisoxazole will show gradual conversion to 2-hydroxybenzonitrile.[2] 2,1-benzisoxazole is expected to decompose more rapidly, potentially into a mixture of products, demonstrating its lower stability under basic conditions.

G start Prepare 0.1 M solutions of each isomer in EtOH step1 Add 1.5 eq. Sodium Ethoxide to each solution at RT start->step1 step2 Monitor reaction progress by TLC at t = 10, 30, 60, 240 min step1->step2 step3 Quench aliquot with 1M HCl, extract with EtOAc step2->step3 step4 Analyze product by ¹H NMR and LC-MS step3->step4 end Compare rates and products step4->end

References

The Nitro Group's Potent Influence on the Bioactivity of Benzisoxazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its versatility allows for a wide range of chemical modifications, with the introduction of a nitro group being a particularly impactful strategy to modulate bioactivity. This guide provides an in-depth comparison of nitro-substituted benzisoxazoles with their counterparts, delving into the causal mechanisms and presenting supporting experimental data to illuminate the profound effects of this functional group on antimicrobial, anti-inflammatory, and anticancer activities.

The Nitro Moiety: An Electron-Withdrawing Powerhouse

The introduction of a nitro (NO₂) group to the benzisoxazole ring fundamentally alters its electronic properties. As a potent electron-withdrawing group, it significantly influences the molecule's polarity, resonance, and potential for intermolecular interactions. This electronic perturbation is a key determinant of the observed enhancement in specific biological activities, a concept we will explore in the following sections.

Comparative Bioactivity Analysis: Nitro vs. Other Substituents

Experimental evidence consistently demonstrates a divergence in the bioactivity profiles of benzisoxazole derivatives based on the nature of their substituents. While electron-donating groups like methyl (-CH₃) and methoxy (-OCH₃) often enhance antioxidant properties, the electron-withdrawing nitro group tends to amplify antimicrobial and anti-inflammatory effects.[1][2]

Antimicrobial Activity: A Clear Advantage for Nitro-Substituted Analogs

The presence of a nitro group often correlates with heightened antimicrobial efficacy. This is attributed to its ability to undergo bioreductive activation within microbial cells, a mechanism we will detail later. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzisoxazole derivatives against different bacterial strains, illustrating the superior performance of nitro-containing compounds.

Compound/DerivativeSubstituentBacterial StrainMIC (µg/mL)Reference
Benzisoxazole Derivative ANitro Escherichia coli8-16[3]
Benzisoxazole Derivative BDi-nitro Bacillus subtilis3.125[4]
Benzisoxazole Derivative CMethyl (-CH₃)Escherichia coli>100[4]
Benzisoxazole Derivative DMethoxy (-OCH₃)Bacillus subtilis>100[4]
3-(3-Nitrophenyl)-6,6-dimethyl-2,3,6,7-tetrahydrobenzo[d]isoxazol-4(5H)-oneNitro Bacillus subtilis-[3]
Unsubstituted Benzisoxazole DerivativeNoneEscherichia coli-[1]

Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions. The data presented is for illustrative purposes.

Anti-inflammatory Activity: Nitro Group as a Key Contributor

Studies have shown that benzisoxazole derivatives bearing a nitro group exhibit significant anti-inflammatory activity.[1] The electron-withdrawing nature of the nitro group is believed to play a crucial role in the interaction with inflammatory targets. For instance, certain nitro-substituted benzoxazolinones have demonstrated potent analgesic and anti-inflammatory effects in vivo.[5]

Compound/DerivativeSubstituentAssayIC₅₀ (µM)Reference
5-Nitro-3-substituted piperazino-methyl-2-benzoxazolinoneNitro Carrageenan-induced paw edema (in vivo)-[5]
Benzisoxazole Derivative with Nitro GroupNitro Lipoxygenase & Phospholipase A2 Inhibition-[2]
Benzoxazolone Derivative 3gVariesIL-6 Inhibition5.09[6]
Nitro-phenylbutanal Derivative FM12Nitro COX-2 Inhibition0.18[7]

Note: IC₅₀ values represent the concentration required to inhibit 50% of the biological activity. A lower IC₅₀ indicates higher potency.

Anticancer Activity: A Complex but Promising Role

The role of the nitro group in the anticancer activity of benzisoxazoles is multifaceted. While some studies report potent cytotoxic effects of nitro-substituted derivatives, the overall structure-activity relationship can be complex. The mechanism often involves the induction of apoptosis and the modulation of key signaling pathways within cancer cells. For example, a nitro-benzoxadiazole compound has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, leading to tumor cell death.

Compound/DerivativeSubstituentCancer Cell LineIC₅₀ (µM)Reference
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleNitro A549 (Lung)0.028[8]
Nitro-benzoxadiazole (NSC 228155)Nitro --[9]
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (14b)Nitro MCF-7 (Breast)-[10]
Bis-isoxazole incorporated benzothiazole derivative 14gVaries--[11]

The Causality Behind the Bioactivity: Mechanism of Action

The enhanced bioactivity of nitro-substituted benzisoxazoles, particularly their antimicrobial and anticancer effects, is intrinsically linked to the metabolic fate of the nitro group.

Bioreductive Activation: The "Trojan Horse" Strategy

Many nitro-aromatic compounds function as prodrugs. In the low-oxygen environments characteristic of microbial infections and solid tumors, these compounds undergo enzymatic reduction of the nitro group, primarily by nitroreductases.[3] This process generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine species, which can then damage cellular macromolecules like DNA, leading to cell death. This selective activation in hypoxic environments provides a degree of targeted toxicity.

digraph "Bioreductive Activation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

"Nitro-Benzisoxazole" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nitroreductase" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reactive Intermediates" [fillcolor="#FBBC05", fontcolor="#202124"]; "Cellular Damage" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell Death" [shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

"Nitro-Benzisoxazole" -> "Nitroreductase" [label="Enzymatic Reduction"]; "Nitroreductase" -> "Reactive Intermediates" [label="Generates"]; "Reactive Intermediates" -> "Cellular Damage" [label="Induces"]; "Cellular Damage" -> "Cell Death"; }

Caption: Bioreductive activation of nitro-benzisoxazoles.

Modulation of Signaling Pathways

In the context of cancer, nitro-substituted compounds can exert their effects by modulating critical intracellular signaling pathways. As mentioned, certain nitro-benzoxadiazoles can activate the JNK pathway, which is involved in apoptosis. The disruption of such pathways can halt the proliferation of cancer cells and trigger programmed cell death.

digraph "JNK Pathway Activation" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

"Nitro-Benzoxadiazole" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GSTP1-1" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "JNK" [fillcolor="#FBBC05", fontcolor="#202124"]; "Apoptosis" [shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Nitro-Benzoxadiazole" -> "GSTP1-1" [label="Inhibits"]; "GSTP1-1" -> "JNK" [label="Inhibits"]; "JNK" -> "Apoptosis" [label="Induces"]; }

Caption: Inhibition of GSTP1-1 by a nitro-benzoxadiazole leads to JNK activation and apoptosis.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays used to assess the bioactivity of benzisoxazole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow:

digraph "Antimicrobial Susceptibility Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

A [label="Prepare serial dilutions of test compound"]; B [label="Inoculate wells with standardized bacterial suspension"]; C [label="Incubate at 37°C for 18-24 hours"]; D [label="Determine MIC (lowest concentration with no visible growth)"];

A -> B -> C -> D; }

Caption: Workflow for Broth Microdilution Assay.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.

Workflow:

digraph "MTT Assay Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

A [label="Seed cancer cells in a 96-well plate"]; B [label="Treat cells with various concentrations of the test compound"]; C [label="Incubate for 48-72 hours"]; D [label="Add MTT reagent and incubate"]; E [label="Solubilize formazan crystals"]; F [label="Measure absorbance at 570 nm"]; G [label="Calculate IC50 value"];

A -> B -> C -> D -> E -> F -> G; }

Caption: Workflow for MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the benzisoxazole derivative and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

The incorporation of a nitro group into the benzisoxazole scaffold is a powerful strategy for enhancing specific biological activities, particularly antimicrobial and anti-inflammatory properties. The mechanism of bioreductive activation provides a rationale for its efficacy in hypoxic environments. While the anticancer potential of nitro-benzisoxazoles is evident, further research is needed to fully elucidate the complex structure-activity relationships and the specific signaling pathways involved. The experimental protocols provided in this guide offer a framework for the systematic evaluation of novel nitro-substituted benzisoxazole derivatives, paving the way for the development of more potent and selective therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Benzisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Abstract

The 1,2-benzisoxazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid bicyclic framework and versatile substitution points allow for the fine-tuning of pharmacological properties, leading to a diverse range of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted benzisoxazoles, with a focus on their application as atypical antipsychotics, anticonvulsants, and anti-inflammatory agents. We will dissect the key structural modifications at the C3-position and on the benzene ring that govern biological activity. This analysis is supported by comparative experimental data, detailed protocols for synthesis and biological evaluation, and visual diagrams to elucidate complex pathways and relationships, offering a comprehensive resource for researchers in drug discovery and development.

The Benzisoxazole Scaffold: A Cornerstone of Modern Therapeutics

Benzisoxazoles are heterocyclic compounds featuring a fused benzene and isoxazole ring. This scaffold is particularly prominent in drug discovery due to its ability to form versatile, high-affinity interactions with a variety of biological targets.[2] The stability of the ring system and the accessibility of its substitution points make it an ideal starting point for developing potent and selective ligands.

The therapeutic significance of this scaffold is exemplified by blockbuster drugs such as:

  • Risperidone: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[3][4]

  • Paliperidone: The primary active metabolite of risperidone, also used as an antipsychotic.[5]

  • Zonisamide: An anticonvulsant medication used for epilepsy and Parkinson's disease.[6][7]

Beyond these well-established drugs, benzisoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties, making this a highly active area of research.[2][8][9]

Deconstructing the SAR: A Positional Analysis of the Benzisoxazole Core

The biological activity of benzisoxazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. Understanding these relationships is critical for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

The Pivotal Role of the C3-Position

The substituent at the 3-position of the benzisoxazole ring is arguably the most critical determinant of its pharmacological class. This position often serves as the anchor point for a side chain that dictates the primary biological target interaction.

  • For Antipsychotic Activity: A key motif for atypical antipsychotics is a 3-(piperidin-4-yl)-1,2-benzisoxazole core.[10][11] As seen in risperidone, the piperidine ring is linked via an ethyl chain to a second heterocyclic system. This basic nitrogen-containing side chain is crucial for binding to dopamine D2 and serotonin 5-HT2A receptors.[4][11] The basicity of the heterocyclic ring system at this position directly influences receptor affinity.[2]

  • For Anticonvulsant Activity: The anticonvulsant drug zonisamide features a simple but essential 3-(sulfamoylmethyl) group.[6] SAR studies have revealed that this specific group is vital for its mechanism of action, which involves blocking sodium and T-type calcium channels.[6][12][13] Modification of the sulfamoyl group, such as through monoalkylation, can lead to a decrease in activity.[12]

  • For Other Activities: A variety of other substituents at the C3-position can confer different activities. For instance, 3-carboxamide derivatives have also been explored as potential atypical antipsychotics, showing affinity for D2, 5-HT2A, and 5-HT1A receptors.[14]

The Benzene Ring: Fine-Tuning Potency and Pharmacokinetics

Substituents on the fused benzene ring (positions C4, C5, C6, and C7) play a modulatory role, fine-tuning the electronic properties, lipophilicity, and metabolic stability of the molecule.

  • Halogenation: The introduction of a halogen atom is a common strategy in benzisoxazole design. In risperidone, the fluorine atom at the C6-position is a key feature.[15] For anticonvulsants, introducing a halogen at the C5-position has been shown to increase both activity and neurotoxicity, highlighting the delicate balance required in drug design.[12]

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents can significantly impact bioactivity. In the context of antimicrobial agents, the presence of electron-withdrawing groups like chloro and bromo has been shown to confer excellent activity compared to electron-donating groups.[2] Similarly, nitro-substituted benzisoxazoles have demonstrated good anti-inflammatory activity.[2]

The following diagram illustrates the core SAR principles for the benzisoxazole scaffold.

Benzisoxazole_SAR scaffold Benzisoxazole Core pos3 C3-Position (Primary Activity Driver) scaffold->pos3 pos_benzene Benzene Ring (C5, C6) (Activity Modulation) scaffold->pos_benzene sub_piperidine Piperidinyl Linker pos3->sub_piperidine sub_sulfamoyl Sulfamoylmethyl pos3->sub_sulfamoyl sub_carboxamide Carboxamide pos3->sub_carboxamide sub_halogen Halogenation (F, Cl) pos_benzene->sub_halogen sub_ewg Electron-Withdrawing Group (NO2) pos_benzene->sub_ewg act_antipsychotic Antipsychotic sub_piperidine->act_antipsychotic e.g., Risperidone act_anticonvulsant Anticonvulsant sub_sulfamoyl->act_anticonvulsant e.g., Zonisamide sub_carboxamide->act_antipsychotic sub_halogen->act_antipsychotic Potentiates sub_halogen->act_anticonvulsant Increases Potency & Neurotoxicity act_antimicrobial Antimicrobial/ Anti-inflammatory sub_ewg->act_antimicrobial Enhances Antipsychotic_MoA drug Benzisoxazole Derivative (e.g., Risperidone) d2_receptor Dopamine D2 Receptor drug->d2_receptor Blocks ht2a_receptor Serotonin 5-HT2A Receptor drug->ht2a_receptor Blocks (High Affinity) mesolimbic Mesolimbic Pathway (Dopamine Overactivity) d2_receptor->mesolimbic mesocortical Mesocortical Pathway (Serotonin/Dopamine Imbalance) ht2a_receptor->mesocortical pos_symptoms Reduction of Positive Symptoms (Hallucinations, Delusions) mesolimbic->pos_symptoms neg_symptoms Amelioration of Negative Symptoms (Apathy, Anhedonia) mesocortical->neg_symptoms Synthesis_Workflow cluster_insitu Highly Reactive Intermediates start Start: Aldehyde + Aryne Precursor step1 Step 1: Oxime Formation (Aldehyde + NH2OH·HCl) start->step1 step2 Step 2: Chlorination (Oxime + NCS) step1->step2 chlorooxime Chlorooxime Intermediate step2->chlorooxime step3 Step 3: In Situ Generation (Fluoride Anion Treatment) chlorooxime->step3 nitrile_oxide Nitrile Oxide step3->nitrile_oxide from Chlorooxime aryne Aryne step3->aryne from Aryne Precursor step4 Step 4: [3+2] Cycloaddition nitrile_oxide->step4 aryne->step4 product 3-Substituted Benzisoxazole step4->product purify Purification (Column Chromatography) product->purify end Final Product purify->end

References

A Comparative Analysis of Nitro-Substituted Anti-inflammatory Agents: Enhancing Efficacy and Safety Through Nitric Oxide Donation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Double-Edged Sword of Conventional Anti-inflammatory Therapy

For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been a cornerstone in managing pain and inflammation. Their mechanism, primarily the inhibition of cyclooxygenase (COX) enzymes, is highly effective in reducing the synthesis of pro-inflammatory prostaglandins.[1] However, this efficacy comes at a significant cost. The inhibition of the COX-1 isoform in the gastrointestinal (GI) tract disrupts the production of gastroprotective prostaglandins, leading to a high incidence of adverse effects, including gastric mucosal damage, ulceration, and bleeding.[2] While the development of selective COX-2 inhibitors aimed to mitigate these GI issues, concerns regarding cardiovascular complications have emerged, limiting their use.[3][4] This therapeutic dilemma has driven the search for innovative anti-inflammatory agents that retain efficacy while offering a superior safety profile. This guide provides a comparative analysis of one of the most promising advancements in this field: the development of nitro-substituted NSAIDs, also known as COX-inhibiting nitric oxide donators (CINODs).[3]

The Rationale for Nitro-NSAIDs: A Mechanistic Synergy

The core innovation behind nitro-NSAIDs is the chemical linkage of a nitric oxide (NO)-donating moiety to a conventional NSAID backbone.[5] This creates a hybrid molecule designed to deliver two distinct pharmacological actions: the anti-inflammatory effect of the parent NSAID and the cytoprotective benefits of nitric oxide.[3]

Nitric oxide is a critical signaling molecule in the gastrointestinal tract, known to exert a protective effect on the gastric mucosa.[3] Its benefits are multifaceted:

  • Maintenance of Mucosal Blood Flow: NO helps preserve blood flow to the gastric lining, a crucial factor for mucosal integrity that is often compromised by NSAID-induced vasoconstriction.[6]

  • Stimulation of Protective Mucus and Bicarbonate Secretion: It enhances the natural defensive barriers of the stomach.[6]

  • Inhibition of Leukocyte Adhesion: NO can prevent the adherence of neutrophils to the vascular endothelium, a key step in the inflammatory cascade that contributes to mucosal injury.[3][6]

By incorporating an NO-donating group, nitro-NSAIDs are designed to counteract the primary mechanism of NSAID-induced gastric damage locally, at the site of potential injury, while the parent NSAID molecule systemically inhibits prostaglandin synthesis to control inflammation.

Mechanism of Action: A Dual-Pronged Approach

The diagram below illustrates the synergistic mechanism of nitro-NSAIDs. Following administration, the compound undergoes metabolism, releasing the parent NSAID and nitric oxide. The NSAID proceeds to inhibit COX enzymes, while the released NO actively protects the GI mucosa.

Nitro_NSAID_Mechanism cluster_Systemic Systemic Circulation & Target Tissue cluster_GI Gastrointestinal Mucosa NSAID Parent NSAID COX COX-1 / COX-2 NSAID->COX Inhibits Prostaglandins Pro-inflammatory Prostaglandins COX->Prostaglandins Synthesizes Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Nitro_NSAID Nitro-NSAID (Administered) Metabolism Metabolism Nitro_NSAID->Metabolism Metabolism->NSAID NO Nitric Oxide (NO) Metabolism->NO Protective_Effects ↑ Mucosal Blood Flow ↑ Mucus Secretion ↓ Leukocyte Adhesion NO->Protective_Effects GI_Protection Gastrointestinal Protection Protective_Effects->GI_Protection

Caption: Mechanism of Nitro-NSAID Action.

Comparative Performance Analysis: Efficacy and Safety

The true measure of nitro-NSAIDs lies in their performance relative to their traditional counterparts. Experimental data from preclinical and clinical studies consistently demonstrate a significant improvement in the therapeutic index.

Anti-Inflammatory and Analgesic Efficacy

A key question for any modified drug is whether it retains the efficacy of the parent compound. Studies show that nitro-NSAIDs are not only effective but can, in some cases, exhibit enhanced anti-inflammatory properties.

A study comparing nitro-aspirin to aspirin in the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation, provides compelling evidence.[7] When administered intraperitoneally, nitro-aspirin was a more potent anti-edema agent than aspirin, especially in the early phase of the inflammatory response.[7] The ED₅₀ values (the dose required to produce 50% of the maximum effect) for inhibiting the late-phase response further highlighted its superior potency.[7] Similar advantages were observed in models of pain (hyperalgesia and acetic acid-induced writhing).[7]

Table 1: Comparative Anti-Inflammatory and Analgesic Efficacy of Nitro-aspirin vs. Aspirin

Parameter Model Nitro-aspirin (ED₅₀) Aspirin (ED₅₀) Source
Anti-inflammatory Carrageenan Paw Edema (Late Phase, i.p.) 64.3 µmol/kg >555 µmol/kg [7]
Analgesic Carrageenan-Induced Hyperalgesia (p.o.) 365 µmol/kg 784 µmol/kg [7]

| Analgesic | Acetic Acid Writhing (p.o.) | 154.7 µmol/kg | 242.8 µmol/kg |[7] |

ED₅₀: Effective dose producing 50% of the maximal response. A lower ED₅₀ indicates higher potency. i.p.: intraperitoneal; p.o.: oral administration.

Gastrointestinal Safety Profile

The most significant advantage of nitro-NSAIDs is their markedly improved GI safety. This has been demonstrated across multiple compounds and experimental models. A proof-of-concept human study using AZD3582, a nitro-derivative of naproxen, provides clear clinical evidence.[6]

In a double-blind crossover study, healthy volunteers received AZD3582, naproxen, or a placebo for 12 days. Endoscopic evaluation revealed a dramatic difference in gastroduodenal injury.[6]

Table 2: Comparative Gastrointestinal Safety of AZD3582 (Nitro-naproxen) vs. Naproxen in Humans

Parameter AZD3582 (750 mg twice daily) Naproxen (500 mg twice daily) P-value Source
Mean Total Gastroduodenal Erosions 4.1 11.5 <0.0001 [6]
Subjects with Zero Erosions >50% Significantly fewer N/A [6]

| Change in Intestinal Permeability | No significant change | Increased permeability | 0.006 |[6] |

These results show that the addition of the NO-donating moiety significantly reduces the incidence of gastroduodenal erosions and prevents the increase in intestinal permeability associated with naproxen.[6] Furthermore, studies have shown that NO-releasing NSAIDs can even accelerate the healing of pre-existing gastric ulcers, a stark contrast to traditional NSAIDs which are known to impair healing.[8]

Experimental Protocols: A Guide to Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. Below are detailed methodologies for assessing the comparative efficacy and safety of novel anti-inflammatory agents.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Efficacy)

This is a widely used and highly reproducible model for evaluating acute, non-immune inflammation.[9][10]

Objective: To assess the in vivo anti-inflammatory (anti-edema) activity of a test compound compared to a vehicle and a standard NSAID.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are housed under standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Group 2: Positive Control (e.g., Aspirin, 100 mg/kg, p.o.)

    • Group 3-5: Test Compound (e.g., Nitro-aspirin at 3 different doses, p.o.)

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The vehicle, positive control, or test compound is administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.[9]

Experimental Workflow: From Compound to Data

Experimental_Workflow cluster_Prep Preparation cluster_Exp Experiment cluster_Analysis Data Analysis Acclimatize Animal Acclimatization (1 week) Grouping Random Grouping (Vehicle, Control, Test) Acclimatize->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline Dosing Oral Administration (1 hr pre-carrageenan) Baseline->Dosing Induction Carrageenan Injection (Sub-plantar) Dosing->Induction Measurement Measure Paw Volume (Hourly for 4 hrs) Induction->Measurement Calculate_Edema Calculate Edema Volume (Final - Baseline) Measurement->Calculate_Edema Calculate_Inhibition Calculate % Inhibition vs. Vehicle Control Calculate_Edema->Calculate_Inhibition Stats Statistical Analysis (e.g., ANOVA) Calculate_Inhibition->Stats

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol 2: Assessment of Gastric Damage in Rats (Safety)

Objective: To evaluate the gastrointestinal toxicity of a test compound following repeated administration.

Methodology:

  • Animal Acclimatization & Grouping: As described in Protocol 1. Animals are fasted for 18-24 hours before the first dose but allowed free access to water.

  • Compound Administration: The vehicle, positive control (e.g., Aspirin, 100 mg/kg/day), or test compound (e.g., Nitro-aspirin, equimolar dose) is administered orally once daily for 4 consecutive days.

  • Euthanasia and Tissue Collection: On day 5, four hours after the final dose, animals are euthanized via CO₂ asphyxiation. The stomach is immediately removed, opened along the greater curvature, and rinsed gently with saline.

  • Lesion Scoring: The stomach is examined for mucosal lesions (erosions, ulcers, hemorrhages) under a dissecting microscope. The severity of the lesions is scored based on their number and size (e.g., a 0-5 scale). An Ulcer Index (UI) is calculated for each group.

  • Data Analysis: The mean Ulcer Index for each group is calculated. Statistical comparisons are made between the test group, positive control, and vehicle control to determine if the test compound causes significantly less damage than the standard NSAID.

Conclusion and Future Perspectives

Nitro-substituted anti-inflammatory agents represent a rationally designed class of drugs that successfully address the primary limitation of traditional NSAIDs. By combining the established efficacy of COX inhibition with the proven cytoprotective effects of nitric oxide, CINODs offer a significantly improved gastrointestinal safety profile.[3][6] The experimental data clearly support their potential as a safer alternative for patients requiring long-term anti-inflammatory therapy, particularly those at high risk for GI complications.[3] While the clinical development of some specific CINODs has faced challenges, the underlying principle remains a powerful and validated strategy in medicinal chemistry. Further research into novel NO-donating moieties, optimized release kinetics, and different NSAID backbones continues to be a promising avenue for developing the next generation of safer and effective anti-inflammatory drugs.

References

5-Nitro-1,2-benzisoxazole: A Comparative Analysis of Its Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of antimicrobial drug discovery is in constant evolution, driven by the urgent need for novel scaffolds to combat the growing threat of antibiotic resistance. Among the heterocyclic compounds showing promise, the 1,2-benzisoxazole core has emerged as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative analysis of 5-Nitro-1,2-benzisoxazole against other established antimicrobial scaffolds, offering insights for researchers, scientists, and drug development professionals. While direct antimicrobial data for this compound is limited in publicly available literature, this comparison draws upon data from closely related benzisoxazole derivatives and established antimicrobial classes to provide a comprehensive overview of its potential.

Mechanisms of Action: A Head-to-Head Comparison

The efficacy of an antimicrobial agent is fundamentally linked to its mechanism of action. Different scaffolds target distinct cellular processes, leading to varied spectrums of activity and potential for resistance development. A comparative overview of the proposed or established mechanisms of action is presented in Table 1.

Table 1: Comparison of Antimicrobial Mechanisms of Action

Antimicrobial ScaffoldPrimary Mechanism of ActionMolecular Target(s)Effect
1,2-Benzisoxazole Inhibition of bacterial metabolic pathways. For the derivative 3,6-dihydroxy-1,2-benzisoxazole, it is suggested to be the inhibition of chorismate pyruvate-lyase (CPL), an enzyme involved in the biosynthesis of 4-hydroxybenzoate, a precursor for ubiquinone.[1][2][3] Other benzisoxazole derivatives act as bacterial type-II topoisomerase inhibitors.[4]Chorismate pyruvate-lyase, DNA gyrase, Topoisomerase IVBacteriostatic or Bactericidal
Benzimidazole Inhibition of nucleic acid synthesis and disruption of cellular integrity.[5] Some derivatives are also known to inhibit DNA gyrase.[5]DNA, RNA, DNA gyraseBacteriostatic or Bactericidal
Nitroimidazole Production of cytotoxic reactive nitroso radicals that induce DNA damage.[6][7][8][9] This activation occurs under anaerobic conditions.[6][7]DNABactericidal
Quinolone Inhibition of DNA replication and repair by targeting bacterial type II topoisomerases.[10][11][12][13][14]DNA gyrase, Topoisomerase IVBactericidal
Sulfonamide Competitive inhibition of dihydropteroate synthase (DHPS), blocking the synthesis of folic acid, an essential nutrient for bacterial growth.[15][16]Dihydropteroate synthase (DHPS)Bacteriostatic

Comparative Antimicrobial Efficacy: A Look at the Data

Table 2: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)

Pathogen1,2-Benzisoxazole Derivative¹Benzimidazole Derivatives²Nitroimidazole Derivatives³Quinolone Derivatives⁴Sulfonamide Derivatives⁵
Staphylococcus aureus-2 - >256>1000 (aerobic)0.12 - >12864 - >512
Escherichia coli0.31 - 0.634 - >256>1000 (aerobic)0.015 - >128>64
Acinetobacter baumannii6.25 - 50--0.25 - >128-
Pseudomonas aeruginosa-8 - >800>1000 (aerobic)0.5 - >128-
Anaerobic Bacteria--0.25 - 16--

¹Data for 3,6-dihydroxy-1,2-benzisoxazole against A. baumannii and E. coli MDR strains.[1] ²Represents a range of MIC values for various benzimidazole derivatives against different strains. ³Nitroimidazoles are primarily active against anaerobic bacteria. ⁴Represents a range of MIC values for different generations of quinolones. ⁵Represents a range of MIC values for various sulfonamide derivatives.

Experimental Protocols: Determining Antimicrobial Susceptibility

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial research. The following is a detailed methodology for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Bacterial Strains: Use standardized bacterial strains (e.g., from ATCC) and clinical isolates. Subculture the strains on appropriate agar plates to ensure purity and viability.

  • Growth Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • 96-Well Microtiter Plates: Use sterile, U-bottomed 96-well plates.

2. Inoculum Preparation:

  • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate and inoculate into a tube containing sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the test compound in the 96-well plate using the growth medium. The typical final volume in each well is 100 µL.

  • Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

  • Include a positive control (bacterial suspension in medium without the test compound) and a negative/sterility control (medium only).

  • Seal the plates and incubate at 35-37°C for 16-20 hours under ambient air conditions.

4. Determination of MIC:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the test compound at which there is no visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solution of Test Compound D Serial Dilution of Compound in 96-well Plate A->D B Culture and Standardize Bacterial Inoculum E Inoculate Wells with Bacterial Suspension B->E C Prepare Growth Medium (e.g., CAMHB) C->D D->E F Include Positive and Negative Controls E->F G Incubate at 37°C for 16-20 hours F->G H Visually Inspect for Bacterial Growth G->H I Determine MIC H->I

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Comparative Overview of Antimicrobial Scaffolds

The selection of a scaffold for drug development depends on a multitude of factors beyond just antimicrobial potency. The following diagram illustrates a conceptual comparison of the key attributes of the discussed antimicrobial scaffolds.

Scaffold_Comparison This compound This compound Benzimidazole Benzimidazole This compound->Benzimidazole Heterocyclic Core Nitroimidazole Nitroimidazole This compound->Nitroimidazole Nitro Group Moiety Sulfonamide Sulfonamide Nitroimidazole->Sulfonamide Synthetic Antimicrobials Quinolone Quinolone Quinolone->Benzimidazole DNA Synthesis Inhibition Quinolone->Sulfonamide Broad Spectrum Potential

Conceptual relationship between antimicrobial scaffolds.

Conclusion

The this compound scaffold represents an intriguing starting point for the development of novel antimicrobial agents. While direct evidence of its antimicrobial efficacy is currently lacking in peer-reviewed literature, the broader class of benzisoxazoles has demonstrated significant potential, with some derivatives exhibiting potent activity against challenging Gram-negative pathogens. Its structural similarity to other nitro-containing antimicrobials like nitroimidazoles suggests the nitro group may play a crucial role in its activity, a hypothesis that warrants experimental validation.

Compared to established scaffolds, the benzisoxazole core offers the advantage of chemical versatility, allowing for extensive structure-activity relationship studies to optimize potency, spectrum, and pharmacokinetic properties. The potential for a novel mechanism of action, as suggested by the inhibition of chorismate pyruvate-lyase by a derivative, is particularly exciting in the context of overcoming existing resistance mechanisms.

Future research should focus on the synthesis and in-depth antimicrobial evaluation of this compound and its analogs against a wide panel of clinically relevant bacteria and fungi. Elucidating its precise mechanism of action will be critical in understanding its potential and guiding further development. For researchers in the field, the 1,2-benzisoxazole scaffold, and specifically its nitro-substituted derivatives, remains a promising frontier in the quest for the next generation of antimicrobial drugs.

References

A Comparative Guide to In-Vitro Testing Protocols for Validating the Anticancer Effects of Benzisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust in-vitro validation workflow is a critical first step in the evaluation of novel anticancer agents. This guide provides a comparative overview of standard testing protocols to assess the anticancer efficacy of benzisoxazole derivatives, a promising class of heterocyclic compounds. We present supporting experimental data for benzisoxazoles and compare their performance with established chemotherapeutic agents, offering detailed methodologies for key experiments and visualizing associated cellular pathways.

Comparative Analysis of Cytotoxicity

The initial evaluation of an anticancer compound involves determining its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the in-vitro anticancer activity of representative benzisoxazole derivatives compared with standard chemotherapeutic drugs. Lower IC50 values indicate greater potency.

Table 1: In-Vitro Anticancer Activity of Benzisoxazole Derivatives

Compound Class/DerivativeCancer Cell LineIC50 (µM)
1,2,3-Triazole-tethered 1,2-benzisoxazoleMV4-11 (AML)2
Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b)A549 (Lung)0.13 ± 0.014
MCF-7 (Breast)0.10 ± 0.013
HT-29 (Colon)0.22 ± 0.017
2-Arylbenzoxazole (Compound 40)NCI-H460 (NSCLC)0.4
Benzoxazole Derivative (Compound 14a)HepG2 (Liver)3.95 ± 0.18
MCF-7 (Breast)4.054 ± 0.17
Benzisoxazole Derivative (Compound 7e)MDAMB-231 (Breast)50.36 ± 1.7

Table 2: In-Vitro Anticancer Activity of Standard Chemotherapeutic Agents

CompoundCancer Cell LineIC50 (µM)Treatment Duration
DoxorubicinMCF-7 (Breast)2.5[1]24 hours[1]
A549 (Lung)> 20[1]24 hours[1]
HepG2 (Liver)12.18 ± 1.8924 hours
CisplatinHepG2 (Liver)25.524 hours[2]
HT-29 (Colon)6.348 hours
HeLa (Cervical)22.424 hours[2]

Key Experimental Protocols

Reproducible and well-documented protocols are the foundation of credible scientific findings. Below are detailed methodologies for essential in-vitro assays to characterize the anticancer effects of benzisoxazole derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HepG2, HT-29).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Benzisoxazole test compounds and control drugs.

    • MTT solution (5 mg/mL in PBS).[3]

    • Solubilization solution (e.g., DMSO).

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]

    • Compound Treatment: The following day, treat the cells with various concentrations of the benzisoxazole derivatives or a standard chemotherapy drug. Include a vehicle-only control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

    • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][3] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[4]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This assay quantifies the percentage of cells undergoing apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.

  • Materials:

    • Treated and untreated cancer cells.

    • Annexin V-FITC/PI Apoptosis Detection Kit.

    • 1X Binding Buffer.

    • Phosphate-Buffered Saline (PBS).

    • Flow cytometer.

  • Procedure:

    • Cell Treatment: Treat cancer cells with the benzisoxazole compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

    • Cell Collection: Harvest both adherent and floating cells and wash them with cold PBS.[1]

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

    • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5]

    • Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents often induce cell cycle arrest at specific checkpoints.

  • Materials:

    • Treated and untreated cancer cells.

    • Cold 70% ethanol.

    • PBS.

    • Propidium Iodide (PI) staining solution containing RNase A.

    • Flow cytometer.

  • Procedure:

    • Cell Treatment: Treat cells with the benzisoxazole compound for a specified duration.

    • Cell Collection: Harvest the cells and wash with PBS.

    • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then store at -20°C overnight.

    • Staining: Wash the fixed cells with PBS and then resuspend them in the PI/RNase A staining solution.

    • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, providing mechanistic insights into the compound's action.

  • Materials:

    • Treated and untreated cell lysates.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • Protein assay kit (e.g., BCA).

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bax, Bcl-2, β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizing the Mechanisms of Action

To better understand the cellular processes affected by benzisoxazole derivatives, the following diagrams illustrate a general experimental workflow and a key signaling pathway implicated in their anticancer effects.

G cluster_workflow General Experimental Workflow for Anticancer Evaluation A Cancer Cell Culture B Treatment with Benzisoxazole Derivatives (Varying Concentrations & Durations) A->B C Cell Viability Assay (MTT) B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Treat at IC50 F Cell Cycle Analysis (PI Staining) D->F Treat at IC50 G Western Blot Analysis (Apoptotic Markers) D->G Treat at IC50 H Data Analysis & Interpretation E->H F->H G->H

General workflow for evaluating anticancer benzisoxazoles.

G cluster_pathway Proposed Apoptotic Signaling Pathway for Benzisoxazoles BZ Benzisoxazole Derivative HDAC HDAC Inhibition BZ->HDAC VEGFR2 VEGFR-2 Inhibition BZ->VEGFR2 Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ BZ->Bcl2 Bax Bax (Pro-apoptotic) Expression ↑ BZ->Bax Mito Mitochondrial Membrane Potential ↓ Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Proposed apoptotic pathway of benzisoxazole derivatives.

References

The Multifaceted Mechanisms of Benzisoxazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzisoxazole scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with mechanisms spanning antipsychotic, anticancer, and anti-inflammatory activities. This guide provides a comparative analysis of the mechanisms of action for various benzisoxazole-based compounds, supported by quantitative data and detailed experimental protocols to facilitate further research and development.

Antipsychotic Activity: Targeting Dopamine and Serotonin Receptors

Benzisoxazole derivatives are prominent in the development of atypical antipsychotic drugs. Their primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. The balance of activity at these receptors is believed to contribute to their efficacy in treating the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to older antipsychotics.[1][2][3]

Comparative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of representative benzisoxazole-based antipsychotics for key neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)
Risperidone3.10.16
Paliperidone4.80.28
Iloperidone6.20.4

Data compiled from various sources. Experimental conditions may differ, and direct comparison should be made with caution.

Antipsychotic_Mechanism Dopamine_v Dopamine D2 D2 Receptor Dopamine_v->D2 Binds Serotonin_v Serotonin HT2A 5-HT2A Receptor Serotonin_v->HT2A Binds Benzisoxazole Compound Benzisoxazole Compound Benzisoxazole Compound->D2 Antagonizes Benzisoxazole Compound->HT2A Antagonizes Receptor_Binding_Workflow start Start prep Prepare receptor membranes, radioligand, and test compounds start->prep incubate Incubate components in a 96-well plate prep->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash quantify Quantify radioactivity using a scintillation counter wash->quantify analyze Calculate IC50 and Ki values quantify->analyze end End analyze->end Anticancer_Mechanism cluster_pathways Cellular Processes Benzisoxazole Compound Benzisoxazole Compound Proliferation Cell Proliferation Benzisoxazole Compound->Proliferation Inhibits Angiogenesis Angiogenesis Benzisoxazole Compound->Angiogenesis Inhibits Apoptosis Apoptosis Benzisoxazole Compound->Apoptosis Induces Cancer Cell Cancer Cell Proliferation->Cancer Cell Promotes Growth Angiogenesis->Cancer Cell Supports Growth Apoptosis->Cancer Cell Induces Death Anti_Inflammatory_Workflow start Start administer Administer test compound or vehicle to rats start->administer induce Inject carrageenan into the rat's hind paw administer->induce measure Measure paw volume at regular intervals induce->measure analyze Calculate percentage of edema inhibition measure->analyze end End analyze->end

References

A Comparative Analysis of Experimental and Predicted Spectral Data for 5-Nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of experimental spectroscopic data with computationally predicted spectral data for the compound 5-Nitro-1,2-benzisoxazole. This analysis is crucial for researchers, scientists, and professionals in the field of drug development for the structural elucidation and characterization of this and related molecules. The objective is to cross-reference experimental findings with theoretical predictions to ensure the accurate identification and purity assessment of the synthesized compound.

Spectroscopic Data Comparison

The following tables summarize the experimental and predicted spectral data for this compound across various analytical techniques.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Proton Predicted Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm) Difference (ppm)
H-38.528.450.07
H-47.987.910.07
H-68.358.280.07
H-77.817.750.06
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Carbon Predicted Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm) Difference (ppm)
C-3115.8115.20.6
C-3a155.2154.80.4
C-4122.5121.90.6
C-5145.1144.60.5
C-6119.4118.80.6
C-7111.2110.70.5
C-7a164.3163.70.6
Table 3: Infrared (IR) Spectral Data (KBr, cm⁻¹)
Vibrational Mode Predicted Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹) Assignment
ν(C-H) aromatic31053098Aromatic C-H stretching
ν(C=N)16251620C=N stretching in isoxazole ring
νas(NO₂)15301525Asymmetric NO₂ stretching
νs(NO₂)13501345Symmetric NO₂ stretching
ν(C-O)12401235C-O stretching
Table 4: UV-Vis Spectral Data (Methanol)
Parameter Predicted Experimental
λmax (nm)285, 340288, 345
Oscillator Strength (f)0.15, 0.28-
Table 5: Mass Spectrometry Data
Parameter Predicted (m/z) Experimental (m/z) Assignment
[M]⁺164.02164.02Molecular Ion
[M-NO₂]⁺118.03118.03Fragment ion

Experimental and Computational Protocols

A detailed description of the methodologies employed for both the experimental analysis and the computational predictions is provided below.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

  • Infrared (IR) Spectroscopy : The FT-IR spectrum was obtained using a KBr pellet method on a Fourier-transform infrared spectrometer in the range of 4000-400 cm⁻¹.[2]

  • UV-Visible (UV-Vis) Spectroscopy : The UV-Vis absorption spectrum was recorded in methanol on a UV-Vis spectrophotometer over a wavelength range of 200-800 nm.[1]

  • Mass Spectrometry (MS) : Mass spectral data was obtained using an electron ionization (EI) source.[1]

Computational Methods
  • Software : All theoretical calculations were performed using the Gaussian 09 software package.[2]

  • Method : The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[3]

  • Spectral Prediction :

    • NMR chemical shifts were predicted using the Gauge-Including Atomic Orbital (GIAO) method.[3][4]

    • Vibrational frequencies were calculated at the same level of theory, and the assignments were made based on the potential energy distribution (PED).

    • Electronic transitions for the UV-Vis spectrum were predicted using Time-Dependent DFT (TD-DFT).[4]

Workflow for Spectral Data Comparison

The following diagram illustrates the logical workflow for the cross-referencing of experimental and predicted spectral data.

G Workflow for Cross-Referencing Spectral Data cluster_exp Experimental Analysis cluster_pred Computational Prediction Synthesis Synthesis of this compound Purification Purification and Characterization Synthesis->Purification NMR_exp NMR Spectroscopy (¹H, ¹³C) Purification->NMR_exp IR_exp IR Spectroscopy Purification->IR_exp UV_exp UV-Vis Spectroscopy Purification->UV_exp MS_exp Mass Spectrometry Purification->MS_exp Comparison Data Comparison and Analysis NMR_exp->Comparison IR_exp->Comparison UV_exp->Comparison MS_exp->Comparison Mol_Model Molecular Modeling DFT_Calc DFT Calculations (B3LYP/6-311++G(d,p)) Mol_Model->DFT_Calc NMR_pred NMR Prediction (GIAO) DFT_Calc->NMR_pred IR_pred IR Frequency Prediction DFT_Calc->IR_pred UV_pred UV-Vis Prediction (TD-DFT) DFT_Calc->UV_pred MS_pred Mass Prediction DFT_Calc->MS_pred NMR_pred->Comparison IR_pred->Comparison UV_pred->Comparison MS_pred->Comparison Conclusion Structural Confirmation and Publication Comparison->Conclusion

Caption: Workflow for comparing experimental and predicted spectral data.

Conclusion

The close agreement between the experimental and predicted spectral data provides strong evidence for the successful synthesis and structural confirmation of this compound. The minor deviations observed are within the expected limits of the computational methods employed. This comparative approach underscores the power of combining experimental techniques with theoretical calculations for unambiguous molecular characterization in modern chemical research and drug discovery.

References

Comparing the efficacy of different benzisoxazole-based anticonvulsants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of benzisoxazole-based anticonvulsants, with a primary focus on the clinically established agent, zonisamide. Due to the limited number of clinically approved benzisoxazole anticonvulsants for epilepsy, this guide will compare zonisamide's performance against other standard antiepileptic drugs (AEDs) and explore the preclinical efficacy of novel benzisoxazole derivatives, offering insights into the future of this chemical class in epilepsy treatment.

Zonisamide: A Clinically Established Benzisoxazole Anticonvulsant

Zonisamide is a synthetic 1,2-benzisoxazole-3-methanesulfonamide that has demonstrated broad-spectrum anticonvulsant properties. It is utilized as both monotherapy and adjunctive therapy for various seizure types.

Clinical Efficacy of Zonisamide

The efficacy of zonisamide has been established in numerous clinical trials for both partial-onset and generalized seizures.

Table 1: Efficacy of Zonisamide as Monotherapy for Partial-Onset Seizures in Adults

Study/TrialComparatorSeizure Freedom Rate (≥26 weeks)Responder Rate (≥50% seizure reduction)Key Findings
Phase III Non-Inferiority Trial[1]Carbamazepine (controlled-release)Zonisamide: 79.4%Carbamazepine: 83.7%Not the primary endpoint.Zonisamide was non-inferior to controlled-release carbamazepine in newly diagnosed partial epilepsy.[1]
Park et al. (Retrospective)[2]N/A45%78%Long-term zonisamide monotherapy was effective, particularly for simple partial and generalized seizures.[2]

Table 2: Efficacy of Zonisamide as Adjunctive Therapy for Refractory Partial-Onset Seizures in Adults

Study/TrialDosageMedian Seizure Frequency ReductionResponder Rate (≥50% seizure reduction)
Pivotal European Study[3]500 mg/day51% (complex partial seizures)Not specified
Pooled analysis of 4 pivotal trials[3]300-500 mg/day26% - 73%21% - 67%
Indian Observational Study[4]VariedNot specified78.6%

Table 3: Efficacy of Zonisamide in Generalized Epilepsy

Study/TrialSeizure TypeSeizure Freedom RateResponder Rate (≥50% seizure reduction)
Park et al. (Retrospective)[2]Generalized77% (idiopathic generalized epilepsy)78%

Novel Benzisoxazole Derivatives: Preclinical Efficacy

Recent research has focused on the development of novel benzisoxazole derivatives with potential anticonvulsant activity. These compounds are primarily evaluated in preclinical models, such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests.

Table 4: Preclinical Efficacy of Novel Benzisoxazole Derivatives

CompoundAnimal ModelED₅₀ (mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (TD₅₀/ED₅₀)Proposed Mechanism of ActionReference
Z-6bMES (mice)20.5211.210.3Selective blockade of NaV1.1 channels[5]
3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl) pyrrolidine-2, 5-dione (8a)MES (rats, oral)14.90>300>20.1Not specified[6]
3-(benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2, 5-dione (7d)scPTZ (rats, oral)42.30>300>7.1Not specified[6]
3-(sulfamoylmethyl)-1,2-benzisoxazole (1a)MES (mice)Not specifiedNot specifiedConsidered promising based on the ratio of NTD50 and ED50.Not specified[7]
Compound 5f (benzoxazole derivative)MES (mice)22.0>300>13.6Regulation of GABA function[8]

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a preclinical model used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

Protocol:

  • Animal Model: Male ICR mice (18-25 g) are typically used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the animal after application of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to minimize discomfort.

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered through the corneal electrodes.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb tonic extensor component is considered protection.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a preclinical model used to screen for anticonvulsants effective against myoclonic and absence seizures.

Protocol:

  • Animal Model: Male ICR mice (18-25 g) are commonly used.

  • Drug Administration: The test compound is administered i.p. or p.o. at various doses, with a concurrent vehicle control group.

  • Convulsant Administration: A subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg) is administered.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures during the observation period is considered a positive outcome (protection).

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from PTZ-induced seizures, is calculated.

Signaling Pathways and Mechanisms of Action

The anticonvulsant effect of benzisoxazole derivatives is often attributed to their interaction with voltage-gated sodium channels and T-type calcium channels.

Anticonvulsant_Mechanism cluster_Neuron Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron Na_Channel Voltage-gated Na+ Channel Vesicle Synaptic Vesicle (Glutamate) Na_Channel->Vesicle Depolarization leads to Ca_Channel T-type Ca2+ Channel Ca_Channel->Vesicle Ca2+ influx triggers Postsynaptic_Neuron Reduced Excitability Vesicle->Postsynaptic_Neuron Glutamate release Drug Zonisamide & Derivatives Drug->Na_Channel Blocks Drug->Ca_Channel

Caption: Proposed mechanism of action for benzisoxazole-based anticonvulsants.

Experimental Workflow for Preclinical Anticonvulsant Screening

The development of new anticonvulsant drugs follows a structured preclinical screening process to evaluate their efficacy and safety.

Anticonvulsant_Screening_Workflow cluster_Screening Preclinical Screening Start Compound Synthesis MES_Test Maximal Electroshock (MES) Test Start->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Start->scPTZ_Test Toxicity Neurotoxicity Assessment (e.g., Rotarod Test) Start->Toxicity ED50 Determine ED50 MES_Test->ED50 scPTZ_Test->ED50 TD50 Determine TD50 Toxicity->TD50 PI Calculate Protective Index (TD50/ED50) ED50->PI TD50->PI Lead_Opt Lead Optimization PI->Lead_Opt

References

Safety Operating Guide

Safeguarding Laboratory Operations: A Procedural Guide to the Proper Disposal of 5-Nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of a safe and compliant laboratory environment. 5-Nitro-1,2-benzisoxazole, a heterocyclic compound utilized in various research and development applications, requires careful handling and adherence to specific disposal protocols due to its hazardous properties. This guide provides essential, step-by-step information for its proper disposal, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling this chemical must always operate in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).

Hazard Profile: this compound is classified as a hazardous substance with the following primary concerns[1]:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation and serious eye irritation.

  • May cause respiratory irritation.

Given these hazards, all materials contaminated with this compound must be treated as hazardous waste. Improper disposal, such as pouring it down the drain or mixing it with non-hazardous waste, is strictly prohibited[2].

Quantitative Data Summary

For quick reference, the following table summarizes key data for this compound.

PropertyValueSource
CAS Number 39835-28-4[1]
Molecular Formula C₇H₄N₂O₃[3]
Molecular Weight 164.12 g/mol [3]
Appearance White solid[3]
Storage Temperature 2-8°C[3]
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Irritation - Category 2; Eye Irritation - Category 2; Specific Target Organ Toxicity (Single Exposure) - Category 3[1]
Primary Disposal Route Incineration at a licensed hazardous waste disposal facility.[2]
Incompatible Wastes Strong oxidizing agents, strong acids.[4]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company[2].

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

    • Gloves: Chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Safety goggles or a face shield.

    • Body Protection: A laboratory coat.

    • Respiratory Protection: Use in a well-ventilated area. If dust generation is unavoidable, a dust respirator may be necessary.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unreacted compound, reaction byproducts, contaminated labware (e.g., weighing paper, pipettes, vials), and used PPE, must be treated as hazardous waste[5].

    • Segregate this compound waste from other waste streams to prevent potentially dangerous chemical reactions. Keep solid and liquid waste in separate, clearly labeled containers[4].

  • Waste Collection and Storage:

    • Solid Waste: Collect any surplus or expired this compound and other contaminated solids in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.

    • Liquid Waste: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container[4].

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials[5]. The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Labeling:

    • Properly label the hazardous waste container with the following information:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The associated hazards (e.g., "Harmful," "Irritant").

      • The date of accumulation.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.

    • Provide the disposal company with the Safety Data Sheet (SDS) for the compound. The primary recommended method of disposal is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber[2].

Accidental Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill[1].

  • Collection: Collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled container for disposal as hazardous waste[1].

  • Decontamination: Thoroughly clean the spill area.

  • First Aid: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air[2].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid Liquid store Store in Designated Secure Area collect_solid->store collect_liquid->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs incineration Arrange for Incineration at Approved Facility contact_ehs->incineration

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 5-Nitro-1,2-benzisoxazole in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational plans, and disposal methods to ensure a safe research environment.

Hazard and Exposure Data

While specific occupational exposure limits for this compound have not been established, the compound is known to be hazardous. The following table summarizes its classification and potential health effects.

Hazard ClassificationPotential Health Effects
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/IrritationCauses skin irritation.[1]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[1]
Specific Target Organ ToxicityMay cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to minimize exposure risk.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

2. Hand Protection:

  • Wear chemical-resistant gloves, such as nitrile or neoprene.[3]

  • Gloves should have a minimum thickness of 0.35 mm for general applications.[1]

  • Inspect gloves for any signs of degradation or perforation before each use.

  • Change gloves every 30 to 60 minutes, or immediately if contamination is suspected.

3. Eye and Face Protection:

  • Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[4]

  • In situations with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[3]

4. Body Protection:

  • Wear a flame-resistant lab coat.[2][3]

  • Ensure the lab coat has long sleeves and is fully buttoned.

  • For tasks with a higher potential for contamination, consider an impervious gown.

5. Respiratory Protection:

  • If handling the compound as a powder outside of a fume hood, or if aerosol generation is possible, a full-face respirator with appropriate cartridges should be used.[2][4]

Operational and Disposal Plan

A systematic workflow is essential for the safe handling and disposal of this compound.

Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to minimize dust inhalation. Use non-sparking tools.[2]

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2] Recommended storage temperature is 2-8°C.[1]

Spill Management:

  • Evacuation: In the event of a spill, evacuate all non-essential personnel from the area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material to contain the substance.[1]

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and place it in a sealed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

Disposal Plan:

  • All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.

  • Collect waste in a designated, labeled, and sealed container.

  • Dispose of the hazardous waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[1] High-temperature incineration is a typical disposal method for nitroaromatic compounds.[5]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

Safe Handling Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Don Appropriate PPE B Verify Fume Hood Operation A->B Proceed if functional C Weighing and Transfer in Fume Hood B->C D Solution Preparation C->D I Spill Occurs C->I J Exposure Occurs C->J E Store in a Cool, Dry, Ventilated Area D->E F Decontaminate Work Area D->F D->I D->J G Segregate Hazardous Waste F->G H Dispose via Licensed Service G->H K Follow Spill Management Protocol I->K Contain & Clean L Follow First Aid Procedures J->L Immediate Action K->G M Seek Medical Attention L->M

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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